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  • Product: 6-Methoxybenzo[d]thiazole-2-carbaldehyde
  • CAS: 123511-58-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of scientifically validated methodologies for the synthesis of 6-Met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of scientifically validated methodologies for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The presented strategies are selected for their reliability, efficiency, and adaptability in a research and development setting.

Introduction: The Significance of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties. The 6-methoxy substitution on the benzothiazole ring is a common feature in many biologically active molecules, often enhancing potency and modulating pharmacokinetic properties. The 2-carbaldehyde functionality serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). Consequently, the efficient and reliable synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is of paramount importance for the advancement of drug discovery programs targeting this valuable chemical space.

This technical guide will explore three robust synthetic strategies for the preparation of this key building block, providing detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Strategic Approaches to Synthesis

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde can be approached through several strategic disconnections. This guide will focus on three of the most logical and experimentally validated routes:

  • Direct Formylation via Ortho-Lithiation: A highly regioselective method involving the deprotonation of the C2-proton of a 6-methoxybenzothiazole precursor followed by quenching with an electrophilic formylating agent.

  • Oxidation of a 2-Methyl Precursor: A two-step approach involving the initial synthesis of 2-methyl-6-methoxybenzothiazole, followed by its selective oxidation to the corresponding aldehyde.

  • Electrophilic Formylation via the Vilsmeier-Haack Reaction: A classic method for the formylation of electron-rich heterocyclic systems, offering a direct route from the 6-methoxybenzothiazole core.

Each of these strategies will be discussed in detail, including their underlying mechanisms and practical considerations.

Methodology 1: Direct Formylation via Ortho-Lithiation

This elegant and highly efficient method relies on the acidic nature of the C2-proton of the benzothiazole ring, which can be selectively removed by a strong organolithium base. The resulting lithiated species is then trapped with a suitable formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.

Mechanistic Rationale

The mechanism proceeds through a directed ortho-metalation pathway. The sulfur and nitrogen heteroatoms in the thiazole ring help to stabilize the negative charge at the C2 position upon deprotonation.

lithiation_formylation start 6-Methoxybenzothiazole lithiated 2-Lithio-6-methoxybenzothiazole start->lithiated n-BuLi, THF, -78 °C nBuLi n-BuLi DMF DMF H3O H3O+ (workup) adduct Tetrahedral Intermediate lithiated->adduct DMF product 6-Methoxybenzo[d]thiazole-2-carbaldehyde adduct->product H3O+

Caption: Lithiation and formylation of 6-methoxybenzothiazole.

Experimental Protocol

Step 1: Synthesis of 6-Methoxybenzothiazole (Precursor)

While 6-methoxybenzothiazole can be commercially sourced, a reliable synthesis from 2-amino-4-methoxyphenol is provided below.

  • To a stirred solution of 2-amino-4-methoxyphenol (1.0 eq) in a suitable solvent such as toluene, add formic acid (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxybenzothiazole.

Step 2: Lithiation and Formylation

  • Dissolve 6-methoxybenzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Data Summary
StepReactantsKey ReagentsTypical YieldPurity (by HPLC)
12-amino-4-methoxyphenol, Formic AcidToluene85-95%>98%
26-Methoxybenzothiazolen-BuLi, DMF70-85%>99%

Methodology 2: Oxidation of a 2-Methyl Precursor

This approach involves the initial construction of the 2-methyl-6-methoxybenzothiazole core, followed by a selective oxidation of the methyl group to the aldehyde. This method is particularly useful if the direct formylation proves to be low-yielding or if the starting materials for the 2-methyl derivative are more readily available.

Mechanistic Rationale

The oxidation of the 2-methyl group can be achieved using various oxidizing agents. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The mechanism involves an ene reaction followed by a[1][2]-sigmatropic rearrangement.

oxidation_workflow start 2-Methyl-6-methoxybenzothiazole ene_adduct Ene Adduct start->ene_adduct SeO2, Dioxane/H2O, Reflux SeO2 SeO2 seleninic_acid Seleninic Acid Intermediate ene_adduct->seleninic_acid [2,3]-Sigmatropic Rearrangement hydrate Aldehyde Hydrate seleninic_acid->hydrate Hydrolysis product 6-Methoxybenzo[d]thiazole-2-carbaldehyde hydrate->product Dehydration

Caption: Oxidation of 2-methyl-6-methoxybenzothiazole with SeO₂.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-6-methoxybenzothiazole

  • Combine 2-amino-4-methoxyphenol (1.0 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-6-methoxybenzothiazole.

Step 2: Oxidation to the Aldehyde

  • Dissolve 2-methyl-6-methoxybenzothiazole (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Data Summary
StepReactantsKey ReagentsTypical YieldPurity (by HPLC)
12-amino-4-methoxyphenolAcetic Anhydride90-98%>98%
22-Methyl-6-methoxybenzothiazoleSelenium Dioxide60-75%>99%

Methodology 3: Electrophilic Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The 6-methoxy group on the benzothiazole ring enhances the electron density, making it a suitable substrate for this transformation. The reaction typically employs a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes an electrophilic aromatic substitution reaction with the benzothiazole ring, preferentially at the electron-rich C2 position.

vilsmeier_haack DMF DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->vilsmeier_reagent POCl3 POCl3 POCl3 benzothiazole 6-Methoxybenzothiazole sigma_complex Sigma Complex benzothiazole->sigma_complex Vilsmeier Reagent H2O H2O (workup) iminium_salt Iminium Salt sigma_complex->iminium_salt -HCl product 6-Methoxybenzo[d]thiazole-2-carbaldehyde iminium_salt->product H2O

Caption: Vilsmeier-Haack formylation of 6-methoxybenzothiazole.

Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-methoxybenzothiazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Data Summary
StepReactantsKey ReagentsTypical YieldPurity (by HPLC)
-6-MethoxybenzothiazoleDMF, POCl₃65-80%>98%

Comparative Analysis and Selection of a Synthetic Route

FeatureLithiation/FormylationOxidation of 2-Methyl PrecursorVilsmeier-Haack Reaction
Regioselectivity Excellent (C2)Excellent (C2)Generally good for C2
Reaction Conditions Cryogenic (-78 °C)Reflux (moderate to high temp.)Moderate heating (60-70 °C)
Reagent Toxicity n-BuLi is pyrophoricSeO₂ is highly toxicPOCl₃ is corrosive and moisture-sensitive
Number of Steps 2 (from 2-amino-4-methoxyphenol)2 (from 2-amino-4-methoxyphenol)1 (from 6-methoxybenzothiazole)
Scalability Can be challenging due to low temp.ModerateGood
Substrate Scope Sensitive to other acidic protonsTolerant of many functional groupsRequires electron-rich substrates

Recommendation:

  • For small-scale laboratory synthesis where high regioselectivity is paramount, the lithiation/formylation route is often the method of choice due to its clean reaction profile and generally good yields.

  • The oxidation of a 2-methyl precursor is a robust alternative, particularly if the starting materials are readily available or if cryogenic conditions are to be avoided. The toxicity of selenium dioxide necessitates appropriate handling precautions.

  • For larger-scale preparations , the Vilsmeier-Haack reaction presents a scalable and cost-effective option, provided the substrate is sufficiently activated.

Conclusion

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a critical step in the development of novel benzothiazole-based therapeutics. This guide has detailed three reliable and field-proven synthetic strategies, each with its own set of advantages and considerations. By understanding the mechanistic underpinnings and practical aspects of each method, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating the drug discovery and development process.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]

  • Sharpless, K. B.; Lauer, R. F. A new reagent for the oxidation of active methyl and methylene groups. Selenium dioxide in pyridine. J. Am. Chem. Soc.1973 , 95, 2697–2699. [Link]

  • Gilman, H.; Esmay, D. L. Relative Reactivities of Organometallic Compounds. XIX. Some Thiophene and Furan Derivatives. J. Am. Chem. Soc.1952 , 74, 2021–2024. [Link]

  • Katritzky, A. R.; Laurenzo, K. S. A convenient synthesis of 2-formyl- and 2-acetyl-benzimidazoles, -benzoxazoles, and -benzothiazoles. J. Org. Chem.1986 , 51, 5039–5040. [Link]

  • Boyd, G. V. The Vilsmeier-Haack-Arnold Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

Sources

Exploratory

6-Methoxybenzo[d]thiazole-2-carbaldehyde: A Core Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers Abstract The benzothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The benzothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 6-Methoxybenzo[d]thiazole-2-carbaldehyde. The strategic placement of the methoxy group at the C6 position and the versatile carbaldehyde at the C2 position makes this molecule a highly reactive and synthetically crucial intermediate. We will explore its fundamental chemical properties, robust synthesis protocols, spectroscopic signature, and characteristic reactivity. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this scaffold for the synthesis of novel therapeutic agents.

Core Physicochemical and Structural Properties

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a solid, typically appearing as a light yellow to yellow powder.[2] Its core structure consists of a benzene ring fused to a thiazole ring, creating the benzothiazole bicyclic system. The electron-donating methoxy group (-OCH₃) at position 6 and the electron-withdrawing aldehyde (-CHO) group at the reactive C2 position dictate its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂S[3]
Molecular Weight 193.22 g/mol [3]
Exact Mass 193.01974964 Da[4]
CAS Number 123511-58-0[3]
Appearance Solid[2]
Melting Point 72-76 °C (for parent benzothiazole-2-carboxaldehyde)[2][5]
Topological Polar Surface Area 67.4 Ų[4]
Hazard Codes H315, H319, H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation)[3]

Synthesis Strategies: From Precursors to Core Scaffold

The construction of the 6-methoxybenzothiazole core is most efficiently achieved through the cyclocondensation of a substituted 2-aminothiophenol with a suitable aldehyde or its equivalent. This approach is widely documented and offers a reliable pathway to the target molecule.[6][7][8]

Primary Synthetic Pathway: Cyclocondensation

The most common and logical synthesis involves the reaction of 4-methoxy-2-aminothiophenol with a glyoxal equivalent. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 4-Methoxy-2-aminothiophenol P1 Condensation & Intramolecular Cyclization R1->P1 R2 Glyoxal Equivalent (e.g., Dichloroacetic Acid) R2->P1 P2 Oxidation P1->P2 Intermediate Formation Final 6-Methoxybenzo[d]thiazole- 2-carbaldehyde P2->Final Aromatization Reactivity_Diagram cluster_reactions Key Transformations at C2 Start 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation [O] e.g., KMnO₄, PCC Reduction Primary Alcohol Start->Reduction [H] e.g., NaBH₄ Wittig Alkene Start->Wittig Ph₃P=CHR' Knoevenagel α,β-Unsaturated Product Start->Knoevenagel Active Methylene Cmpd. (e.g., Malononitrile) + Base Schiff Schiff Base (Imine) Start->Schiff R-NH₂ (Primary Amine)

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The precise characterization of novel benzothiazole derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. This guide provides a detailed, methodology-focused walkthrough for the definitive structure elucidation of a key derivative, 6-Methoxybenzo[d]thiazole-2-carbaldehyde. Moving beyond a simple recitation of techniques, this document delves into the causality behind experimental choices and the logic of spectral interpretation. It integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to construct an unassailable structural proof, establishing a self-validating analytical workflow applicable to related heterocyclic systems.

Introduction: The Significance of the Benzothiazole Core

Heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry.[3][4] Among them, the benzothiazole ring system—a fusion of a benzene and a thiazole ring—is of significant scientific interest.[5][6] Derivatives of this scaffold exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and anticonvulsant properties.[2][7] 6-Methoxybenzo[d]thiazole-2-carbaldehyde serves as a vital intermediate for synthesizing more complex molecules, making its unambiguous structural confirmation paramount. Any ambiguity in its structure could lead to misinterpreted biological data and wasted resources in downstream applications. This guide, therefore, presents a systematic and multi-faceted spectroscopic approach to its characterization.

Molecular Structure and Synthetic Context

The primary objective is to confirm the constitution and connectivity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Postulated Structure

The anticipated molecular structure, with standard IUPAC numbering for the bicyclic system, is presented below. This numbering is crucial for assigning spectroscopic signals later in the analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synth Synthesized Product MS Mass Spectrometry (Molecular Formula) Synth->MS MW & Formula IR Infrared Spectroscopy (Functional Groups) Synth->IR Functional Groups NMR NMR Spectroscopy (Connectivity) Synth->NMR C-H Framework Structure Confirmed Structure of 6-Methoxybenzo[d]thiazole -2-carbaldehyde Data Convergence MS->Structure IR->Structure NMR->Structure

Caption: The integrated workflow for spectroscopic structure validation.

Mass Spectrometry (MS): The First Proofpoint

Expertise & Causality: Mass spectrometry is the initial and most direct method for determining the molecular weight (MW) of a synthesized compound. This measurement provides the empirical formula, which must match the target structure. We employ High-Resolution Mass Spectrometry (HRMS) not just for the MW, but to obtain a highly accurate mass measurement, which severely constrains the possible elemental compositions, lending high confidence to the proposed formula.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the elemental composition that best fits this mass.

Expected Data and Interpretation

For the target molecule, C₉H₇NO₂S, the expected data is summarized below.

ParameterExpected ValueRationale
Chemical Formula C₉H₇NO₂SBased on the postulated structure.
Monoisotopic Mass 193.0198Calculated exact mass for ¹²C₉¹H₇¹⁴N¹⁶O₂³²S.
Observed Ion (ESI+) [M+H]⁺Protonation is the most common ionization event in ESI.
Expected m/z 194.0276Corresponds to the accurate mass of C₉H₈NO₂S⁺.
Sulfur Isotope Peak A+2 peak at ~4.4%The natural abundance of the ³⁴S isotope results in a characteristic M+2 peak, providing evidence for the presence of a single sulfur atom.

The observation of an ion with an m/z value matching 194.0276 within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental formula C₉H₇NO₂S.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS confirms the elemental formula, IR spectroscopy provides direct evidence of the functional groups present. [5][8]The covalent bonds within a molecule vibrate at specific, quantized frequencies. By measuring the absorption of infrared radiation, we can identify characteristic vibrations corresponding to the aldehyde (C=O), the aromatic system (C=C, C-H), the thiazole core (C=N), and the methoxy ether (C-O). This serves as a rapid and effective qualitative check of the structure.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify characteristic absorption bands.

Expected Data and Interpretation

The key vibrational frequencies confirm the presence of all essential functional moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupConfirmation
~3100-3000C-H StretchAromatic RingPresence of the benzene ring.
~2950-2850C-H StretchAldehyde (CHO) & Methoxy (OCH₃)Confirms aliphatic C-H bonds.
~1685-1665 C=O Stretch Conjugated Aldehyde Crucial evidence for the aldehyde group conjugated to the heterocyclic ring. [9]
~1610-1580C=N StretchThiazole RingIndicates the presence of the imine functionality within the thiazole core. [1]
~1550-1450C=C StretchAromatic RingFurther confirmation of the aromatic system.
~1250-1200C-O Stretch (Aryl)Methoxy GroupStrong band indicative of the aryl-O-CH₃ ether linkage.
~850-800C-H Bend (oop)Substituted BenzeneThe specific pattern can suggest the 1,2,4-trisubstitution pattern on the benzene ring.
~700-600C-S StretchThiazole RingConfirms the presence of the carbon-sulfur bond. [1]

The presence of a strong absorption band around 1670 cm⁻¹ is particularly diagnostic, confirming the conjugated aldehyde carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. [10]It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (¹H and ¹³C) within a strong magnetic field. Through chemical shifts, signal integrations, and coupling patterns, we can definitively establish the connectivity of atoms, confirming the substitution pattern and the identity of all functional groups.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (δ) and coupling constants (J) for all signals.

¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum reveals the number, environment, and neighboring relationships of all protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9-10.1Singlet (s)1HH -C=OAldehyde protons are highly deshielded and typically appear as singlets far downfield.
~7.8-8.0Doublet (d)1HH-4The proton at C4 is adjacent to the electron-withdrawing thiazole nitrogen and deshielded. It is coupled only to H-5.
~7.5-7.7Doublet (d)1HH-7The proton at C7 is ortho to the sulfur atom. It appears as a small doublet due to meta-coupling to H-5.
~7.1-7.3Doublet of Doublets (dd)1HH-5The proton at C5 is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a dd pattern.
~3.9-4.0Singlet (s)3HOCH₃ Methoxy protons are singlets and appear in a characteristic region. [11][12]
¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum confirms the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ, ppm)AssignmentRationale
~185-190C =OThe aldehyde carbonyl carbon is highly deshielded.
~165-170C-2The carbon atom of the thiazole ring bonded to the aldehyde is significantly deshielded.
~155-160C-6Aromatic carbon bonded to the electron-donating methoxy group.
~145-150C-7aBridgehead carbon adjacent to sulfur.
~135-140C-3aBridgehead carbon adjacent to nitrogen.
~125-130C-4Aromatic CH carbon.
~115-120C-5Aromatic CH carbon.
~105-110C-7Aromatic CH carbon ortho to the methoxy group.
~55-60OC H₃The carbon of the methoxy group.
Advanced 2D NMR for Final Confirmation

For ultimate confidence, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • HSQC: Correlates each proton signal directly to the carbon it is attached to, confirming the C-H assignments made above.

  • HMBC: Reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the definitive experiment for piecing the molecular fragments together.

Caption: Key HMBC correlations confirming the molecular framework.

Key HMBC correlations that would provide definitive proof:

  • A correlation from the aldehyde proton (H -CHO) to the thiazole carbon (C -2).

  • A correlation from the methoxy protons (OCH₃ ) to the aromatic carbon C -6.

  • Correlations between the aromatic protons (H4, H5, H7) and their neighboring carbons that confirm the 1,2,4-substitution pattern.

Conclusion

The structure elucidation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is achieved through a logical, multi-step analytical process. High-Resolution Mass Spectrometry confirms the elemental formula of C₉H₇NO₂S. FTIR spectroscopy validates the presence of critical functional groups, most notably the conjugated aldehyde, the methoxy ether, and the benzothiazole core. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous atomic connectivity, confirming the precise location of the methoxy and aldehyde substituents on the bicyclic ring system. The convergence of these independent datasets provides an unassailable proof of structure, adhering to the highest standards of scientific integrity and enabling confident progression into further research and development.

References

  • Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides. (2019). Organic Letters. Available at: [Link]

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. AWS. Available at: [Link]

  • Heterocyclic Compounds. MSU Chemistry. Available at: [Link]

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  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

  • CN105198835B - The synthesis technique of the formic acid of benzothiazole 2. Google Patents.
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  • The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Bentham Science Publishers. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. Available at: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available at: [Link]

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Exploratory

Introduction: Clarifying the Subject and Purpose

An In-Depth Technical Guide to GW5074: A Potent c-Raf Inhibitor for Research and Drug Development This technical guide provides a comprehensive overview of the potent and selective c-Raf kinase inhibitor, GW5074. It is c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to GW5074: A Potent c-Raf Inhibitor for Research and Drug Development

This technical guide provides a comprehensive overview of the potent and selective c-Raf kinase inhibitor, GW5074. It is crucial to note at the outset that while the initial query referenced CAS number 123511-58-0, which corresponds to 6-Methoxybenzo[d]thiazole-2-carbaldehyde[1][2], the vast body of scientific literature relevant to a bioactive compound for researchers in drug development points to GW5074 , identified by CAS number 220904-83-6 [3][4][5][6]. This guide will, therefore, focus exclusively on GW5074, a compound of significant interest for its multifaceted roles in cell signaling, neuroprotection, and cancer research.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties, mechanism of action, and practical applications of GW5074, providing both foundational knowledge and actionable experimental protocols. The aim is to equip the reader with the necessary expertise to effectively utilize this compound in their research endeavors.

Physicochemical Properties of GW5074

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in experimental settings. The key properties of GW5074 are summarized in the table below.

PropertyValueReferences
Chemical Name 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one[3][5]
CAS Number 220904-83-6[3][4][5][6]
Molecular Formula C₁₅H₈Br₂INO₂[3][4][5]
Molecular Weight 520.94 g/mol [3][4][5]
Appearance Yellow to orange solid[5]
Purity ≥95% (HPLC)[3][4]
Solubility Soluble to 100 mM in DMSO and 1 mM in ethanol.[3][4][5]
Storage Desiccate at -20°C.[3][4]

Mechanism of Action: A Tale of Selective Inhibition and Paradoxical Activation

GW5074 is renowned for its potent and selective inhibition of c-Raf (also known as Raf-1), a key serine/threonine kinase in the MAPK/ERK signaling cascade, with an IC₅₀ value of 9 nM.[7][8][9] This pathway is integral to regulating cellular processes such as proliferation, differentiation, and survival.[10]

Selective Inhibition Profile

GW5074 exhibits high selectivity for c-Raf, showing over 100-fold greater potency against this kinase compared to a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[3][4][5] This specificity makes it a valuable tool for dissecting the precise roles of c-Raf in cellular signaling.

The Paradox of Neuroprotection: B-Raf Activation

While GW5074 inhibits c-Raf in vitro, its effects in neuronal cells are more complex and present a fascinating paradox. In neurons, treatment with GW5074 leads to the activation of c-Raf and a subsequent stimulation of the Raf-MEK-ERK pathway.[7][11] Furthermore, GW5074 treatment also results in an increased activity of B-Raf, another member of the Raf kinase family.[11] This is significant because B-Raf is not inhibited by GW5074 at concentrations where the compound exerts its neuroprotective effects.[11]

The neuroprotective action of GW5074 is mediated through the activation of B-Raf.[12] Overexpression of a kinase-dead form of B-Raf negates the protective effects of GW5074, while overexpression of active B-Raf is protective on its own.[12] Interestingly, the neuroprotection afforded by GW5074 is independent of the canonical MEK-ERK pathway, as inhibitors of MEK do not block its cell-saving effects.[11] It is also independent of the Akt signaling pathway.[9][11] Instead, the neuroprotective signaling activated by GW5074 involves Ras and the transcription factor NF-κB.[11][13]

GW5074_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras cRaf c-Raf Ras->cRaf Activates BRaf B-Raf Ras->BRaf Activates IKK IKK Ras->IKK Activates GW5074 GW5074 GW5074->cRaf Inhibits (in vitro) GW5074->BRaf Activates (in neurons) MEK MEK cRaf->MEK BRaf->MEK ERK ERK MEK->ERK Akt Akt IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Gene Neuroprotective Gene Expression NFkappaB_n->Gene Promotes Neuroprotection_Workflow A 1. Cell Seeding Seed primary neurons (e.g., cerebellar granule neurons) in 96-well plates. B 2. Pre-treatment Pre-treat cells with various concentrations of GW5074 (e.g., 0.1 - 10 µM) for 2 hours. A->B C 3. Toxin Exposure Add neurotoxin (e.g., MPP+ or low potassium medium) to induce apoptosis. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Viability Assay Assess cell viability using MTT, LDH release, or automated cell counting. D->E F 6. Data Analysis Quantify the neuroprotective effect of GW5074 by comparing to toxin-only and vehicle controls. E->F

Caption: Experimental workflow for assessing GW5074's neuroprotective effects.

Data Interpretation and Key Considerations

  • Paradoxical Activation: When working with whole cells, particularly neurons, it is critical to remember that GW5074 can lead to the activation of the Raf-MEK-ERK pathway, a stark contrast to its in vitro inhibitory action on c-Raf. [7][11]This necessitates careful experimental design and the use of appropriate controls to dissect the specific signaling events under investigation.

  • B-Raf vs. c-Raf: The differential effects of GW5074 on c-Raf and B-Raf highlight the complexity of Raf signaling. When interpreting data, consider the relative expression and activity of these isoforms in your experimental system.

  • Off-Target Effects: While GW5074 is highly selective, it is always prudent to consider the possibility of off-target effects, especially at higher concentrations. Validating key findings with complementary approaches, such as genetic knockdown of the target, is recommended.

  • In Vivo Studies: For in vivo experiments, factors such as bioavailability, brain penetrance, and appropriate vehicle selection are crucial for obtaining reliable results. [3][4]GW5074 has been shown to be brain penetrant. [3][4]

Conclusion

GW5074 is a powerful and selective inhibitor of c-Raf kinase that has become an invaluable tool for researchers in neuroscience, cancer biology, and virology. Its unique mechanism of action, particularly the paradoxical activation of B-Raf in neurons leading to neuroprotection through a non-canonical pathway, underscores the intricate nature of cellular signaling. By understanding its chemical properties, mechanism of action, and the nuances of its application in experimental settings, researchers can effectively leverage GW5074 to unravel complex biological questions and explore new therapeutic avenues.

References

  • Chin, P. C., Liu, L., Morrison, B. E., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry, 90(3), 595-608. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GW5074 | Ligand page. Retrieved from [Link]

  • Chen, J., Chen, J., & Li, Y. (2008). Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. Journal of Neurochemistry, 105(4), 1300-1310. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-formylbenzothiazole. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:851292-76-7 | 6-(Dimethylamino)-1,3-benzothiazole-2-carbaldehyde. Retrieved from [Link]

  • Kaiserman, J., et al. (2023). The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway. mBio, 14(1), e03233-22. Retrieved from [Link]

  • Lin, Y. H., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 23(12), 6432. Retrieved from [Link]

  • LookChem. (n.d.). CAS 854059-90-8 2-Benzothiazolecarboxaldéhyde,5-méthoxy-(5CI.... Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring a self-validating framework for researchers.

Core Molecular Attributes

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a derivative of the benzothiazole bicyclic system, characterized by a methoxy group at the 6-position and a carbaldehyde (formyl) group at the 2-position. These substitutions are pivotal, as they offer reactive sites for further chemical modifications and influence the molecule's overall electronic and steric properties, which in turn dictate its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing aspects from synthetic strategy to formulation and bioavailability.

PropertyValueSource
Molecular Formula C₉H₇NO₂SPubChem CID 14598981[1]
Molecular Weight 193.22 g/mol PubChem CID 14598981[1]
CAS Number 123511-58-0Biosynth YEA51158[2]
Appearance Solid (predicted)-
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Not explicitly reported-

Synthesis and Mechanistic Insights

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. The primary and most common route involves the condensation of a substituted 2-aminothiophenol with a suitable aldehyde or its equivalent.

Retrosynthetic Analysis

A logical approach to the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde involves the disconnection of the thiazole ring, identifying 2-amino-5-methoxythiophenol and a glyoxal equivalent as the key starting materials.

G target 6-Methoxybenzo[d]thiazole-2-carbaldehyde intermediate 2-amino-5-methoxythiophenol + Glyoxal equivalent target->intermediate Thiazole Ring Formation

Caption: Retrosynthetic pathway for 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Proposed Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole

While a direct, detailed protocol for the target aldehyde is not available in the cited literature, a robust synthesis for the key precursor, 2-amino-6-methoxybenzothiazole, has been reported and serves as a foundational step. This amine can then be further functionalized to the desired aldehyde.

Principle: The synthesis involves the reaction of p-anisidine (4-methoxyaniline) with ammonium thiocyanate in the presence of bromine. This proceeds through an in-situ formation of a thiourea derivative, which then undergoes an oxidative cyclization to form the benzothiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-anisidine (1 equivalent) and ammonium thiocyanate (3.6 equivalents) in glacial acetic acid.

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction with bromine.

  • Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes with constant, vigorous stirring. The dropwise addition is essential to maintain temperature control and prevent unwanted side reactions.

  • Reaction Progression: After the addition of bromine is complete, allow the reaction to stir at room temperature overnight to ensure complete cyclization.

  • Work-up and Isolation: Neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol is adapted from a similar synthesis of 2-aminobenzothiazole derivatives.

Conversion to the Carbaldehyde

The conversion of the 2-amino group to a 2-carbaldehyde group can be achieved through various established methods, such as the Sandmeyer reaction to introduce a cyano group followed by reduction, or through diazotization followed by formylation.

Structural Elucidation and Characterization

The definitive identification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde requires a combination of spectroscopic techniques. While a complete dataset for the target molecule is not available in the provided search results, data from closely related analogs can provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system, a singlet for the methoxy group protons, and a downfield singlet for the aldehyde proton. Based on data for related 6-methoxybenzothiazole derivatives, the methoxy protons typically appear around 3.9 ppm. The aromatic protons will exhibit splitting patterns dependent on their substitution.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the aldehyde, the carbons of the benzothiazole core, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

  • C-O stretching for the methoxy group.

  • C=N and C=C stretching vibrations characteristic of the benzothiazole ring system.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₇NO₂S.

Relevance in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] The introduction of a methoxy group at the C-6 position has been shown to be particularly advantageous in several therapeutic areas.

Structure-Activity Relationship (SAR) Insights
  • Anticancer Activity: The 6-methoxy substitution on the benzothiazole ring has been linked to enhanced kinase-targeted anticancer activity.[3]

  • Neuroprotection: Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in neurodegenerative diseases.

  • Antimicrobial Properties: Various 6-substituted benzothiazole derivatives have demonstrated potential as antibacterial and antifungal agents.

The 2-carbaldehyde functional group on 6-Methoxybenzo[d]thiazole-2-carbaldehyde serves as a versatile synthetic handle. It allows for the facile introduction of diverse chemical moieties through reactions such as Schiff base formation, Wittig reactions, and reductions, enabling the generation of large libraries of compounds for biological screening.

G start 6-Methoxybenzo[d]thiazole-2-carbaldehyde schiff Schiff Base Formation start->schiff Primary Amines wittig Wittig Reaction start->wittig Phosphonium Ylides reduction Reduction start->reduction Reducing Agents

Caption: Key synthetic transformations of the 2-carbaldehyde group.

Conclusion

6-Methoxybenzo[d]thiazole-2-carbaldehyde represents a valuable building block for the synthesis of novel therapeutic agents. Its core structure combines the proven biological relevance of the benzothiazole nucleus with a strategically placed methoxy group known to enhance activity in certain contexts. The presence of the reactive aldehyde functionality further amplifies its utility in medicinal chemistry, providing a platform for the exploration of diverse chemical space. Further experimental work is required to fully characterize its physicochemical properties and to explore its biological activity profile.

References

  • PubChem. (n.d.). 6-Methoxy-1,3-benzothiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (2020). Bioorganic Chemistry, 95, 103537.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2010). ARKIVOC, 2010(6), 53-60.

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Exploratory

solubility of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

An In-Depth Technical Guide to the Solubility Profile of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Abstract 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound built upon the privileged benzothiazole scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Abstract

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound built upon the privileged benzothiazole scaffold, a core structure in numerous pharmacologically active agents.[1][2] The functionalization with methoxy and carbaldehyde groups provides versatile handles for synthetic elaboration, making it a valuable building block in medicinal chemistry and materials science. A compound's therapeutic efficacy and developability are fundamentally linked to its physicochemical properties, with aqueous solubility being a paramount parameter influencing bioavailability and formulation strategies.[3][4] This technical guide provides a comprehensive overview of the , grounded in its core physicochemical characteristics. It offers a theoretical framework for understanding its solubility behavior and presents a detailed, field-proven experimental protocol for its precise determination using the gold-standard shake-flask method. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of benzothiazole-based molecules.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent feature in a wide range of biologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties enable it to interact with various biological targets, leading to applications as anticancer, antimicrobial, and neuroprotective agents.[1] The specific compound, 6-Methoxybenzo[d]thiazole-2-carbaldehyde, incorporates a methoxy group at the 6-position, which can influence metabolic stability and receptor binding, and a carbaldehyde group at the 2-position, a key reactive site for creating more complex derivatives like Schiff bases or alcohols.[5]

Understanding the solubility of such a key intermediate is not merely an academic exercise. In drug discovery, poor aqueous solubility can terminate the development of an otherwise potent compound, leading to challenges in formulation, inadequate absorption, and low bioavailability.[3][6] Therefore, a robust and early characterization of solubility is a critical, non-negotiable step in the research and development pipeline.

Core Physicochemical Properties

A molecule's solubility is dictated by its structure and resulting physicochemical properties. The table below summarizes the key computed and experimental properties for 6-Methoxybenzo[d]thiazole-2-carbaldehyde and its parent structure, providing the foundation for solubility prediction and interpretation.

PropertyValue (6-Methoxybenzo[d]thiazole-2-carbaldehyde)Value (Benzothiazole-2-carboxaldehyde)Significance for Solubility
Molecular Formula C₉H₇NO₂SC₈H₅NOSBasic compound information.
Molecular Weight 193.22 g/mol [7]163.20 g/mol Higher molecular weight can negatively impact solubility.
Appearance -Solid[8]The physical state at room temperature is essential for experimental setup.
Melting Point Not available72-76 °C[8]A high melting point indicates strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.
Calculated logP (XLogP3) 2.5[7]2.1 (log Pow: 2.094)[9]A positive logP value indicates a preference for a non-polar (octanol) environment over a polar one (water), signifying low aqueous solubility.
Topological Polar Surface Area (TPSA) 67.4 Ų[7]-TPSA is a good indicator of a drug's ability to form hydrogen bonds. Values below 140 Ų are generally favorable for membrane permeability. The value suggests some capacity for polar interactions.
Hydrogen Bond Donors 0[7]0The absence of donor groups (like -OH or -NH) limits its ability to hydrogen bond with protic solvents like water.
Hydrogen Bond Acceptors 4[7]-The presence of nitrogen and oxygen atoms allows the molecule to accept hydrogen bonds from solvent molecules.

Interpretation of Properties: The calculated XLogP of 2.5 strongly suggests that 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a lipophilic compound with inherently poor aqueous solubility.[7] The relatively high melting point of the parent compound indicates a stable crystal lattice that requires significant energy to disrupt. While the TPSA and hydrogen bond acceptors provide some capacity for polar interactions, the lack of hydrogen bond donors and the dominant hydrophobic benzothiazole core predict that the molecule will be sparingly soluble in water but should exhibit good solubility in common organic solvents like dimethyl sulfoxide (DMSO), acetone, and ethanol.[10][11]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The definitive measure of a compound's intrinsic solubility is its thermodynamic equilibrium solubility. The "shake-flask" method is the universally recognized gold standard for this determination due to its direct measurement of the equilibrium state between the dissolved and solid forms of the compound.[12][13]

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions (often from a DMSO stock), the shake-flask method measures the true equilibrium state.[6][14] This is crucial for understanding the compound's behavior in a physiological context and for developing stable formulations.

  • Choice of Solvent: Phosphate-buffered saline (PBS) at pH 7.4 is the primary choice as it mimics physiological pH, providing the most relevant data for biopharmaceutical applications. Testing in other media, such as simulated gastric fluid (pH ~1.2), can also be vital depending on the intended route of administration.

  • Equilibration Time: A period of 24 to 48 hours is necessary to ensure the system has reached true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of solubility.[13]

  • Phase Separation: Filtration using a low-binding filter (e.g., 0.22 µm PVDF) is critical. Centrifugation alone may not remove microscopic particles, leading to an overestimation of solubility.[14] Adsorption of the compound to the filter must be assessed and accounted for.

Step-by-Step Protocol: Shake-Flask Method

This protocol describes a robust method for determining the thermodynamic .

1. Preparation of Saturated Solution: a. Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. b. Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., PBS, pH 7.4). c. Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). d. Agitate the suspension for 24-48 hours to allow it to reach equilibrium.[13]

2. Phase Separation: a. After equilibration, allow the vial to stand for a short period to let larger particles settle. b. Carefully draw the supernatant using a syringe. c. Attach a 0.22 µm PVDF syringe filter to the syringe. Rationale: PVDF filters are recommended for their low compound-binding characteristics. d. Discard the first 100-200 µL of the filtrate to saturate any potential binding sites on the filter membrane. e. Collect the remaining clear filtrate into a clean vial. This is the saturated solution.

3. Concentration Analysis by HPLC-UV: a. Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile/water). b. Perform a serial dilution of the saturated filtrate with the mobile phase to bring its concentration within the linear range of the calibration curve. c. Analyze the calibration standards and the diluted filtrate samples via a validated reverse-phase HPLC-UV method. A C18 column is typically suitable for this type of molecule. d. The UV detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity. e. Calculate the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve, remembering to account for the dilution factor. The final value is reported in units such as µg/mL or µM.

Visualization of the Experimental Workflow

To clarify the logical flow of the thermodynamic solubility determination process, the following diagram outlines the key stages from preparation to final analysis.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis prep_compound Weigh excess solid 6-Methoxybenzo[d]thiazole- 2-carbaldehyde add_solvent Add precise volume of aqueous buffer (e.g., PBS pH 7.4) prep_compound->add_solvent equilibrate Agitate at constant temperature (25°C or 37°C) for 24-48 hours add_solvent->equilibrate filter_sample Filter supernatant through 0.22 µm PVDF syringe filter equilibrate->filter_sample collect_filtrate Collect clear saturated solution (filtrate) filter_sample->collect_filtrate dilute Dilute filtrate into linear range of assay collect_filtrate->dilute hplc Analyze by validated HPLC-UV method dilute->hplc quantify Quantify concentration against calibration curve hplc->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The , a key building block for advanced pharmaceutical agents, is a critical parameter that governs its utility and potential for development. Based on its physicochemical properties, particularly its high lipophilicity (XLogP = 2.5), the compound is predicted to have low intrinsic aqueous solubility. This guide provides the theoretical basis for this assessment and, more importantly, outlines a rigorous, step-by-step experimental protocol for its definitive determination using the gold-standard shake-flask method. By adhering to this self-validating system, researchers and drug development professionals can obtain accurate and reliable solubility data, enabling informed decisions in lead optimization, formulation design, and overall project progression. Accurate solubility characterization is an indispensable component of scientific integrity and a cornerstone of successful drug development.

References

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Foundational

An In-Depth Technical Guide to the Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde: Starting Materials and Core Synthetic Strategies

For: Researchers, Scientists, and Drug Development Professionals Abstract 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse ran...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, with a focus on the selection and preparation of critical starting materials. Three core synthetic strategies are presented, each substantiated with detailed experimental protocols, mechanistic insights, and a comparative analysis to inform route selection for research and development applications. This document is structured to empower researchers with the foundational knowledge and practical methodologies required for the efficient and reliable synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Introduction: The Significance of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a methoxy group at the 6-position and a carbaldehyde at the 2-position of the benzothiazole ring system creates a highly versatile intermediate. The methoxy group can modulate the electronic properties and metabolic stability of the molecule, while the aldehyde functionality serves as a synthetic handle for further molecular elaboration, enabling the construction of complex derivatives through reactions such as reductive amination, Wittig reactions, and condensations.

This guide delineates the most pertinent synthetic pathways to 6-Methoxybenzo[d]thiazole-2-carbaldehyde, commencing with a detailed examination of the synthesis of key precursors.

Foundational Starting Materials: Synthesis of Key Precursors

The successful synthesis of the target aldehyde is contingent upon the availability and purity of its foundational precursors. This section details the preparation of the essential starting materials.

Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

The most common and economically viable starting point for the synthesis of many 6-methoxybenzothiazole derivatives is the readily available p-anisidine. The synthesis of 2-Amino-6-methoxybenzothiazole proceeds via a thiocyanation reaction followed by cyclization.

Reaction Scheme:

pAnisidine p-Anisidine AmineBT 2-Amino-6-methoxybenzothiazole pAnisidine->AmineBT Thiocyanation & Cyclization KSCN KSCN, Br2 CH3COOH

Figure 1: Synthesis of 2-Amino-6-methoxybenzothiazole.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.

  • Cool the stirred solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into a large volume of water.

  • Neutralize the solution with a concentrated aqueous solution of sodium carbonate to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-6-methoxybenzothiazole as a crystalline solid.

Causality of Experimental Choices:

  • p-Anisidine: The methoxy group at the para position activates the aromatic ring for electrophilic substitution and ultimately becomes the 6-methoxy group in the final product.

  • Potassium Thiocyanate and Bromine: These reagents generate the electrophilic thiocyanogen bromide in situ, which attacks the electron-rich aromatic ring of p-anisidine.

  • Glacial Acetic Acid: Serves as a solvent that is stable to the oxidizing conditions and facilitates the reaction.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Neutralization: Precipitation of the free base is achieved by neutralizing the acidic reaction mixture.

Synthesis of 2-Amino-5-methoxybenzenethiol

This key intermediate is prepared by the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole, which cleaves the thiazole ring.

Reaction Scheme:

AmineBT 2-Amino-6-methoxybenzothiazole Thiophenol 2-Amino-5-methoxybenzenethiol AmineBT->Thiophenol Alkaline Hydrolysis KOH KOH, H2O Reflux

Figure 2: Synthesis of 2-Amino-5-methoxybenzenethiol.

Experimental Protocol: [2][3]

  • To a solution of potassium hydroxide in water, add 2-amino-6-methoxybenzothiazole.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 8.

  • Further, acidify the solution with glacial acetic acid to a pH of about 6 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. The product is often used immediately in the next step due to its susceptibility to oxidation.

Causality of Experimental Choices:

  • Potassium Hydroxide: The strong base is required to hydrolyze the stable thiazole ring.

  • Reflux: The elevated temperature provides the necessary activation energy for the ring-opening reaction.

  • Careful Neutralization: Stepwise neutralization prevents the formation of unwanted side products and ensures the precipitation of the desired aminothiophenol.

Core Synthetic Strategies for 6-Methoxybenzo[d]thiazole-2-carbaldehyde

With the key precursors in hand, we can now explore the primary synthetic routes to the target aldehyde.

Strategy A: Cyclocondensation of 2-Amino-5-methoxybenzenethiol

This is a direct and convergent approach where the benzothiazole ring is formed with the C2-substituent already in place or in a latent form.

The reaction of 2-amino-5-methoxybenzenethiol with glyoxylic acid, followed by in situ oxidative decarboxylation, can yield the desired aldehyde.

Reaction Scheme:

cluster_0 Cyclocondensation & Oxidative Decarboxylation Thiophenol 2-Amino-5-methoxybenzenethiol TargetAldehyde 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Thiophenol->TargetAldehyde GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->TargetAldehyde

Figure 3: Synthesis via Glyoxylic Acid Condensation.

Experimental Protocol (Adapted):

  • In a suitable solvent such as ethanol or DMF, dissolve 2-amino-5-methoxybenzenethiol (1.0 eq) and glyoxylic acid monohydrate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • An oxidizing agent, such as air or a mild chemical oxidant, may be bubbled through the solution to facilitate the final dehydrogenation and decarboxylation steps.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The reaction proceeds through the initial formation of a thiazolidine intermediate by condensation of the amino and thiol groups with the aldehyde and carboxylic acid functionalities of glyoxylic acid. Subsequent oxidation to the benzothiazole ring is followed by decarboxylation to yield the final aldehyde.

Strategy B: Functional Group Interconversion from a Pre-formed Benzothiazole

This approach involves synthesizing a 6-methoxybenzothiazole derivative with a different C2-substituent and then converting it to the aldehyde.

The oxidation of a methyl group at the 2-position of the benzothiazole ring is a common method for introducing a formyl group. Selenium dioxide is a classic reagent for this transformation, known as the Riley oxidation[4][5].

Reaction Scheme:

MethylBT 6-Methoxy-2-methylbenzothiazole TargetAldehyde 6-Methoxybenzo[d]thiazole- 2-carbaldehyde MethylBT->TargetAldehyde Riley Oxidation SeO2 SeO2 Dioxane, Reflux MethoxyBT 6-Methoxybenzothiazole TargetAldehyde 6-Methoxybenzo[d]thiazole- 2-carbaldehyde MethoxyBT->TargetAldehyde Vilsmeier-Haack Formylation VilsmeierReagent POCl3, DMF

Sources

Exploratory

stability and storage of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Introduction 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal buil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal building block in medicinal chemistry and materials science. Its benzothiazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The aldehyde functional group at the 2-position provides a reactive handle for diverse synthetic transformations, enabling the construction of complex molecular architectures[4].

However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation. For researchers in drug discovery and development, ensuring the stability and purity of such starting materials is not merely a matter of good laboratory practice; it is a prerequisite for reproducible experimental outcomes and the integrity of downstream applications. An impure or partially degraded reagent can lead to failed reactions, the formation of unintended side products, and erroneous biological data, ultimately wasting significant time and resources.

This guide provides a comprehensive analysis of the factors influencing the stability of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. Moving beyond generic storage advice, we will delve into the underlying chemical principles of its degradation, offer field-proven protocols for storage and handling, and present a framework for conducting forced degradation studies to establish a robust stability profile for your specific batch.

Section 1: Physicochemical Properties and Inherent Reactivity

A foundational understanding of the molecule's structure is essential to predict its stability. The compound's reactivity is a composite of its three key structural features: the aromatic benzothiazole ring system, the electron-donating methoxy group, and the highly reactive aldehyde group.

PropertyValueSource(s)
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carbaldehyde
CAS Number 6639-57-2[5]
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Light yellow to yellow solid[5]
Melting Point 72-76 °C[5]
Predicted Boiling Point 305.7±25.0 °C[5]
Key Functional Groups Aldehyde, Benzothiazole, Methoxy Ether
Sensitivity Reported as Air Sensitive[5][6]
Structural Analysis of Reactivity:
  • Aldehyde Group (-CHO): As with most aromatic aldehydes, this is the primary center of reactivity and instability. The carbon atom of the aldehyde is highly electrophilic and susceptible to nucleophilic attack. Crucially, it is prone to oxidation, converting the aldehyde to a carboxylic acid. This is the most common degradation pathway for this class of compounds[7][8].

  • Benzothiazole Core: This fused heterocyclic system is aromatic and generally stable[9]. However, the nitrogen and sulfur heteroatoms influence the electron distribution of the ring. Theoretical studies on benzothiazole derivatives have shown that the C2 carbon (where the aldehyde is attached) is a primary electrophilic site, while the N3 nitrogen is the most nucleophilic site[10]. While the core itself is robust, these electronic properties can modulate the reactivity of the aldehyde substituent.

  • Methoxy Group (-OCH₃): Located at the 6-position, this is an electron-donating group. In some aromatic systems, electron-donating groups like methoxy can increase susceptibility to oxidative degradation compared to those with electron-withdrawing groups[8].

Section 2: Primary Degradation Pathways

Based on the compound's structure and the known chemistry of aromatic aldehydes and benzothiazoles, several degradation pathways can be predicted. Understanding these pathways is key to designing effective mitigation strategies for storage and handling.

  • Oxidation: This is the most probable degradation route. Atmospheric oxygen can readily oxidize the aldehyde group to the corresponding 6-methoxybenzo[d]thiazole-2-carboxylic acid. This process, known as autoxidation, can be accelerated by exposure to light, heat, and the presence of metal ion impurities[7][8]. The resulting carboxylic acid impurity can alter the compound's reactivity and potentially interfere with subsequent synthetic steps.

  • Photodegradation: Aromatic compounds, particularly those with heteroatoms and carbonyl groups, can absorb UV and visible light. This energy absorption can promote the molecule to an excited state, making it more susceptible to reactions like oxidation or polymerization[8][11].

  • Polymerization: Aldehydes can undergo self-condensation or polymerization to form trimers, particularly in the presence of acidic or basic contaminants[12]. While less common for solid materials stored properly, this can become a concern in solution or upon contamination. The resulting polymers are typically odorless and can cause a decrease in the apparent strength or purity of the material[12].

cluster_conditions Stress Factors Parent 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Oxidized 6-Methoxybenzo[d]thiazole- 2-carboxylic Acid Parent->Oxidized Oxidation Polymer Polymeric Adducts (e.g., Trimers) Parent->Polymer Polymerization Air O₂ (Air) Air->Oxidized Light Light (UV/Vis) Light->Oxidized Heat Heat (Δ) Heat->Oxidized Contaminant Acid/Base Contaminants Contaminant->Polymer

Predicted degradation pathways for the title compound.

Section 3: Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a multi-faceted approach that minimizes its exposure to detrimental environmental factors.

Core Storage Principles (Solid State)

The primary goal is to protect the solid material from air, light, heat, and moisture.

  • Atmosphere: Due to its air sensitivity, the compound should be stored under an inert atmosphere.[5][6] After receiving, if the original container is not sealed under inert gas, it is best practice to transfer the material inside a glovebox or use a "gas-and-purge" technique to backfill the vial with dry argon or nitrogen.

  • Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.[7][13] Amber glass shields the compound from UV and other light wavelengths that can catalyze photodegradation.[13] The PTFE liner provides an inert, tight seal against atmospheric oxygen and moisture.

  • Temperature: Store in a cool, dry, and dark place. For short-term storage (1-3 months), refrigeration at 2-8°C is recommended. For long-term archival, storage in a freezer at -20°C is preferable to significantly slow the rate of any potential degradation reactions.

  • Location: Store away from strong oxidizing agents, acids, and bases to prevent accidental contamination.[6]

Handling and Use
  • Always handle the compound in a well-ventilated fume hood.

  • When weighing, bring the sealed container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • For high-purity applications, it is advisable to weigh and dispense the compound under a stream of inert gas.

  • Close the container tightly immediately after use, and if possible, purge the headspace with inert gas before returning to storage.

Storage in Solution

Storing solutions of aldehydes is challenging due to their increased reactivity.

  • Best Practice: Prepare solutions fresh for each use. This is the most reliable way to ensure the concentration and purity of the active species.

  • If Storage is Necessary:

    • Solvent Choice: Use dry, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. Ensure the solvent is of high purity to avoid reactive contaminants.

    • An Alternative for Aldehydes: For certain applications, diluting the aldehyde in a primary alcohol like ethanol can be beneficial. In solution, aldehydes exist in equilibrium with their corresponding hemi-acetals, which are often more stable and less prone to oxidation.[12] This should be tested for compatibility with the intended downstream reaction.

    • Storage Conditions: Store solutions in tightly sealed vials at -20°C or, for longer-term storage, at -80°C.

Section 4: A Framework for Stability Assessment: Forced Degradation Studies

To ensure the trustworthiness of experimental results, it is crucial to have a validated method for assessing the stability of the compound. Forced degradation (or stress testing) is a systematic process used to accelerate the degradation of a substance under harsh conditions to predict its long-term stability and identify potential degradation products.[14][15] This process is fundamental to developing a "stability-indicating" analytical method.

Objective

The goal is to intentionally degrade a sample of 6-Methoxybenzo[d]thiazole-2-carbaldehyde under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and use the resulting mixture to develop an analytical method (typically HPLC) that can clearly separate the parent compound from all its degradation products.[14][15]

Experimental Protocol: Forced Degradation

This protocol provides a self-validating framework for researchers to confirm the stability of their own material.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 6-Methoxybenzo[d]thiazole-2-carbaldehyde in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature for 24 hours and another at 60°C for 4-8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature for 24 hours and another at 60°C for 4-8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[16]

    • Thermal Degradation (Solution): Heat a sample of the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 48 hours. After stressing, dissolve in the stock solution solvent to the target concentration.

    • Photostability: Expose the stock solution (in a quartz cuvette or clear vial) and a sample of the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Control Sample: Keep a sample of the stock solution protected from light at 2-8°C.

  • Sample Analysis:

    • Prior to injection, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (control, acid, base, oxidative, thermal, photo) by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water/acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

    • The goal is to achieve a chromatographic separation where the parent peak is baseline-resolved from any new peaks that appear in the stressed samples. These new peaks represent degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl) Stock->Acid Base Basic (0.1 M NaOH) Stock->Base Oxidative Oxidative (3% H₂O₂) Stock->Oxidative Thermal Thermal (60°C, Solid & Soln) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by Stability-Indicating HPLC-UV Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Interpret Data: Separate Parent Peak from Degradants HPLC->Data

Workflow for a forced degradation stability assessment.

Summary and Key Recommendations

The chemical stability of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is paramount for its effective use in research and development. Its primary liability is the aldehyde group, which is susceptible to oxidation.

DoDo NOT
Store solid under an inert gas (Ar, N₂) in a tightly sealed, amber glass vial.[7]Do NOT store in clear or poorly sealed containers.
Store at low temperatures (2-8°C short-term, -20°C long-term).Do NOT leave at room temperature on the benchtop for extended periods.
Prepare solutions fresh whenever possible using high-purity, anhydrous solvents.Do NOT use old or potentially wet solvents.
Handle quickly and minimize exposure to atmospheric air and light.Do NOT leave the container open to the atmosphere.
Perform a stability assessment if purity is critical for the application.Do NOT assume the material is 100% pure without verification.

By adhering to these principles of informed storage, handling, and verification, researchers can ensure the integrity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, leading to more reliable and reproducible scientific outcomes.

References

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  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(1), 35-39. Available from: [Link]

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  • Imtiaz, S., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4693. Available from: [Link]

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Foundational

spectroscopic data of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Data of 6-Methoxybenzo[d]thiazole-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic analysis of 6...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzothiazole derivatives are recognized for a wide range of biological activities, making the precise structural confirmation of new analogues a critical step in research and development.[1][2][3] This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, ensuring a self-validating approach to characterization.

Molecular Structure and Overview

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a substituted benzothiazole featuring a methoxy group on the benzene ring and an aldehyde group on the thiazole ring. This combination of functional groups dictates its unique spectroscopic signature.

  • Molecular Formula: C₉H₇NO₂S

  • Molecular Weight: 193.22 g/mol [4]

  • CAS Number: 123511-58-0[4][5]

Caption: Molecular structure of 6-Methoxybenzo[d]thiazole-2-carbaldehyde with atom numbering for NMR assignments.

Synthesis and Characterization Workflow

The structural elucidation of a target molecule is the final, critical phase of a synthesis campaign. The general workflow involves synthesis, purification, and subsequent analysis by a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the final product. The most common synthetic routes to benzothiazoles involve the condensation of 2-aminothiophenols with carbonyl compounds.[6][7]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Elucidation synthesis Synthesis: Condensation of 2-amino-5-methoxybenzenethiol purification Purification: Recrystallization or Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv elucidation Structure Confirmation & Purity Assessment nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of benzothiazole derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9][10] For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.[9]

  • Internal Standard: Use the residual solvent peak for calibration or add a small amount of an internal standard like tetramethylsilane (TMS) for a precise 0.00 ppm reference.[9][11]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.[12]

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.10s-1HH-aldehyde (CHO)
~7.95dJ ≈ 9.01HH4
~7.50dJ ≈ 2.51HH7
~7.15ddJ ≈ 9.0, 2.51HH5
~3.90s-3HMethoxy (OCH₃)
Interpretation of ¹H NMR Spectrum
  • Expertise & Causality: The spectrum is highly diagnostic. The downfield singlet at ~10.10 ppm is characteristic of an aldehyde proton, deshielded by the electronegative oxygen and the aromatic system. The absence of coupling partners confirms its attachment to the C2 carbon, which has no adjacent protons.

  • The aromatic region displays a classic three-proton system for a 1,2,4-trisubstituted benzene ring.

    • The proton at ~7.95 ppm (H4) appears as a doublet, coupled only to H5. Its downfield shift is attributed to its position para to the electron-donating methoxy group and its proximity to the electron-withdrawing thiazole ring.

    • The proton at ~7.50 ppm (H7) is a doublet with a small coupling constant, characteristic of a meta coupling to H5.

    • The proton at ~7.15 ppm (H5) is a doublet of doublets, showing coupling to both H4 (ortho coupling, large J) and H7 (meta coupling, small J).

  • The sharp singlet at ~3.90 ppm integrating to three protons is unequivocally assigned to the methoxy group protons.

¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~185.0C=O (Aldehyde)
~165.0C2 (Thiazole)
~158.0C6
~154.0C7a
~138.0C3a
~125.0C4
~118.0C5
~105.0C7
~56.0OCH₃
Interpretation of ¹³C NMR Spectrum
  • Trustworthiness: The ¹³C spectrum validates the structure proposed by the ¹H NMR. The most downfield signal at ~185.0 ppm corresponds to the aldehyde carbonyl carbon.

  • The quaternary carbon C2 , attached to both sulfur and nitrogen, appears around ~165.0 ppm .

  • The aromatic region shows six distinct signals, as expected from the molecule's asymmetry. The carbon attached to the methoxy group (C6 ) is highly shielded and appears around ~158.0 ppm . The other aromatic carbons can be assigned based on established substituent effects and comparison with related benzothiazole structures.[13]

  • The upfield signal at ~56.0 ppm is the characteristic chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14]

Experimental Protocol: IR
  • Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is common.[14][15] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.[15][16] A background spectrum of air (or the pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070Medium-WeakAromatic C-H Stretch
~2950, ~2850Medium-WeakAliphatic C-H Stretch (CH₃)
~1705Strong, SharpC=O Stretch (Aldehyde)
~1600, ~1480Medium-StrongAromatic C=C Ring Stretch
~1250StrongAryl C-O Stretch (Asymmetric)
~1030MediumAryl C-O Stretch (Symmetric)
~830StrongC-H Out-of-plane Bending
Interpretation of IR Spectrum
  • Authoritative Grounding: The IR spectrum provides definitive evidence for the key functional groups. The most prominent feature is the strong, sharp absorption at ~1705 cm⁻¹ , which is a classic indicator of a conjugated aldehyde carbonyl (C=O) stretch.

  • The presence of the aromatic system is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C ring stretching bands around 1600-1480 cm⁻¹.[17][18]

  • The methoxy group is identified by two key signals: the aliphatic C-H stretches of the methyl group (~2950/2850 cm⁻¹) and, most importantly, the strong C-O stretching vibration around ~1250 cm⁻¹ .[19]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[20] High salt concentrations must be avoided for electrospray ionization (ESI).[20]

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectrometry Data (ESI+)
m/zProposed Identity
194.027[M+H]⁺ (Molecular Ion + Proton)
193.019[M]⁺ (Molecular Ion)
165.024[M-CO]⁺
178.024[M-CH₃]⁺
Interpretation of Mass Spectrum
  • Self-Validation: The primary goal is to confirm the molecular weight. The exact mass of C₉H₇NO₂S is 193.0197.[5] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺ that matches this value to within a few parts per million, confirming the elemental composition.

  • Fragmentation Analysis:

    • A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would result in a fragment at m/z ~165 .

    • The methoxy group can lose a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z ~178 .

    • These predictable fragmentation patterns provide strong corroborating evidence for the proposed structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. The ¹H and ¹³C NMR data define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical aldehyde, methoxy, and aromatic functional groups. Finally, mass spectrometry validates the molecular formula and supports the structure through logical fragmentation patterns. This self-validating dataset is essential for ensuring sample identity and purity in any research or development context.

References

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  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals. Retrieved January 13, 2026.
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  • Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved January 13, 2026.
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  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 13, 2026.
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  • PubChem. (n.d.). 6-Methoxy-1,3-benzothiazole-2-carbaldehyde | C9H7NO2S | CID 14598981. Retrieved January 13, 2026.
  • Biosynth. (n.d.). 6-Methoxy-1,3-benzothiazole-2-carbaldehyde | 123511-58-0 | YEA51158. Retrieved January 13, 2026.
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  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved January 13, 2026.
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Protocols & Analytical Methods

Method

applications of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Introduction: The Benzothiazole Scaffold in Drug Discovery The benzothiazole ring system, a fusion of benzene and thia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1] This unique heterocyclic structure is present in numerous natural and synthetic molecules that exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] Its versatility allows for interaction with diverse biological targets, making it a focal point in the quest for novel therapeutic agents.[1][3]

Within this important class of compounds, 6-Methoxybenzo[d]thiazole-2-carbaldehyde serves as a particularly valuable synthetic intermediate. The molecule's power lies in its specific substitution pattern: the aldehyde group at the C-2 position is a reactive handle, prime for chemical modification to generate large libraries of derivative compounds. Concurrently, the electron-donating methoxy group at the C-6 position is not merely a passive substituent; it actively modulates the molecule's electronic properties and lipophilicity, which can significantly enhance biological activity and target engagement.[1][6][7] Literature reveals that substitutions at the C-2 and C-6 positions are frequently responsible for the diverse bioactivities of benzothiazole derivatives.[1] This guide provides a detailed exploration of the , complete with protocols and mechanistic insights for researchers in the field.

Core Therapeutic Applications

Derivatives synthesized from 6-Methoxybenzo[d]thiazole-2-carbaldehyde have demonstrated significant potential across several key therapeutic areas. The strategic placement of the 6-methoxy group often enhances the efficacy of these compounds.[7][8]

Anticancer Activity

The benzothiazole scaffold is a recurring motif in the design of novel anticancer agents.[3][9][10] Derivatives have shown efficacy against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[9][11][12]

Mechanism of Action: The anticancer effects of benzothiazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression or to activate apoptotic pathways.[3][9][13] For instance, certain derivatives have been shown to act as potent inhibitors of kinases or to trigger the mitochondrial-dependent pathway of apoptosis.[9] The ortho-hydroxy-N-acyl hydrazone derivatives of benzothiazole, for example, have demonstrated procaspase-3 activation, leading to programmed cell death.[9][14]

Structure-Activity Relationship (SAR): SAR studies reveal that the nature and position of substituents on the benzothiazole ring are critical for cytotoxic activity. The 6-methoxy group, in particular, has been incorporated into designs of potent anticancer agents.[14] The aldehyde at C-2 allows for the introduction of various pharmacophores, such as hydrazones or Schiff bases, which can form crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound Structure/Class Cancer Cell Line(s) Reported IC50 Values (µM) Reference
ortho-hydroxy-N-acyl hydrazone derivatives MDA-MB-231, HT-29, etc. 0.24 - 0.92 [9][14]
Indole-based semicarbazide benzothiazole HT-29, H460, A549 0.024 - 0.88 [9]
Sulphonamide-based benzothiazole MCF-7, HeLa, MG63 34.5 - 44.15 [9][14]

| Hydroxamic acid containing methoxy benzothiazole | Various | Average IC50: 1.28 µg/mL |[14] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with potent activity against a wide spectrum of bacteria and fungi.[4][7][15]

Mechanism of Action: The antimicrobial action can stem from various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or interference with biofilm formation, a key virulence factor in chronic infections.[13][16] Notably, a 6-methoxy benzothiazole derivative, SN12, was identified as a potent inhibitor of Pseudomonas aeruginosa biofilm formation at nanomolar concentrations by targeting the Gac/Rsm two-component system.[16]

Structure-Activity Relationship (SAR): The antimicrobial efficacy of benzothiazole derivatives is highly dependent on their substitution patterns. Studies have shown that the presence of a 6-methoxy group can enhance antibacterial activity.[7] For example, 6-methoxy substituted benzothiazole-pyramidino derivatives showed improved efficacy against B. coagulans, P. aeruginosa, and S. aureus with MIC levels of 25 µg/mL.[7]

Table 2: Antimicrobial Activity of Selected 6-Methoxybenzothiazole Derivatives

Derivative Class Target Microorganism(s) Key Finding Reference
Benzothiazole-pyramidino B. coagulans, P. aeruginosa, S. aureus Enhanced efficacy at MIC of 25 µg/mL. [7]
Phosphonate analogues Gram-positive & Gram-negative bacteria Potent antibacterial activity. [7]

| Compound SN12 | P. aeruginosa | Potent biofilm inhibitor (IC50 = 43 nmol/L). |[16] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Benzothiazole derivatives have been extensively investigated for their anti-inflammatory properties, showing potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][12][17]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade.[18] Some derivatives also exhibit their effects by preventing the denaturation of proteins, a well-documented cause of inflammation.[19]

Structure-Activity Relationship (SAR): The anti-inflammatory potential is closely tied to the substituents on the benzothiazole core. Compounds with a methoxy group at the 6-position have been identified as among the most active in their series, showing activity comparable to the standard drug diclofenac in carrageenan-induced paw edema assays.[8]

Experimental Protocols and Methodologies

The aldehyde functionality of 6-Methoxybenzo[d]thiazole-2-carbaldehyde makes it an ideal starting point for creating diverse chemical libraries via reactions like Schiff base formation.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing a Schiff base (imine) derivative from 6-Methoxybenzo[d]thiazole-2-carbaldehyde and a primary amine. This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.

Causality: The reaction forms a C=N double bond by condensing the aldehyde with a primary amine. The addition of a catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).

  • Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no solid forms, reduce the solvent volume under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[19]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Product A 6-Methoxybenzo[d]thiazole- 2-carbaldehyde C Dissolve in Ethanol A->C B Primary Amine (R-NH2) B->C D Add Glacial Acetic Acid (Catalyst) C->D E Stir / Reflux (2-6 hours) D->E F Cool & Isolate Crude Product E->F G Recrystallize for Purification F->G H Schiff Base Derivative G->H G A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Add Test Compounds (Various Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Experimental Workflow for MTT Assay.

Mechanistic Insights: A Potential Pathway

Many benzothiazole anticancer agents function by inducing apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a derivative of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

G Compound Benzothiazole Derivative Receptor Cell Surface Receptor (e.g., Kinase) Compound->Receptor Inhibition Mitochondria Mitochondria Receptor->Mitochondria Blocks anti-apoptotic signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Hypothetical Apoptosis Induction Pathway.

Conclusion and Future Directions

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a highly versatile and valuable scaffold in medicinal chemistry. The strategic combination of a reactive aldehyde group and an activity-enhancing methoxy substituent provides a powerful platform for developing novel therapeutic agents. [1][6]Derivatives have demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory research. [7][8][9]Future work should focus on optimizing lead compounds through further structural modifications to improve potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the use of advanced drug delivery systems will be crucial in translating the therapeutic potential of these compounds from the laboratory to clinical applications.

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  • Miceli, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 419.

Sources

Application

The Versatile Role of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Introduction The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of biological interactions have made it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Among the diverse array of functionalized benzothiazoles, 6-Methoxybenzo[d]thiazole-2-carbaldehyde emerges as a particularly valuable and versatile building block. The presence of a reactive aldehyde group at the 2-position, coupled with the electron-donating methoxy group on the benzene ring, provides a unique platform for the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the applications of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in organic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

The preparation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde can be approached through a multi-step synthesis, typically starting from a commercially available substituted aniline. A common strategy involves the formation of the benzothiazole ring, followed by the introduction and subsequent oxidation of a methyl group at the 2-position.

Protocol 1: Synthesis of 6-Methoxy-2-methylbenzo[d]thiazole

This procedure is adapted from established methods for the synthesis of 2-aryl and 2-alkylbenzothiazoles.[4][5][6]

Reaction Scheme:

A 4-Methoxy-2-aminothiophenol r1 A->r1 + B Acetaldehyde B->r1 C 6-Methoxy-2-methyl-2,3-dihydrobenzo[d]thiazole D 6-Methoxy-2-methylbenzo[d]thiazole C->D Oxidation (e.g., PCC on silica gel) r1->C CH2Cl2, 4Å MS, rt

Caption: Synthesis of the 2-methylbenzothiazole precursor.

Materials:

  • 4-Methoxy-2-aminothiophenol

  • Acetaldehyde

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

  • Pyridinium chlorochromate (PCC) on silica gel

Procedure:

  • To a stirred solution of acetaldehyde (1.1 equivalents) in anhydrous dichloromethane, add activated 4Å molecular sieves.

  • Slowly add a solution of 4-methoxy-2-aminothiophenol (1.0 equivalent) in anhydrous dichloromethane to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure to yield the crude 6-methoxy-2-methyl-2,3-dihydrobenzo[d]thiazole.

  • Dissolve the crude dihydrobenzothiazole in dichloromethane and add PCC on silica gel (1.5 equivalents).

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite, wash with dichloromethane, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford 6-Methoxy-2-methylbenzo[d]thiazole.

Protocol 2: Oxidation to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

The oxidation of the 2-methyl group to a carbaldehyde can be effectively achieved using selenium dioxide (Riley oxidation).[7][8][9]

Reaction Scheme:

A 6-Methoxy-2-methylbenzo[d]thiazole B 6-Methoxybenzo[d]thiazole-2-carbaldehyde A->B SeO2, Dioxane/H2O, Reflux

Caption: Selenium dioxide oxidation to the target aldehyde.

Materials:

  • 6-Methoxy-2-methylbenzo[d]thiazole

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6-Methoxy-2-methylbenzo[d]thiazole (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove the black selenium precipitate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Applications in Organic Synthesis

The aldehyde functionality of 6-Methoxybenzo[d]thiazole-2-carbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the synthesis of electron-deficient alkenes, which are valuable precursors for various heterocyclic systems and Michael acceptors.[1][10][11]

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.

Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Methoxybenzo[d]thiazole-2-carbaldehyde E Stirring at Room Temperature or Reflux A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Cooling and Precipitation E->F G Filtration F->G H Recrystallization G->H

Caption: General workflow for Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • 6-Methoxybenzo[d]thiazole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Table 1: Representative Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundExpected Product Type
Malononitrile2-(6-methoxybenzo[d]thiazol-2-ylidene)malononitrile
Ethyl CyanoacetateEthyl 2-cyano-3-(6-methoxybenzo[d]thiazol-2-yl)acrylate
Diethyl MalonateDiethyl 2-(6-methoxybenzo[d]thiazol-2-ylmethylene)malonate
Meldrum's Acid5-(6-methoxybenzo[d]thiazol-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Wittig Reaction: Synthesis of Stilbene and Diene Derivatives

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond with high regioselectivity.[12][13]

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

Protocol 4: Synthesis of a Stilbene Derivative via Wittig Reaction

Materials:

  • 6-Methoxybenzo[d]thiazole-2-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at 0 °C. Stir the resulting orange-red solution for 30 minutes to generate the ylide.

  • Add a solution of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the stilbene derivative from triphenylphosphine oxide.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[14][15][16] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction.

Mechanistic Rationale: The aldehyde first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, present in the reaction mixture then selectively reduces the C=N bond.

Workflow:

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A 6-Methoxybenzo[d]thiazole-2-carbaldehyde D Add Reducing Agent (e.g., STAB) A->D B Primary or Secondary Amine B->D C Solvent (e.g., Dichloroethane) C->D E Aqueous Work-up D->E F Extraction E->F G Column Chromatography F->G

Caption: General workflow for reductive amination.

Protocol 5: Reductive Amination with a Primary Amine

Materials:

  • 6-Methoxybenzo[d]thiazole-2-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in 1,2-dichloroethane, add benzylamine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired secondary amine.

Synthesis of Schiff Bases and Chalcones

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines) and with acetophenones in the presence of a base to form chalcones. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[5]

Protocol 6: Synthesis of a Schiff Base

Materials:

  • 6-Methoxybenzo[d]thiazole-2-carbaldehyde

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in ethanol.

  • Add aniline (1.0 equivalent) and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 7: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • 6-Methoxybenzo[d]thiazole-2-carbaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, prepare a solution of sodium hydroxide (2.0 equivalents) in a mixture of ethanol and water.

  • Cool the solution in an ice bath and add acetophenone (1.0 equivalent) with stirring.

  • Slowly add a solution of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in ethanol to the cooled mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Conclusion

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a highly valuable and adaptable building block in organic synthesis. Its reactive aldehyde group provides a gateway to a multitude of chemical transformations, including Knoevenagel condensations, Wittig reactions, reductive aminations, and the synthesis of biologically relevant Schiff bases and chalcones. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The continued exploration of the reactivity of this and related benzothiazole derivatives will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic impact.

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  • Gribble, G. W. (2010). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
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  • Ye, J., et al. (2017). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Green Chemistry, 19(5), 1269-1272.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General One-Pot Procedure. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Method

Application Notes &amp; Protocols: 6-Methoxybenzo[d]thiazole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Introduction: The Enduring Significance of the Benzothiazole Scaffold The benzothiazole ring system, a fusion of benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] This heterocyclic core is integral to a vast number of synthetic and natural compounds renowned for their diverse and potent pharmacological activities.[1] Benzothiazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5][6] The substitution pattern on the benzothiazole ring is critical for modulating this biological activity, with modifications at the C-2 and C-6 positions being particularly influential.[1]

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a premier starting material that capitalizes on this structural significance. It features two key points of chemical reactivity: the electron-donating methoxy group at the C-6 position, which can influence molecular interactions and solubility, and a highly versatile carbaldehyde group at the C-2 position. This aldehyde function serves as a robust chemical handle for a multitude of synthetic transformations, enabling the construction of complex heterocyclic systems through reliable and well-established reaction pathways.[2]

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the core reactivity of 6-methoxybenzo[d]thiazole-2-carbaldehyde and presents validated, step-by-step protocols for its use in synthesizing key heterocyclic intermediates.

Physicochemical Properties and Handling

Proper characterization and handling of the starting material are paramount for reproducible and successful synthetic outcomes.

PropertyValue
Chemical Name 6-methoxy-1,3-benzothiazole-2-carbaldehyde
CAS Number 6639-57-2
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Typically a yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
Storage Store in a cool, dry place away from light and moisture.
Safety May cause respiratory irritation, skin irritation, and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Applications: A Hub of Reactivity

The aldehyde group at the C-2 position is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This makes 6-methoxybenzo[d]thiazole-2-carbaldehyde an ideal precursor for generating molecular diversity. The primary reaction pathways include Schiff base formation, Knoevenagel condensation, and various multi-component reactions, each leading to distinct and valuable molecular scaffolds.

main 6-Methoxybenzo[d]thiazole-2-carbaldehyde sub1 Schiff Bases / Imines main->sub1 Condensation w/ Primary Amines sub2 α,β-Unsaturated Systems (Chalcone Analogues) main->sub2 Knoevenagel Condensation w/ Active Methylene Cmpds. sub3 Fused Heterocycles (e.g., Pyrimidobenzothiazoles) main->sub3 Multi-Component Reactions sub4 Alcohols / Amines main->sub4 Reduction / Reductive Amination

Caption: Core reactivity pathways of 6-methoxybenzo[d]thiazole-2-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzothiazole-based Schiff Bases (Imines)

Principle: The formation of a Schiff base (or imine) is a condensation reaction between a primary amine and an aldehyde. This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond.[7][8] This linkage is a crucial pharmacophore in many biologically active molecules and serves as a precursor for further reductions to secondary amines.

Schiff Base Formation Mechanism A Aldehyde (C=O) C Carbinolamine Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH₂) B->C D Imine (C=N) + H₂O C->D Dehydration (-H₂O)

Caption: Simplified mechanism of Schiff base formation.

Materials and Reagents:

ReagentM.W.QuantityMoles (eq)
6-Methoxybenzo[d]thiazole-2-carbaldehyde193.221.00 g5.18 mmol (1.0)
Aniline (or other primary amine)93.130.48 g5.18 mmol (1.0)
Absolute Ethanol-25 mL-
Glacial Acetic Acid-2-3 dropsCatalytic

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methoxybenzo[d]thiazole-2-carbaldehyde (1.00 g, 5.18 mmol).

  • Dissolution: Add absolute ethanol (25 mL) and stir the mixture until the aldehyde is fully dissolved. A gentle warming may be required.

  • Reagent Addition: Add the primary amine (e.g., aniline, 0.48 g, 5.18 mmol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.

    • Expert Insight: Glacial acetic acid acts as a crucial acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating the nucleophilic attack by the amine.[8] However, excess acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crystals several times with a small amount of cold ethanol to remove any unreacted starting materials.[9]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure of the resulting imine using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The formation of the imine is typically confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (around 1600-1625 cm⁻¹) and a singlet for the imine proton (-CH=N-) in the ¹H NMR spectrum (around 8.5-9.5 ppm).

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

Principle: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[10] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde to ultimately form a stable α,β-unsaturated product after dehydration.[11][12] These products are valuable intermediates for Michael additions and in the synthesis of various heterocyclic rings.

start Start reagents Dissolve Aldehyde & Active Methylene Cmpd. in Ethanol start->reagents catalyst Add Catalytic Piperidine reagents->catalyst reflux Reflux for 2-3h (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate & Wash with Cold EtOH cool->filter dry Dry Product Under Vacuum filter->dry characterize Characterize (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the Knoevenagel condensation protocol.

Materials and Reagents:

ReagentM.W.QuantityMoles (eq)
6-Methoxybenzo[d]thiazole-2-carbaldehyde193.221.00 g5.18 mmol (1.0)
Malononitrile66.060.34 g5.18 mmol (1.0)
Piperidine85.15~0.04 g0.52 mmol (0.1)
Absolute Ethanol-20 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar and reflux condenser, dissolve 6-methoxybenzo[d]thiazole-2-carbaldehyde (1.00 g, 5.18 mmol) and malononitrile (0.34 g, 5.18 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (~0.05 mL, 0.1 eq).

    • Expert Insight: Piperidine is a sufficiently strong base to deprotonate the highly acidic methylene protons of malononitrile but is generally not strong enough to promote unwanted side reactions. For less reactive methylene compounds, a stronger base or different reaction conditions may be necessary.[10]

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor completion by TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Thoroughly wash the filter cake with cold ethanol to remove the catalyst and any residual starting materials.

  • Drying and Characterization: Dry the bright yellow/orange product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or isopropanol if needed. Confirm the structure via NMR, observing the disappearance of the aldehyde proton and the appearance of a new vinylic proton signal.

Scope of the Knoevenagel Condensation:

This protocol is adaptable to a range of active methylene compounds, leading to diverse products.

Active Methylene CompoundExpected Product TypeTypical Yield
MalononitrileDicyanovinyl derivative>90%
Ethyl Cyanoacetateα-Cyanoacrylate ester85-95%
Diethyl MalonateDi-ester derivative70-85% (may require stronger base/longer time)
2,4-PentanedioneAcetyl-substituted enone80-90%
Protocol 3: Three-Component Synthesis of Pyrimido[2,1-b][1][4]benzothiazoles

Principle: Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[13] This protocol outlines a Biginelli-type reaction to construct a fused pyrimidobenzothiazole core, a scaffold with significant interest in drug discovery.[14] The reaction involves the initial Knoevenagel condensation between the aldehyde and an active methylene compound, followed by a Michael addition of a urea/thiourea and subsequent cyclization/dehydration.

Materials and Reagents:

ReagentM.W.QuantityMoles (eq)
6-Methoxybenzo[d]thiazole-2-carbaldehyde193.221.00 g5.18 mmol (1.0)
Ethyl Acetoacetate130.140.74 g5.70 mmol (1.1)
Thiourea76.120.43 g5.70 mmol (1.1)
p-Toluenesulfonic acid (p-TsOH)172.20~0.1 g0.58 mmol (0.1)
Acetonitrile-30 mL-

Step-by-Step Methodology:

  • Reaction Setup: Combine 6-methoxybenzo[d]thiazole-2-carbaldehyde (1.00 g, 5.18 mmol), ethyl acetoacetate (0.74 g, 5.70 mmol), thiourea (0.43 g, 5.70 mmol), and a catalytic amount of p-TsOH (~0.1 g) in a 100 mL round-bottom flask equipped with a reflux condenser and stir bar.

  • Solvent Addition: Add acetonitrile (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. Characterize the final fused heterocyclic product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Outlook

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein for Schiff base formation, Knoevenagel condensation, and multi-component reactions provide reliable and efficient pathways to generate molecules with high potential for applications in medicinal chemistry, drug discovery, and materials science. The straightforward reactivity of the aldehyde group, combined with the inherent biological relevance of the benzothiazole scaffold, ensures that this reagent will continue to be a valuable tool for chemists aiming to explore novel chemical space and develop next-generation functional molecules.

References

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • Application Notes and Protocols for Knoevenagel Condensation using Methyl 4-formylbenzo
  • SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLIC
  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Journal of the Indian Chemical Society.
  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Mastering Organic Synthesis: Benzothiazole-2-carboxaldehyde as a Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD..
  • Multicomponent reaction-based discovery of pyrimido[2,1-b][1][4]benzothiazole (PBT) as a novel core for full-color-tunable AIEgens. Journal of Materials Chemistry C (RSC Publishing).

  • Benzothiazole-2-carboxaldehyde 97. Sigma-Aldrich.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI.

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Application

Application Notes and Protocols for Evaluating the Biological Activity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Derivatives

Abstract: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide focuses specifically on derivatives of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a promising chemical scaffold for novel drug discovery. We provide an in-depth technical overview and detailed experimental protocols for researchers, scientists, and drug development professionals to assess the therapeutic potential of these compounds. The methodologies described herein are designed to be self-validating systems, emphasizing reproducibility and mechanistic understanding.

Part 1: Synthesis and Derivatization Strategy

The strategic synthesis of a compound library is the foundational step in drug discovery. The 6-Methoxybenzo[d]thiazole-2-carbaldehyde core serves as a versatile starting material. A common synthetic approach begins with the cyclization of substituted aromatic amines to form the 2-aminobenzothiazole ring system.[5][6] The carbaldehyde group at the 2-position is then ripe for modification, often through condensation reactions with various hydrazides or amines to generate a diverse library of Schiff bases or hydrazones, each with unique steric and electronic properties.[7] This diversity is critical for exploring the structure-activity relationship (SAR).

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., 4-methoxy-2-aminothiophenol) B Cyclization Reaction (e.g., with a carboxyl derivative) A->B C Core Scaffold 6-Methoxybenzo[d]thiazole- 2-carbaldehyde B->C D Condensation Reaction (with various amines/hydrazides) C->D E Diverse Library of Schiff Base/Hydrazone Derivatives D->E

Caption: General workflow for synthesizing a library of 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives.

Part 2: Protocols for Biological Activity Screening

The following sections provide standardized, step-by-step protocols for the initial in vitro screening of 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Cytotoxicity Assessment

Benzothiazole derivatives have shown significant potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[8][9] The initial evaluation of a compound's anticancer potential typically involves assessing its cytotoxicity against a panel of human cancer cell lines.[10][11]

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content. It offers advantages in terms of stability and linearity over other assays.

I. Rationale and Experimental Choices:

  • Cell Lines: A panel of cell lines is crucial to assess broad-spectrum activity versus selective toxicity. We recommend starting with common lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and H1299 (non-small cell lung carcinoma), as benzothiazoles have shown activity against these types.[8]

  • Controls:

    • Negative Control (Vehicle): Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

    • Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate assay performance.

    • Blank: Wells containing media but no cells to determine background absorbance.

  • Concentration Range: A wide, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) is necessary to accurately determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

II. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Add 100 µL of these dilutions to the respective wells. Add 100 µL of medium containing the vehicle (e.g., 0.1% DMSO) to the negative control wells.

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

III. Data Analysis and Presentation:

Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [((OD_test - OD_blank) / (OD_control - OD_blank)) * 100]

Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Table 1: Example Data Summary for Anticancer Screening

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-710.88
Derivative 2HepG210.00
Derivative 3H1299> 100
DoxorubicinMCF-70.52

Data adapted from studies on similar benzothiazole derivatives for illustrative purposes.[8]

G A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate 48-72h (Drug Exposure) C->D E Fix Cells with Cold 10% TCA D->E F Wash & Dry Plates E->F G Stain with 0.4% SRB Solution F->G H Wash with 1% Acetic Acid & Dry Plates G->H I Solubilize Dye with 10mM Tris Base H->I J Read Absorbance at 510 nm I->J K Calculate IC50 Values J->K

Caption: Experimental workflow for the SRB cytotoxicity assay.

Antimicrobial Activity: Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

I. Rationale and Experimental Choices:

  • Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a yeast (e.g., Candida albicans ATCC 90028). Using standard ATCC strains ensures reproducibility.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard for most bacteria.[17] For yeast, RPMI-1640 medium is typically used.

  • Inoculum Standardization: The final inoculum concentration must be standardized to ~5 x 10⁵ CFU/mL.[16] This is critical as a higher or lower density of microbes can significantly alter the apparent MIC. This is typically achieved by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard.

II. Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the appropriate broth. The final volume in each well should be 100 µL. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculum Dilution: Dilute the standardized suspension in broth so that the final inoculum concentration in each well, after addition, will be 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compounds. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the OD at 600 nm.

III. Data Analysis and Presentation:

The result is reported as the MIC value in µg/mL.

Table 2: Example Data Summary for Antimicrobial Screening

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 141632
Derivative 28816
Derivative 3>256>256>256
Ciprofloxacin0.50.25N/A

Data is hypothetical and for illustrative purposes.

G cluster_prep Preparation cluster_assay Assay A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Plate with Standardized Microbe Suspension A->C B Prepare Microbial Inoculum (Adjust to 0.5 McFarland) B->C D Incubate Plate (18-48 hours) C->D E Visually Inspect for Growth or Read OD600 D->E F Determine MIC Value E->F

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Protein Denaturation Inhibition

Chronic inflammation is implicated in numerous diseases. One of the hallmarks of inflammation is the denaturation of proteins.[18] Therefore, the ability of a compound to prevent protein denaturation can be a preliminary indicator of anti-inflammatory activity.[1][19] This in vitro assay is a simple, cost-effective method for initial screening.

This assay assesses the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA).

I. Rationale and Experimental Choices:

  • Protein Source: Bovine Serum Albumin (BSA) is used as it is readily available and structurally homologous to human serum albumin.

  • Denaturation Agent: Heat is used to induce controlled, reproducible denaturation of the albumin.

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac Sodium is used to validate the assay's ability to detect anti-inflammatory effects.[20]

II. Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Compound Addition: Add 2 mL of various concentrations (e.g., 100 to 1000 µg/mL) of the test compounds or standard drug (Diclofenac Sodium) to the reaction mixture.

  • Control Preparation:

    • Test Control: A mixture containing only the BSA solution and PBS (no compound).

    • Product Control: A mixture containing the test compound and PBS (no BSA).

  • Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes. Then, induce denaturation by heating at 70°C in a water bath for 10 minutes.

  • Cooling: After heating, cool the samples to room temperature.

  • Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

III. Data Analysis and Presentation:

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 * [1 - (OD_test / OD_control)]

Table 3: Example Data Summary for Anti-inflammatory Screening

Compound IDConcentration (µg/mL)% Inhibition of Denaturation
Derivative 150065.4%
Derivative 250072.1%
Diclofenac50085.2%

Data is hypothetical and for illustrative purposes.

G A Prepare Reaction Mixture (BSA + PBS) B Add Test Compounds or Standard Drug A->B C Incubate at 37°C (20 min) B->C D Induce Denaturation (Heat at 70°C for 10 min) C->D E Cool to Room Temp D->E F Measure Turbidity at 660 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for the in vitro albumin denaturation assay.

Part 3: Integrated Drug Discovery Pathway

The initial screening data from these in vitro assays provides the basis for selecting promising lead compounds. Derivatives exhibiting high potency (low IC₅₀ or MIC) and selectivity are prioritized for further investigation. The subsequent steps involve lead optimization, more complex in vivo studies (e.g., carrageenan-induced paw edema for inflammation), and detailed mechanism of action (MOA) studies to identify specific molecular targets.[21][22]

G A Synthesis of Derivative Library B In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) A->B C Data Analysis (IC50, MIC, % Inhibition) B->C D Hit Identification (Potent & Selective Compounds) C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy & Toxicity Studies E->F G Mechanism of Action (Target Identification) F->G H Preclinical Candidate G->H

Sources

Method

Application Notes and Protocols for the Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Derivatives

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the preparation of the precursor, 6-methoxy-2-methylbenzothiazole, followed by its formylation to the target aldehyde via the Vilsmeier-Haack reaction. This document provides a thorough, step-by-step methodology, an in-depth explanation of the reaction mechanisms, and essential characterization data to ensure the successful synthesis and validation of the final product. These application notes are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of pharmaceutical sciences due to their wide spectrum of biological activities. The benzothiazole scaffold is a key structural motif in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a carbaldehyde group at the 2-position of the 6-methoxybenzothiazole core provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The synthetic route outlined herein is a reliable and efficient method for accessing 6-Methoxybenzo[d]thiazole-2-carbaldehyde. The initial step involves the synthesis of 6-methoxy-2-methylbenzothiazole from readily available starting materials. The subsequent Vilsmeier-Haack formylation is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. This application note provides a detailed protocol with expert insights into the critical parameters of each step to ensure a high yield and purity of the desired product.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Part 1: Synthesis of 6-Methoxy-2-methylbenzothiazole (Precursor)

The synthesis of the precursor molecule is achieved through the reaction of 4-methoxyaniline with ammonium thiocyanate, followed by an oxidative cyclization.

Materials and Reagents:

  • 4-Methoxyaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyaniline (0.1 mol) in glacial acetic acid (100 mL).

  • Addition of Ammonium Thiocyanate: To the stirred solution, add ammonium thiocyanate (0.22 mol) in one portion.

  • Heating: Heat the reaction mixture to 100-110 °C with continuous stirring for 4 hours. The color of the solution will change during this period.

  • Cooling and Bromination: Cool the reaction mixture to room temperature and then further cool to 10-15 °C in an ice bath. Cautiously add bromine (0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Completion of Reaction: After the addition of bromine is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: The precipitated solid is collected by filtration. The aqueous layer is then extracted with dichloromethane (3 x 100 mL). The collected solid is dissolved in the combined organic extracts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-methoxy-2-methylbenzothiazole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (Final Product)

The formylation of 6-methoxy-2-methylbenzothiazole is carried out using the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Reagents:

  • 6-Methoxy-2-methylbenzothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 6-methoxy-2-methylbenzothiazole (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a large beaker containing crushed ice (approximately 200 g) with constant stirring.

  • Neutralization and Extraction: Neutralize the acidic mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

PropertyData
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Expected to be a solid
Melting Point Not explicitly reported in the searched literature, but related benzothiazole aldehydes are solids.
CAS Number 123511-58-0[1][2]
¹H NMR (Expected) Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. Aromatic protons in the range of δ 7.0-8.0 ppm. Methoxy protons (OCH₃) singlet around δ 3.9 ppm.
¹³C NMR (Expected) Carbonyl carbon (C=O) in the range of δ 185-195 ppm. Aromatic and heterocyclic carbons between δ 105-160 ppm. Methoxy carbon (OCH₃) around δ 55-56 ppm.
IR (KBr, cm⁻¹) (Expected) Carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group around 2820 and 2720 cm⁻¹. C-O stretching of the methoxy group around 1250 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.

Note: The spectroscopic data are predicted based on the analysis of similar structures and general principles of NMR and IR spectroscopy. Researchers should confirm the identity of their synthesized product by acquiring and interpreting their own analytical data.

Visualization

Experimental Workflow

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_final_product Part 2: Vilsmeier-Haack Formylation A 4-Methoxyaniline + Ammonium Thiocyanate in Acetic Acid B Heating (100-110 °C, 4h) A->B C Bromination (10-15 °C) B->C D Work-up & Purification C->D E 6-Methoxy-2-methylbenzothiazole D->E G Reaction with Precursor (60-70 °C, 4-6h) E->G F Vilsmeier Reagent (DMF + POCl3) H Hydrolysis & Work-up G->H I Purification H->I J 6-Methoxybenzo[d]thiazole- 2-carbaldehyde I->J

Caption: Synthetic workflow for 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich benzothiazole ring.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Precursor 6-Methoxy-2-methyl- benzothiazole Vilsmeier_Reagent->Precursor Intermediate Iminium Salt Intermediate Precursor->Intermediate Final_Product 6-Methoxybenzo[d]thiazole- 2-carbaldehyde H2O H₂O Intermediate->H2O H2O->Final_Product +

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for "NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol". Retrieved from [Link]

  • Selent, J., et al. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, N., et al. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Westwell, A. D., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole. Retrieved from [Link]

  • Al-Adilee, K. J. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzothiazole, 2,6-dimethyl-. Retrieved from [Link]

Sources

Application

The Role of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in the Synthesis of Potent Anticancer Agents: Application Notes and Protocols

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif has been extensively explored and is found in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The therapeutic potential of benzothiazole derivatives in oncology stems from their ability to interact with a diverse range of biological targets involved in cancer cell proliferation, survival, and metastasis.[4][5]

The mechanism of action for many benzothiazole-based anticancer agents is multifaceted. It often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth.[5] Some derivatives have been shown to intercalate with DNA, while others target specific enzymes like protein kinases or induce metabolic stress within cancer cells.[1][3]

Within this promising class of compounds, substitutions on the benzothiazole ring play a critical role in modulating potency and selectivity. The introduction of a methoxy (-OCH3) group at the 6-position has been identified as a particularly advantageous modification, often leading to enhanced anticancer activity.[6][7] This is attributed to the electron-donating nature of the methoxy group, which can influence the molecule's electronic properties and its binding affinity to target proteins. This application note will focus on the utility of a key intermediate, 6-methoxybenzo[d]thiazole-2-carbaldehyde, in the synthesis of a potent class of anticancer agents: benzothiazole-hydrazones.

Synthetic Strategy: From Carbaldehyde to a Potent Hydrazone

The aldehyde functional group at the 2-position of the 6-methoxybenzothiazole scaffold is a versatile handle for the synthesis of a wide array of derivatives. A particularly effective strategy involves the condensation reaction with a hydrazide to form a hydrazone. Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure and are known to possess significant biological activities, including anticancer properties.

This application note will detail the synthesis of a representative anticancer agent, N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene]pyridine-4-carbohydrazide , through the reaction of 6-methoxybenzo[d]thiazole-2-carbaldehyde with isonicotinohydrazide. Isonicotinohydrazide, a well-known antitubercular drug, also serves as a valuable building block in the synthesis of novel therapeutic agents.[8][9][10]

The synthetic pathway is a straightforward two-step process, beginning with the synthesis of isonicotinohydrazide from its corresponding ester, followed by the condensation with the benzothiazole carbaldehyde.

Experimental Protocols

Part 1: Synthesis of Isonicotinohydrazide (Isoniazid)

Rationale: Isonicotinohydrazide is the key nucleophile that will be condensed with the aldehyde. Its synthesis from ethyl isonicotinate and hydrazine hydrate is a well-established and efficient method.[9][10]

Materials:

  • Ethyl isonicotinate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl isonicotinate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure isonicotinohydrazide.

  • Dry the purified product under vacuum.

Expected Yield: 80-90% Characterization: The product should be a white crystalline solid with a melting point of 170-173 °C. The structure can be confirmed by IR and 1H NMR spectroscopy.

Part 2: Synthesis of N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene]pyridine-4-carbohydrazide

Rationale: This is the key condensation reaction to form the target anticancer agent. The acidic catalysis facilitates the nucleophilic attack of the hydrazide onto the aldehyde, followed by dehydration to form the stable hydrazone.

Materials:

  • 6-methoxybenzo[d]thiazole-2-carbaldehyde

  • Isonicotinohydrazide (from Part 1)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-methoxybenzo[d]thiazole-2-carbaldehyde (10 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve isonicotinohydrazide (10 mmol) in a minimal amount of warm ethanol and add it to the flask containing the aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene]pyridine-4-carbohydrazide.

  • Dry the purified product in a vacuum oven.

Expected Yield: 75-85% Characterization: The structure of the final compound can be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[11]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Isonicotinohydrazide Synthesis cluster_step2 Step 2: Condensation Reaction Eth_iso Ethyl Isonicotinate Isonico Isonicotinohydrazide Eth_iso->Isonico Ethanol, Reflux Hyd_hyd Hydrazine Hydrate Hyd_hyd->Isonico Isonico_reag Isonicotinohydrazide Isonico->Isonico_reag Purified Intermediate Carbald 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Final_prod N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene] pyridine-4-carbohydrazide Carbald->Final_prod Ethanol, Acetic Acid (cat.), Reflux Isonico_reag->Final_prod

Caption: Synthetic workflow for the preparation of the target anticancer agent.

Biological Activity and Structure-Activity Relationship

The synthesized benzothiazole-hydrazone derivatives have been shown to exhibit significant anticancer activity. Structure-activity relationship (SAR) studies reveal that the presence and position of substituents on both the benzothiazole and the phenyl rings of the hydrazone moiety are critical for their cytotoxic effects.[12]

The target compound, N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene]pyridine-4-carbohydrazide, and its analogs have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[13]

Table 1: In Vitro Anticancer Activity of a Representative 6-Methoxybenzothiazole Hydrazone Derivative

Cancer Cell LineIC50 (µM)[13]
Pancreatic Adenocarcinoma (Capan-1)1.3 - 12.8
Non-small Cell Lung Cancer (NCI-H460)1.3 - 12.8

Note: The data represents the range of activity for a series of 6-methoxybenzothiazole hydrazone derivatives with substitutions on the phenyl ring.

The data indicates that these compounds are active in the low micromolar range, making them promising candidates for further preclinical development. The methoxy group at the 6-position of the benzothiazole ring is consistently associated with strong antiproliferative effects.[13]

Proposed Mechanism of Action

The anticancer mechanism of benzothiazole-hydrazones is believed to be multifactorial, targeting several key cellular processes.

MoA_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Drug 6-Methoxybenzothiazole Hydrazone Apoptosis Induction of Apoptosis Drug->Apoptosis triggers CellCycle Cell Cycle Arrest (G2/M Phase) Drug->CellCycle induces Kinase Kinase Inhibition (e.g., cAbl) Drug->Kinase inhibits Prolif Inhibition of Cancer Cell Proliferation Apoptosis->Prolif CellCycle->Prolif Kinase->Prolif TumorGrowth Suppression of Tumor Growth Prolif->TumorGrowth

Caption: Proposed mechanism of action for benzothiazole-hydrazone anticancer agents.

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[5][12] This is often mediated through the activation of caspase cascades and the disruption of the mitochondrial membrane potential.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[5]

  • Enzyme Inhibition: Benzothiazole-hydrazones have been identified as potential inhibitors of various kinases, such as cAbl kinase, which are often dysregulated in cancer and play a crucial role in cell signaling and proliferation.[6]

Conclusion

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a valuable and versatile starting material for the synthesis of potent anticancer agents. The straightforward and efficient synthesis of benzothiazole-hydrazones, as demonstrated by the protocol for N'-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)methylidene]pyridine-4-carbohydrazide, provides a reliable pathway to novel therapeutic candidates. The significant in vitro anticancer activity of these compounds, coupled with their multifaceted mechanism of action, underscores the importance of the benzothiazole scaffold in modern drug discovery and development. Further optimization of this class of compounds holds great promise for the development of next-generation cancer therapies.

References

  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Arch Pharm (Weinheim). 1999 Apr;332(4):115-23.

  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. 2016 May; 21(5): 655.

  • Main methods of synthesizing isoniazid in laboratory. scinapse.io.

  • PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. patentscope.wipo.int.

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate.

  • Mechanism of action of benzothiazoles. ResearchGate.

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH.

  • Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. 2024; 357(6): e202300511.

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. 2016; 21(7): 911.

  • Synthesis, characterization, antimicrobial and anticancer evaluation of (E)-N'-benzylidene-6-methyl-4-(2-nitrophenyl). JMPAS.

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules. 2022; 27(23): 8225.

  • New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Archiv der Pharmazie. 2021; 354(12): e2100227.

  • N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide. PubChem.

  • Anti-tumor Activity of N [(E)-1-(2-hydroxyphenyl) Methylidene], N-[(E)-2-Phenylethylidene], N [(E,2E)-3-Phenyl-2-propenylidene], and N [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. Journal of Young Pharmacists. 2010; 2(4): 399-402.

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide. NIH.

  • Characterization of Ligand N'-[(1E)-1-Phenylethylidene]-1,3-Benzothiazole-2-Carbohydrazide by Using Marvin Sketch 20.8 Software. Research Square.

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. 2023; 16(10): 1461.

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. International Journal of Pharmaceutical and Biological Archives. 2010; 1(1): 56-62.

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. 2021; 26(16): 4768.

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Method

Application Notes and Protocols for Investigating the Antimicrobial Properties of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Analogs

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiazoles The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discover...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiazoles

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1] The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This is attributed to the unique electronic and structural features of the fused ring system. This guide focuses on a specific, promising subclass: 6-Methoxybenzo[d]thiazole-2-carbaldehyde and its analogs. The introduction of a methoxy group at the 6-position and a carbaldehyde at the 2-position of the benzothiazole ring offers a unique template for chemical modification to explore and optimize antimicrobial efficacy.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the antimicrobial potential of novel 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs. The protocols are designed to be self-validating and are grounded in established microbiological and chemical methodologies, with explanations of the scientific rationale behind each step to empower researchers to make informed experimental decisions.

Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Analogs: A General Approach

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs can be approached through a multi-step process, starting from commercially available materials. A plausible and adaptable synthetic route is outlined below, based on established benzothiazole synthesis methodologies.[4][5]

Protocol 1: Synthesis of 6-Methoxy-2-methylbenzo[d]thiazole

This initial step creates the core benzothiazole structure with a methyl group at the 2-position, which can be subsequently oxidized to the desired carbaldehyde.

Materials:

  • 4-Methoxy-2-aminothiophenol

  • Acetaldehyde

  • Oxidizing agent (e.g., hydrogen peroxide, manganese dioxide)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-2-aminothiophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture while stirring at room temperature.

  • After the initial reaction, introduce a suitable oxidizing agent (e.g., 30% hydrogen peroxide, dropwise) to facilitate the cyclization and aromatization to the benzothiazole ring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 6-Methoxy-2-methylbenzo[d]thiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Oxidation to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

The methyl group at the 2-position is a suitable precursor for oxidation to the carbaldehyde.

Materials:

  • 6-Methoxy-2-methylbenzo[d]thiazole

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a reaction vessel, dissolve 6-Methoxy-2-methylbenzo[d]thiazole (1 equivalent) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove selenium residues.

  • Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude aldehyde by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Confirm the structure and purity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of Analogs

Further diversification of the lead compound can be achieved by reacting the 2-carbaldehyde with various nucleophiles to form Schiff bases, hydrazones, or other derivatives, which have shown significant antimicrobial activity in other benzothiazole series.[1]

Evaluation of Antimicrobial Activity: A Step-by-Step Guide

A tiered approach is recommended for evaluating the antimicrobial properties of the synthesized analogs, starting with a primary screening to identify active compounds, followed by quantitative assays to determine their potency.

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for screening a large number of compounds.

Rationale: The principle of this assay is the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. A zone of inhibition around the well indicates that the compound is active against the microorganism.

Materials:

  • Synthesized 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Prepare sterile MHA or SDA plates.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare stock solutions of the test compounds and control antibiotics in DMSO.

  • Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubate the bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Antimicrobial Assays: Determining Potency

For compounds showing promising activity in the primary screening, quantitative assays are essential to determine their potency.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique.

Rationale: This method exposes the microorganism to a serial dilution of the antimicrobial agent in a liquid growth medium. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound at that concentration.

Materials:

  • Active 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotics

  • Negative control (DMSO)

  • Growth control (broth and inoculum)

  • Sterility control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Add the standardized microbial inoculum to each well (except the sterility control).

  • Include growth control, sterility control, and positive control antibiotic wells.

  • Incubate the plates under appropriate conditions (37°C for 18-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Optionally, add a resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a crucial step in understanding the true potential of a new antimicrobial agent.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Illustrative Data Presentation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

Compound IDModificationTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
BT-CHO 6-OCH₃, 2-CHOS. aureus16644
E. coli32>128>4
C. albicans64>128>2
BT-SB1 Schiff base with anilineS. aureus8162
E. coli16644
C. albicans321284
Ciprofloxacin -S. aureus122
Fluconazole -C. albicans4328

Note: The above data is illustrative to demonstrate the presentation format. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is critical for its development. Aromatic aldehydes are known to exert their antimicrobial effects through various mechanisms, including membrane disruption and enzyme inhibition.[6][7]

Hypothesized Mechanism of Action

The electrophilic nature of the aldehyde group in 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs makes it a likely candidate to react with nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes, leading to their inactivation. Additionally, the lipophilic benzothiazole core may facilitate the compound's interaction with and disruption of the bacterial cell membrane.[8][9][10]

Protocol 5: Cell Membrane Permeability Assay

This assay helps to determine if the antimicrobial compounds disrupt the integrity of the bacterial cell membrane.

Materials:

  • Bacterial suspension

  • Test compounds

  • Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

  • Negative control (DMSO)

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend a mid-log phase bacterial culture in PBS.

  • Add SYTOX Green to the bacterial suspension (the dye cannot penetrate intact membranes).

  • Add the test compounds at their MIC and supra-MIC concentrations.

  • Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Visualization of Workflows and Concepts

Clear diagrams are essential for communicating complex experimental workflows and theoretical concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Evaluation cluster_moa Mechanism of Action Studies start Starting Materials (4-Methoxy-2-aminothiophenol) synth_core Synthesis of 6-Methoxy-2-methylbenzo[d]thiazole start->synth_core oxidation Oxidation to 6-Methoxybenzo[d]thiazole-2-carbaldehyde synth_core->oxidation analogs Synthesis of Analogs (e.g., Schiff Bases) oxidation->analogs char Structural Characterization (NMR, MS, IR) analogs->char primary_screen Primary Screening (Agar Well Diffusion) char->primary_screen mic_test MIC Determination (Broth Microdilution) primary_screen->mic_test mbc_test MBC Determination mic_test->mbc_test membrane_assay Cell Membrane Permeability Assay mbc_test->membrane_assay end Data Analysis & SAR membrane_assay->end

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs.

hypothesized_moa cluster_bacterium Bacterial Cell compound 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Analog membrane Cell Membrane compound->membrane Lipophilic interaction enzyme Essential Enzymes (e.g., in cell wall synthesis, DNA replication) compound->enzyme Electrophilic attack disruption Membrane Disruption (Loss of integrity, leakage) membrane->disruption inactivation Enzyme Inactivation (Covalent modification by aldehyde) enzyme->inactivation death Bacterial Cell Death disruption->death inactivation->death

Caption: Hypothesized mechanisms of antimicrobial action for 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the systematic investigation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs as potential novel antimicrobial agents. By following these methodologies, researchers can generate reliable and reproducible data on the synthesis, antimicrobial potency, and mechanism of action of these compounds. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design and optimization of more potent and selective antimicrobial agents based on the benzothiazole scaffold.[2][11][12] Future work should focus on expanding the library of analogs, evaluating their efficacy against a broader panel of clinically relevant and resistant pathogens, and assessing their toxicity in vitro and in vivo to determine their therapeutic potential.

References

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. [Link]

  • Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. ResearchGate. [Link]

  • Multivariate Characterization of Essential Oils for Their Antibacterial Activity Against Escherichia coli: A Data-Driven Interpretation of Experimental Results. MDPI. [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate. [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. MDPI. [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. [Link]

  • [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. PubMed. [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This heterocyclic system is integral to approved drugs and numerous investigational agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[3] The anti-inflammatory potential of benzothiazole derivatives is particularly noteworthy, with studies suggesting mechanisms that include the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and bradykinin B2 receptors.[4][5]

This document provides a comprehensive investigational framework for researchers, scientists, and drug development professionals seeking to evaluate the anti-inflammatory properties of the novel compound, 6-Methoxybenzo[d]thiazole-2-carbaldehyde . While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—a 6-methoxy group and a 2-carbaldehyde substituent on the core benzothiazole ring—present a compelling case for investigation. This guide outlines a logical, multi-tiered approach, from initial in vitro screening to confirmatory in vivo models, explaining the causality behind each experimental choice to ensure a robust and scientifically sound evaluation.

Proposed Mechanism of Action & Scientific Rationale

Inflammation is a complex biological response involving a cascade of molecular events. A central pathway implicated in chronic inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] Based on extensive research into related 2-substituted benzothiazole derivatives, it is hypothesized that 6-Methoxybenzo[d]thiazole-2-carbaldehyde may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]

Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases NF-κB, allowing it to translocate to the nucleus where it upregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines such as TNF-α and IL-6.[6][7] The proposed primary target for our test compound is the inhibition of one or more steps in this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Test_Compound 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Test_Compound->IKK Hypothesized Inhibition Test_Compound->NFkB Hypothesized Inhibition DNA Gene Transcription NFkB_nuc->DNA mRNA mRNA DNA->mRNA iNOS iNOS mRNA->iNOS Translation COX2 COX-2 mRNA->COX2 Translation Cytokines TNF-α, IL-6 mRNA->Cytokines Translation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs workflow cluster_invitro PART 2: In Vitro Efficacy Screening cluster_invivo PART 3: In Vivo Validation start Compound Synthesis & Characterization cytotoxicity PART 1: In Vitro Cytotoxicity (e.g., MTT Assay) start->cytotoxicity denaturation Protein Denaturation Assay cytotoxicity->denaturation griess Nitric Oxide (NO) Inhibition Assay denaturation->griess elisa Cytokine (TNF-α, IL-6) Inhibition (ELISA) griess->elisa cox_lox Enzyme Inhibition (COX-1/COX-2, 5-LOX) elisa->cox_lox decision Promising In Vitro Activity? cox_lox->decision paw_edema Acute Model: Carrageenan-Induced Paw Edema decision->paw_edema Yes stop_fail END: Low Activity or High Toxicity decision->stop_fail No granuloma Chronic Model: Cotton Pellet Granuloma paw_edema->granuloma stop_success ADVANCE: Lead Candidate for Further Development granuloma->stop_success

Caption: Tiered experimental workflow for evaluating anti-inflammatory potential.

Part 1: In Vitro Evaluation Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the test compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific biological effect and not simply cell death. [7] Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (e.g., 1 µM to 100 µM) in cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO, <0.1%) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration at which cell viability is significantly reduced (e.g., CC₅₀). Subsequent assays should use concentrations well below this cytotoxic threshold.

Inhibition of Protein Denaturation Assay

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay provides a simple, rapid, and cost-effective preliminary screen for anti-inflammatory activity, as compounds that can prevent heat-induced protein denaturation may be effective in vivo. [8][9] Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 72°C in a water bath for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Controls & Analysis: Use Diclofenac Sodium as a positive control. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Rationale: During inflammation, iNOS expression is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. Overproduction of NO is a key mediator of inflammatory damage. This assay quantifies the ability of the test compound to inhibit NO production in LPS-activated macrophages, a hallmark of anti-inflammatory potential. [10] Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of 6-Methoxybenzo[d]thiazole-2-carbaldehyde for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Pro-Inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay

Rationale: Cytokines like TNF-α and IL-6 are potent mediators of the inflammatory response. Measuring the ability of a compound to suppress the secretion of these cytokines from activated immune cells provides direct evidence of its anti-inflammatory activity and offers insight into its mechanism of action. [6] Protocol:

  • Cell Stimulation: Follow steps 1-4 of the Nitric Oxide Inhibition protocol (Section 1.3) to culture, treat, and stimulate RAW 264.7 cells.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions precisely.

  • Analysis: Generate a standard curve for each cytokine. Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

Part 2: In Vivo Evaluation Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An approved protocol from an Institutional Animal Ethics Committee (IAEC) is mandatory.

Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

Rationale: This is the most widely used and validated preclinical model for evaluating acute anti-inflammatory activity. [11][12]Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation, a primary sign of acute inflammation. [13][14] Protocol:

  • Animal Acclimation: Acclimate Wistar rats (150-200g) for at least one week under standard laboratory conditions. [13]2. Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, p.o.)

  • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) as required.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't' - Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Test) / Edema_Control] x 100

Data Presentation

Quantitative results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity Summary

Assay Test Compound IC₅₀ (µM) Standard Drug IC₅₀ (µM)
NO Inhibition (RAW 264.7) [Insert Value] [Indomethacin/L-NAME Value]
TNF-α Inhibition (ELISA) [Insert Value] [Dexamethasone Value]
IL-6 Inhibition (ELISA) [Insert Value] [Dexamethasone Value]
COX-1 Inhibition [Insert Value] [Aspirin Value]
COX-2 Inhibition [Insert Value] [Celecoxib Value]

| Protein Denaturation | [Insert Value] | [Diclofenac Value] |

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) 1 hr (% Inhibition) 2 hr (% Inhibition) 3 hr (% Inhibition) 4 hr (% Inhibition)
Vehicle Control 0 0 0 0
Indomethacin (10 mg/kg) [Value] [Value] [Value] [Value]
Test Compound (10 mg/kg) [Value] [Value] [Value] [Value]
Test Compound (20 mg/kg) [Value] [Value] [Value] [Value]

| Test Compound (50 mg/kg) | [Value] | [Value] | [Value] | [Value] |

References

  • Suryawanshi, S. N., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research.
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Available at: [Link]

  • Üremiş, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. Available at: [Link]

  • International Journal of Pharmacy & Life Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Available at: [Link]

  • Reddy, G. P. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Ibrahim, A. D., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports. Available at: [Link]

  • Üremiş, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link]

  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reddy, G. P., et al. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Available at: [Link]

  • da Silva, P. B., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (2018). PubMed. Available at: [Link]

  • Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • Patil, V. V., et al. (2016). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Patil, V. V., et al. (2016). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Available at: [Link]

  • Al-Ostath, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (2019). ResearchGate. Available at: [Link]

  • Perin, N., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available at: [Link]

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Method

Unlocking the Antioxidant Potential of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Compounds: Application Notes and Protocols

Introduction: The Therapeutic Promise of Benzothiazole Scaffolds The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzothiazole Scaffolds

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A growing body of evidence now points towards the significant antioxidant potential of this heterocyclic core, making it a focal point for the development of novel therapeutic agents to combat oxidative stress-related pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer.

This guide focuses on a specific derivative, 6-Methoxybenzo[d]thiazole-2-carbaldehyde , and its related compounds. The strategic placement of a methoxy group at the 6-position and a carbaldehyde group at the 2-position is not arbitrary. The methoxy group, an electron-donating substituent, is known to enhance the antioxidant activity of aromatic compounds by increasing the electron density on the ring, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals[1][2]. The carbaldehyde group at the 2-position, while being an electron-withdrawing group, can modulate the electronic properties of the entire molecule and participate in various biological interactions. Understanding the interplay of these substituents is crucial for elucidating the antioxidant mechanism and designing more potent derivatives.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the systematic evaluation of the antioxidant potential of 6-Methoxybenzo[d]thiazole-2-carbaldehyde compounds, from fundamental chemical assays to more biologically relevant cellular models.

Scientific Rationale and Experimental Workflow

The evaluation of a compound's antioxidant potential requires a multi-faceted approach. No single assay can provide a complete picture of its antioxidant activity. Therefore, a tiered experimental workflow is recommended, starting with simple, rapid chemical screening assays and progressing to more complex, cell-based models that better mimic physiological conditions.

Antioxidant_Evaluation_Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay DPPH->ABTS Confirmation FRAP Ferric Reducing Antioxidant Power Assay ABTS->FRAP Mechanism Insight CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA Biological Relevance Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) CAA->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->DPPH Initial Screening

Figure 1: A tiered workflow for the comprehensive evaluation of the antioxidant potential of 6-Methoxybenzo[d]thiazole-2-carbaldehyde compounds.

This workflow ensures a logical progression from demonstrating radical scavenging ability to assessing reducing power and, finally, to confirming activity in a cellular context, which accounts for factors like cell permeability and metabolism.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

These assays are the first line of investigation to determine the intrinsic ability of the test compounds to neutralize free radicals or reduce oxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This decolorization is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity[3].

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compound Stock Solutions (1 mg/mL): Dissolve the 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives in a suitable solvent (e.g., DMSO or methanol).

    • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare a fresh solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentration of the test compounds and the standard.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph.

Trustworthiness: To ensure the validity of the results, it is crucial to include a positive control (ascorbic acid) and a blank for each sample to account for any intrinsic color of the test compounds. All measurements should be performed in triplicate.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance, which is monitored spectrophotometrically[3]. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds or the Trolox standard.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Trustworthiness: The stability of the ABTS•+ working solution is critical. Its absorbance should be checked before each use. A standard curve using Trolox should be generated for each experiment to ensure consistency.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power[4].

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound or a ferrous sulfate standard solution to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using ferrous sulfate.

    • The FRAP value of the test compounds is expressed as ferrous ion equivalents (µM Fe²⁺).

Trustworthiness: The reaction is time- and temperature-sensitive. Strict adherence to the incubation time and temperature is necessary for reproducible results. The FRAP reagent must be prepared fresh daily.

Part 2: Cell-Based Assay for Biological Antioxidant Activity

While chemical assays are useful for initial screening, they do not account for the bioavailability, uptake, and metabolism of the compounds in a biological system. Cell-based assays provide a more physiologically relevant assessment of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will scavenge the ROS and reduce the formation of DCF.

CAA_Mechanism cluster_cell Inside the Cell DCFH_DA DCFH-DA (non-fluorescent) Esterases Cellular Esterases DCFH_DA->Esterases Uptake & Deacetylation DCFH DCFH (non-fluorescent) Esterases->DCFH ROS ROS (e.g., peroxyl radicals) DCFH->ROS Oxidation DCF DCF (fluorescent) ROS->DCF Antioxidant 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Antioxidant->ROS Scavenging

Figure 2: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of media containing the test compounds or the standard (quercetin) at various concentrations for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA unit for each compound: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as quercetin equivalents (QE).

Trustworthiness: Cell viability should be assessed in parallel to ensure that the observed antioxidant activity is not due to cytotoxicity. Appropriate controls, including cells treated with DCFH-DA alone and cells treated with AAPH alone, are essential.

Data Presentation and Interpretation

Quantitative data from the antioxidant assays should be summarized in a clear and concise manner to facilitate comparison between different 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives.

Table 1: In Vitro Antioxidant Activity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Derivatives

Compound IDDPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe²⁺)
6-Methoxybenzo[d]thiazole-2-carbaldehyde 45.2 ± 3.11.8 ± 0.2850 ± 45
Derivative A (with -OH at C4')22.8 ± 1.53.5 ± 0.31520 ± 80
Derivative B (with -NO2 at C4')85.6 ± 5.40.9 ± 0.1410 ± 22
Ascorbic Acid15.5 ± 0.8N/AN/A
TroloxN/A1.0 (by definition)N/A

Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.

Table 2: Cellular Antioxidant Activity of Selected Derivatives

Compound IDCAA Value (µmol QE/100 µmol)
6-Methoxybenzo[d]thiazole-2-carbaldehyde 35.7 ± 2.9
Derivative A (with -OH at C4')68.2 ± 5.5
Quercetin100 (by definition)

Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.

Interpretation:

The data in Table 1 would suggest that the presence of an electron-donating hydroxyl group (Derivative A) enhances the in vitro antioxidant activity, while an electron-withdrawing nitro group (Derivative B) diminishes it. This aligns with the expected structure-activity relationship for phenolic antioxidants. The cellular antioxidant activity data in Table 2 would further support these findings in a more biologically relevant context, suggesting that Derivative A has better cellular uptake and/or intracellular activity compared to the parent compound.

Conclusion and Future Directions

The protocols and workflow outlined in this guide provide a robust framework for the comprehensive evaluation of the antioxidant potential of 6-Methoxybenzo[d]thiazole-2-carbaldehyde compounds. By systematically applying these methods, researchers can generate reliable and reproducible data to elucidate structure-activity relationships and identify lead compounds for further development.

Future studies should focus on elucidating the precise molecular mechanisms of antioxidant action, including the potential modulation of intracellular antioxidant enzymes and signaling pathways. Furthermore, in vivo studies in relevant animal models of oxidative stress-related diseases will be crucial to validate the therapeutic potential of these promising benzothiazole derivatives.

References

  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. (n.d.).
  • Amin, S., & Parle, A. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(8), 123-129.
  • Kurt, H., Evren, E., Ceylan, M., & Kandemir, H. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6187-6194.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Parle, A., & Amin, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Chandak, H. S., et al. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology.
  • Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox biology, 4, 180-183.
  • Manfredini, S., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. IRIS Unimore.
  • S.A. Ordoudi, M.Z. Tsimidou, Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays, Food Chemistry, 108 (2008) 1039-1046.
  • Di Majo, D., et al. (2008). Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. Journal of agricultural and food chemistry, 56(1), 122-129.
  • Djuidje, E. N., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1335.
  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 1-11.
  • Chandak, H. S., et al. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology, e20250010.
  • Galano, A., & Alvarez-Idaboy, J. R. (2019). The Structure–Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Molecules, 24(11), 2069.
  • Sroka, Z., & Cisowski, W. (2003).
  • Fadilah, F., et al. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 34(5), 2634-2640.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1047-1061.

Sources

Application

The Synthetic Versatility of 6-Methoxybenzo[d]thiazole-2-carbaldehyde: A Guide to its Core Reaction Mechanisms and Applications

Introduction: A Privileged Scaffold in Medicinal Chemistry The benzothiazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, conferring a unique spatial arrangement and electronic sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, conferring a unique spatial arrangement and electronic signature that facilitates interactions with a multitude of biological targets. Within this esteemed class of heterocycles, 6-methoxybenzo[d]thiazole-2-carbaldehyde emerges as a particularly valuable building block. The strategic placement of an electron-donating methoxy group on the benzene ring, coupled with the electrophilic aldehyde functionality at the 2-position of the thiazole ring, creates a molecule primed for a diverse array of chemical transformations. This guide provides an in-depth exploration of the key reaction mechanisms of 6-methoxybenzo[d]thiazole-2-carbaldehyde, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis. The benzothiazole scaffold is a prominent feature in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The derivatization of the 6-position of the benzothiazole ring, in particular, has been shown to significantly modulate the pharmacological effects of these compounds.[1]

I. Synthesis of the Core Scaffold: Constructing the Benzothiazole Ring

While this guide focuses on the reactions of 6-methoxybenzo[d]thiazole-2-carbaldehyde, a brief overview of its synthesis is instructive. The most prevalent and robust method for constructing the 2-substituted benzothiazole core is the condensation of a corresponding 2-aminothiophenol with a carbonyl compound.[1] In the context of our target molecule, this would involve the reaction of 4-methoxy-2-aminothiophenol with a suitable two-carbon electrophile that can be readily converted to an aldehyde.

A general and efficient pathway involves the condensation of 4-methoxy-2-aminothiophenol with glyoxylic acid, followed by oxidative decarboxylation to yield the desired aldehyde. This approach is often favored for its high yields and the ready availability of the starting materials.

II. Key Reaction Mechanisms of the Aldehyde Functionality

The aldehyde group at the 2-position of the 6-methoxybenzothiazole scaffold is the focal point for a variety of synthetic transformations. Its reactivity is modulated by the electron-donating methoxy group at the 6-position, which enriches the electron density of the heterocyclic system.

A. Schiff Base Formation: The Gateway to Diverse Functionality

The condensation of 6-methoxybenzo[d]thiazole-2-carbaldehyde with primary amines to form imines, or Schiff bases, is a facile and highly efficient reaction. This transformation is often the initial step in the synthesis of more complex molecules with a wide range of biological activities.[1]

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable imine product. The electron-donating methoxy group at the 6-position can subtly influence the rate of this reaction by increasing the electron density on the benzothiazole ring, which may slightly decrease the electrophilicity of the aldehyde carbon. However, the reaction is generally rapid and high-yielding.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxybenzo[d]thiazole-2-carbaldehyde in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add 1.0-1.2 equivalents of the desired primary amine.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Table 1: Representative Solvents and Catalysts for Schiff Base Formation

SolventCatalystTypical Reaction TimeNotes
EthanolAcetic Acid (catalytic)2-6 hoursExcellent solvent for a wide range of amines.
MethanolNone4-12 hoursSuitable for highly reactive amines.
Toluenep-Toluenesulfonic acid (catalytic)2-8 hoursAllows for azeotropic removal of water with a Dean-Stark trap.

Diagram 1: Schiff Base Formation Workflow

Schiff_Base_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Aldehyde amine Add Primary Amine start->amine catalyst Add Catalyst (optional) amine->catalyst reflux Heat/Stir catalyst->reflux cool Cool Reaction reflux->cool filter Filter Precipitate cool->filter purify Purify filter->purify

Caption: A streamlined workflow for the synthesis of Schiff bases from 6-methoxybenzo[d]thiazole-2-carbaldehyde.

B. Knoevenagel Condensation: Forging Carbon-Carbon Double Bonds

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a weak base.[2][3] This reaction allows for the introduction of a variety of functionalized vinyl groups at the 2-position of the benzothiazole ring.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 6-methoxybenzo[d]thiazole-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The electron-donating nature of the 6-methoxy group can facilitate the initial nucleophilic attack by increasing the electron density of the aromatic system.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a suitable flask, combine 1.0 equivalent of 6-methoxybenzo[d]thiazole-2-carbaldehyde and 1.1 equivalents of malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (approximately 0.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. The reaction can be gently heated to accelerate the rate if necessary. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried. If the product remains in solution, the solvent is evaporated, and the residue is purified by recrystallization.

Diagram 2: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism Aldehyde 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Nucleophilic Enolate ActiveMethylene->Enolate Base Weak Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: The catalytic cycle of the Knoevenagel condensation.

C. Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

For the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction.[4][5] This reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, leading to cleaner reactions and easier purification.

Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester by a strong base (e.g., NaH, n-BuLi) to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde carbonyl. The resulting intermediate cyclizes to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, which generally favors the formation of the (E)-alkene.

Experimental Protocol: HWE Reaction for the Synthesis of an (E)-Alkene

  • Phosphonate Deprotonation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. To this, add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of 6-methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Common Bases and Solvents for the HWE Reaction

BaseSolventTemperatureNotes
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTStandard conditions, suitable for a wide range of phosphonates.
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °C to RTStronger base, useful for less acidic phosphonates.
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)0 °C to RTA strong, non-nucleophilic base.
D. Reduction to the Corresponding Alcohol

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation that opens up further synthetic possibilities, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce other potentially sensitive functional groups within the molecule.[6][7]

Mechanism: The reduction occurs via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically an alcohol) during work-up to yield the primary alcohol.

Experimental Protocol: Sodium Borohydride Reduction

  • Aldehyde Solution: Dissolve 6-methoxybenzo[d]thiazole-2-carbaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol.

  • Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, controlling the rate of addition to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol. Purify by column chromatography if necessary.

Diagram 3: Key Reactions of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Core_Reactions Aldehyde 6-Methoxybenzo[d]thiazole- 2-carbaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase + R-NH₂ KnoevenagelProduct Knoevenagel Adduct (α,β-Unsaturated) Aldehyde->KnoevenagelProduct + Active Methylene Cmpd. HWEProduct HWE Product ((E)-Alkene) Aldehyde->HWEProduct + Phosphonate Ylide Alcohol Primary Alcohol Aldehyde->Alcohol + NaBH₄

Caption: A summary of the primary synthetic transformations of the title compound.

III. Conclusion: A Versatile Intermediate for Drug Discovery

6-Methoxybenzo[d]thiazole-2-carbaldehyde stands as a testament to the power of heterocyclic chemistry in the generation of novel molecular entities. The strategic interplay of its methoxy and aldehyde functionalities provides a rich platform for a myriad of chemical transformations. The reaction mechanisms and protocols detailed herein—Schiff base formation, Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, and reduction—represent the cornerstone of its synthetic utility. By understanding and applying these fundamental reactions, researchers can unlock the potential of this privileged scaffold to construct complex molecules with promising therapeutic applications. The continued exploration of the reactivity of this and related benzothiazole derivatives will undoubtedly fuel the engine of innovation in medicinal chemistry for years to come.

IV. References

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII) In-vivo- und In-vitro-Untersuchungen an Phosphinoxiden. Chemische Berichte, 91(1), 61-63.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Gautam, N., & Chourasia, O. P. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992.

  • Ranu, B. C., & Das, A. (2003). A simple and efficient procedure for chemoselective reduction of aldehydes by sodium borohydride in the presence of ketones. Tetrahedron Letters, 44(45), 8277-8279.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The successful synthesis of this molecule is crucial for the advancement of numerous research and development projects. This guide will explore the two primary synthetic routes and provide detailed protocols and troubleshooting for each.

Synthetic Strategies Overview

There are two principal and reliable methods for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde:

  • Vilsmeier-Haack Formylation of 6-Methoxybenzothiazole: This method introduces a formyl group onto an electron-rich aromatic ring system.[1]

  • Oxidation of 2-Methyl-6-methoxybenzothiazole: This strategy involves the selective oxidation of a methyl group at the 2-position of the benzothiazole ring.[2]

The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Prerequisite Synthesis: 2-Amino-5-methoxythiophenol

Both primary synthetic routes may require the initial synthesis of the key precursor, 2-amino-5-methoxythiophenol.

Experimental Protocol: Synthesis of 2-Amino-5-methoxythiophenol

This protocol is adapted from established procedures for the synthesis of aminothiophenols.[3]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Potassium hydroxide (8N solution)

  • Concentrated hydrochloric acid

  • Acetic acid

Procedure:

  • Synthesis of 2-Amino-6-methoxybenzothiazole:

    • In a suitable reaction vessel, dissolve ammonium thiocyanate in glacial acetic acid.

    • To this solution, add a solution of p-anisidine in glacial acetic acid.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

    • The resulting 2-amino-6-methoxybenzothiazole can be isolated by precipitation and filtration.

  • Hydrolysis to 2-Amino-5-methoxythiophenol:

    • To a stirred 8N potassium hydroxide solution, add the 2-amino-6-methoxybenzothiazole obtained in the previous step.

    • Reflux the mixture overnight.

    • Cool the resulting solution and neutralize it to pH 8.0 with concentrated hydrochloric acid, followed by adjustment to pH 6.0 with acetic acid.

    • The precipitate of 2-amino-5-methoxythiophenol is collected by filtration and washed with water.

    • Note: 2-aminothiophenols are prone to oxidation and should be used immediately in the next step.

Method 1: Vilsmeier-Haack Formylation of 6-Methoxybenzothiazole

This method is an effective way to introduce a formyl group onto the electron-rich 6-methoxybenzothiazole ring system. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile in this formylation reaction.[4]

Experimental Protocol

Materials:

  • 6-Methoxybenzothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous (optional co-solvent)

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF.

    • If using a co-solvent, add anhydrous dichloromethane.

    • Cool the flask to 0°C in an ice-water bath.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes. Caution: This reaction is exothermic. Maintain the temperature below 5°C throughout the addition.[5]

  • Formylation Reaction:

    • Dissolve 6-methoxybenzothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the benzothiazole dropwise to the prepared Vilsmeier reagent at 0-5°C.

    • After the addition, allow the reaction mixture to stir at room temperature for 6-8 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a solution of sodium acetate in water.

    • Stir for 10-15 minutes at 0°C.

    • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive substrate (insufficiently electron-rich). 2. Decomposed or wet reagents (POCl₃, DMF). 3. Reaction temperature too low.1. Confirm the electron-donating nature of your substrate. The methoxy group should be sufficiently activating. 2. Use freshly distilled POCl₃ and anhydrous DMF.[5] 3. Gradually increase the reaction temperature. For less reactive substrates, heating may be necessary.[6]
Formation of a Precipitate During Reagent Preparation 1. High concentration of reagents. 2. Inefficient cooling leading to localized heating.1. Add an anhydrous co-solvent like dichloromethane (DCM) to keep the Vilsmeier reagent in solution.[5] 2. Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution.[5]
Incomplete Reaction 1. Insufficient Vilsmeier reagent. 2. Short reaction time.1. Increase the molar ratio of the Vilsmeier reagent to the substrate (e.g., 1.5 to 2.0 equivalents).[5] 2. Extend the reaction time and monitor progress by TLC until the starting material is consumed.
Difficult Product Isolation 1. Product has some water solubility. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine to "salt out" the product into the organic layer. 2. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite®.
Visualization: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_start Start cluster_reagent Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification cluster_end Product Start 6-Methoxybenzothiazole Reaction Addition of Substrate to Vilsmeier Reagent Start->Reaction DMF_POCl3 DMF + POCl₃ (0°C) Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Exothermic Reaction Vilsmeier_Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Purification->Product

Caption: Workflow for Vilsmeier-Haack formylation.

Method 2: Oxidation of 2-Methyl-6-methoxybenzothiazole

This approach involves the synthesis of the 2-methyl analogue followed by its selective oxidation to the desired aldehyde.

Experimental Protocol

Part A: Synthesis of 2-Methyl-6-methoxybenzothiazole

Materials:

  • 2-Amino-5-methoxythiophenol

  • Acetaldehyde or Acetic Anhydride

  • Suitable solvent (e.g., ethanol, toluene)

  • Acid or base catalyst (optional, depending on the chosen method)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methoxythiophenol in a suitable solvent.

  • Add acetaldehyde or acetic anhydride. The reaction can be promoted by an acid or base catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude 2-methyl-6-methoxybenzothiazole.

  • Purify the product by recrystallization or column chromatography.

Part B: Oxidation to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Materials:

  • 2-Methyl-6-methoxybenzothiazole

  • Oxidizing agent (e.g., Selenium dioxide (SeO₂), Manganese dioxide (MnO₂), or others)

  • Suitable solvent (e.g., dioxane, dichloromethane)

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-6-methoxybenzothiazole in an appropriate solvent.

  • Add the chosen oxidizing agent. Caution: Some oxidizing agents are toxic and should be handled with care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting material is consumed, cool the reaction mixture.

  • Filter off the solid residues of the oxidizing agent.

  • Wash the filtrate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Troubleshooting Guide: Oxidation of 2-Methyl-6-methoxybenzothiazole
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient oxidizing agent. 2. Reaction conditions not optimal (temperature, time).1. Screen different oxidizing agents (e.g., SeO₂, MnO₂, DDQ). 2. Systematically vary the reaction temperature and time to find the optimal conditions.
Over-oxidation to Carboxylic Acid 1. Oxidizing agent is too strong. 2. Prolonged reaction time or excessive heat.1. Use a milder oxidizing agent. 2. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
Formation of Side Products 1. Degradation of the benzothiazole ring under harsh conditions. 2. Side reactions with the solvent.1. Use milder reaction conditions. 2. Choose an inert solvent for the oxidation.
Difficult Purification 1. Similar polarity of the product and unreacted starting material or byproducts.1. Optimize the solvent system for column chromatography. 2. Consider alternative purification methods such as preparative TLC or recrystallization.
Visualization: Oxidation Workflow

Oxidation_Workflow Start 2-Methyl-6-methoxybenzothiazole Oxidation Oxidation (e.g., SeO₂, MnO₂) Start->Oxidation Workup Filtration & Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Product 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Purification->Product

Caption: Workflow for the oxidation of 2-methyl-6-methoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-5-methoxythiophenol starting material has darkened. Can I still use it?

A1: Thiophenols are susceptible to air oxidation, which can cause discoloration. While slight discoloration may not significantly impact the subsequent reaction, a dark, tarry appearance suggests significant decomposition. It is highly recommended to use freshly prepared or purified 2-amino-5-methoxythiophenol for the best results.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Visualization under UV light is typically effective for these aromatic compounds.

Q3: I am having trouble with the purification of the final aldehyde. What can I do?

A3: Aldehydes can sometimes be challenging to purify due to their moderate polarity. If you are struggling with column chromatography, try using a different eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) often gives good separation. If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.

Q4: Are there any "greener" alternatives for these syntheses?

A4: The development of green synthetic methods is an active area of research. For the synthesis of the benzothiazole core, some approaches utilize water as a solvent or employ reusable catalysts. Microwave-assisted synthesis can also be a greener alternative as it often reduces reaction times and energy consumption. For the oxidation step, exploring enzymatic or aerobic oxidation methods could lead to more environmentally friendly protocols.[7]

Characterization Data

Verifying the structure and purity of the final product is essential. Below is a summary of expected characterization data for 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzothiazole ring, a singlet for the methoxy group protons, and a characteristic downfield singlet for the aldehyde proton.
¹³C NMR Resonances for the carbon atoms of the benzothiazole core, the methoxy carbon, and a downfield signal for the carbonyl carbon of the aldehyde.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically around 1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.

References

  • Gong, Y., et al. (Date unavailable). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Jebur, A. K., et al. (Date unavailable). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c).
  • (Date unavailable). SUPPLEMENTARY MATERIAL TO The synthesis of some new hydrazone derivatives containing the benzothiazole moiety.
  • (Date unavailable). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (Date unavailable). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage.
  • (Date unavailable). Vilsmeier-Haack Reaction. NROChemistry.
  • (Date unavailable). Vilsmeier–Haack reaction. Wikipedia.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • (2022). Supporting Information Synthesis of benzothiazoles using iron-anchored polysulfonamide modified layered double oxide/sodium algi.
  • (2025). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid | Request PDF.
  • (2023).
  • (Date unavailable). Vilsmeier-Haack Reaction. Chemistry Steps.
  • (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • (Date unavailable). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • (Date unavailable). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC - NIH.
  • (Date unavailable). Benzothiazole synthesis. Organic Chemistry Portal.
  • (Date unavailable). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube.
  • (2024).
  • (Date unavailable).

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and significantly improve your reaction yields.

Introduction: The Synthetic Challenge

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a key building block in the development of various pharmacologically active molecules. The most prevalent and direct method for its synthesis is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich heteroaromatic compound, in this case, 6-methoxybenzothiazole.[1][2][3] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

While theoretically straightforward, this reaction is notoriously sensitive to several parameters. Common issues such as low yields, incomplete conversion, and difficult purifications can be persistent challenges. This guide is structured to address these specific problems head-on, providing not just solutions but also the underlying chemical principles to empower you to optimize the reaction for your specific laboratory conditions.

Visualizing the Core Reaction: The Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the benzothiazole ring.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Benzothiazole 6-Methoxybenzothiazole Benzothiazole->Intermediate attacks Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Hydrolysis->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address the most frequent problems encountered during the synthesis.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes?

Answer: Low yields in this Vilsmeier-Haack reaction are a common complaint and can almost always be traced back to one of four areas: moisture, reagent quality, reaction conditions, or workup procedure.

1. Moisture Contamination:

  • The Cause: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the chloroiminium ion, rendering it inactive for formylation.[5]

  • The Solution:

    • Glassware: Ensure all glassware (flask, addition funnel, stir bar) is rigorously flame-dried or oven-dried immediately before use.[6]

    • Atmosphere: Assemble the reaction setup under an inert atmosphere (Nitrogen or Argon).

    • Solvents & Reagents: Use anhydrous grade DMF. If the DMF is old or has been opened multiple times, its quality may be compromised. The presence of a fishy smell indicates decomposition to dimethylamine, which can negatively impact the yield.[5]

2. Improper Reagent Stoichiometry and Addition:

  • The Cause: Using too little of the formylating agent will result in incomplete conversion. Adding the POCl₃ too quickly to the DMF can cause localized heating, leading to reagent decomposition and the formation of a precipitate or a "stuck" stir bar.[4]

  • The Solution:

    • Stoichiometry: Use a slight excess of the Vilsmeier reagent. A common starting point is 1.5 equivalents of POCl₃ relative to the 6-methoxybenzothiazole substrate, and 3.0 equivalents of DMF.[4]

    • Controlled Addition: Add the POCl₃ dropwise to the DMF at 0°C (ice bath) over a period of 30-60 minutes with vigorous stirring.[4] This ensures the exothermic reaction is well-controlled.

3. Suboptimal Temperature and Reaction Time:

  • The Cause: The reactivity of the benzothiazole substrate dictates the required temperature. Running the reaction too cold may lead to an impractically slow reaction rate, while excessive heat can promote side reactions and decomposition.

  • The Solution:

    • Vilsmeier Reagent Formation: Always prepare the reagent at 0°C.

    • Substrate Addition: Add the substrate solution dropwise at 0°C.

    • Reaction Progression: After adding the substrate, the reaction can be stirred at 0°C, allowed to warm to room temperature, or gently heated (e.g., 40-80°C) depending on substrate reactivity.[4] For 6-methoxybenzothiazole, which is reasonably electron-rich, starting at room temperature and gently heating to 50-60°C if needed is a good strategy.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.[4] Do not rely on a fixed reaction time from a literature procedure without verification.

4. Inefficient Workup and Product Isolation:

  • The Cause: The product can be lost during the workup phase due to incomplete hydrolysis of the iminium intermediate, emulsion formation, or poor extraction.[4]

  • The Solution:

    • Quenching: Pour the reaction mixture slowly onto crushed ice with stirring. This hydrolyzes the intermediate and quenches any remaining reactive species.

    • pH Adjustment: After quenching, the solution will be acidic. Carefully neutralize it with a base like sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This is often where the product precipitates or becomes extractable into an organic solvent.

    • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.[6]

Question 2: I see multiple spots on my TLC plate besides the starting material and product. How do I minimize side product formation?

Answer: The primary side reactions in formylation are typically related to over-reaction or decomposition.

  • The Cause: While di-formylation is less common on this specific nucleus, other side reactions can occur if the reaction is overheated or run for too long, leading to tar or resin formation.[7]

  • The Solution:

    • Control Temperature: Maintain the lowest effective temperature for the formylation reaction. Avoid excessive heating.

    • Minimize Reaction Time: As soon as TLC or LCMS analysis shows the consumption of the starting material, proceed to the workup.[7] Quench the reaction promptly to prevent product degradation.[6]

    • Purification: If minor impurities are unavoidable, purification by column chromatography on silica gel is typically effective.

Question 3: The reaction stalls and never goes to completion. What should I check?

Answer: A stalled reaction points towards an issue with the reagents or conditions.

  • The Cause: Insufficient active Vilsmeier reagent is the most common culprit. This could be due to initial moisture contamination, using too little reagent, or reagent decomposition.

  • The Solution:

    • Troubleshooting Workflow: Follow a logical diagnostic process. First, confirm the quality and dryness of your reagents and solvents. Second, re-evaluate your stoichiometry; consider increasing the equivalents of the Vilsmeier reagent to 1.5 or even 2.0.[4] Finally, if the reaction is clean but slow at room temperature, gradually increase the heat and monitor closely by TLC.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Low Yield or Stalled Reaction Check_Moisture 1. Check for Moisture (Anhydrous Solvents, Dry Glassware?) Start->Check_Moisture Fix_Moisture Action: Use Anhydrous Reagents & Flame-Dried Glassware Check_Moisture->Fix_Moisture No Check_Stoichiometry 2. Check Stoichiometry (POCl₃:Substrate ≥ 1.5:1?) Check_Moisture->Check_Stoichiometry Yes Fix_Moisture->Check_Stoichiometry Fix_Stoichiometry Action: Increase Equivalents of Vilsmeier Reagent Check_Stoichiometry->Fix_Stoichiometry No Check_Temp 3. Check Temperature (Reaction Heated?) Check_Stoichiometry->Check_Temp Yes Fix_Stoichiometry->Check_Temp Fix_Temp Action: Gradually Increase Temp (e.g., to 50-60°C) & Monitor Check_Temp->Fix_Temp No Check_Workup 4. Review Workup (Proper Quench, pH, Extraction?) Check_Temp->Check_Workup Yes Fix_Temp->Check_Workup Fix_Workup Action: Optimize Quenching & Extraction Protocol Check_Workup->Fix_Workup No End End: Improved Yield Check_Workup->End Yes Fix_Workup->End

Caption: A decision tree for troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the quality requirement for the starting 6-methoxybenzothiazole? A1: The purity of your starting material is critical. Impurities can interfere with the reaction or complicate purification. It is recommended to use a starting material of >98% purity. If the purity is questionable, consider purifying it by recrystallization or column chromatography before use.

Q2: Are there any alternative, milder formylation methods? A2: While the Vilsmeier-Haack reaction is the most common for this type of substrate, other formylation methods exist for different systems, such as the Duff or Reimer-Tiemann reactions for phenols.[7] Recently, novel methods using methanol as a formylating agent in radical-mediated processes have also been reported for N-heteroarenes, though their applicability here would require investigation.[8] For 6-methoxybenzothiazole, optimizing the Vilsmeier-Haack conditions is generally the most direct path to success.

Q3: How should I best monitor the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 3:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate or view under UV light. The disappearance of the starting material spot indicates the reaction is complete. LCMS can also be used for more precise monitoring.

Optimized Experimental Protocols

The following protocols incorporate the best practices discussed in the troubleshooting guide.

Table 1: Comparison of Standard vs. Optimized Reaction Parameters
ParameterStandard ProtocolOptimized Protocol for High YieldRationale for Optimization
Atmosphere AmbientInert (N₂ or Ar)Prevents moisture from quenching the Vilsmeier reagent.[5]
POCl₃ Equiv. 1.1 - 1.21.5Ensures complete conversion of the substrate.[4]
DMF Equiv. 2.0 - 2.53.0Acts as both reagent and solvent; ensures fluidity.
POCl₃ Addition Added at once or quicklyDropwise over 30-60 min at 0°CControls exotherm, prevents reagent decomposition.[4]
Reaction Temp. Room Temp or Reflux0°C to RT, then gentle heating (50-60°C) as neededProvides precise control over reaction rate and minimizes side products.
Monitoring Fixed time (e.g., 12h)TLC or LCMS until SM is consumedPrevents premature workup or product degradation from prolonged reaction time.[4]
Workup Water quenchPoured onto ice, then neutralized with NaHCO₃Controlled hydrolysis and neutralization for better product stability and recovery.
Typical Yield 30-60%>80%Optimization of all parameters leads to a significant increase in isolated yield.
Protocol: Optimized High-Yield Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Materials:

  • 6-methoxybenzothiazole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (3.0 equiv, plus solvent amount)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under the inert atmosphere.

  • Vilsmeier Reagent Preparation: To the flask, add anhydrous DMF (enough to ensure stirring, e.g., 5 mL per 1 g of substrate). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 equiv) to the addition funnel and add it dropwise to the stirred DMF over 30 minutes. Maintain the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A pale yellow or off-white salt may form.[4]

  • Substrate Addition: Dissolve 6-methoxybenzothiazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture in an oil bath to 50-60°C until the starting material is consumed.

  • Workup (Quenching): In a separate beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate (your product) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of Hexanes:Ethyl Acetate) to afford the pure 6-Methoxybenzo[d]thiazole-2-carbaldehyde as a solid.

Optimized Workflow Diagram

Optimized_Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) Reagent_Prep 2. Prepare Vilsmeier Reagent: Add POCl₃ (1.5 eq) dropwise to DMF at 0°C Setup->Reagent_Prep Substrate_Add 3. Add 6-Methoxybenzothiazole (1.0 eq) Solution in DMF dropwise at 0°C Reagent_Prep->Substrate_Add Reaction 4. Stir at RT, Heat to 50-60°C if needed. Monitor by TLC until complete. Substrate_Add->Reaction Quench 5. Quench: Pour Reaction Mixture onto Crushed Ice Reaction->Quench Neutralize 6. Neutralize with sat. NaHCO₃ to pH 7-8 Quench->Neutralize Extract 7. Extract with Ethyl Acetate (3x) Neutralize->Extract Purify 8. Wash, Dry, Concentrate & Purify (Silica Gel Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: Step-by-step optimized workflow for high-yield synthesis.

References
  • Benchchem. Troubleshooting guide for the formylation of aromatic amines. Benchchem Technical Support.
  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis. Benchchem Technical Support.
  • Benchchem. Optimization of Vilsmeier-Haack reaction parameters. Benchchem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Meroni, G., et al. (2010).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Molecules. Methanol as a formylating agent in nitrogen heterocycles. RSC Publishing.
  • MDPI. Formylation of Amines.
  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry.
  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.
  • International Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • MedCrave online. Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (CAS No: 123511-58-0). This document provides in-depth, field-proven guidance for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde (CAS No: 123511-58-0). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this key synthetic intermediate. Our focus is on delivering practical, cause-and-effect explanations to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs): Understanding Your Impurity Profile

A successful purification strategy begins with understanding the potential impurities in your crude material. The synthesis of benzothiazoles, often involving the condensation of a 2-aminothiophenol with an aldehyde or its equivalent, can introduce several byproducts.[1][2]

Q1: What are the most likely impurities I'll encounter in my crude 6-Methoxybenzo[d]thiazole-2-carbaldehyde?

A1: Your crude product mixture may contain several types of impurities stemming from the synthetic route:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-5-methoxythiophenol and the carbonyl source used in the synthesis.

  • Oxidation Byproducts: The thiol group in 2-aminothiophenols is highly susceptible to oxidation, which can lead to the formation of a disulfide byproduct.[3] This byproduct can complicate purification due to its different polarity.

  • Cyclization Intermediates: The reaction proceeds through intermediates like a Schiff base before the final oxidative cyclization to the aromatic benzothiazole ring.[1] Incomplete reaction or oxidation can leave these intermediates in your crude mixture.

  • Solvent-Related Impurities: If dimethyl sulfoxide (DMSO) is used as both a solvent and an oxidant, it can contribute to specific side products.[1][4]

Q2: My TLC shows a major spot for the product, but also several minor spots. How do I identify them?

A2: Tentative identification on a TLC plate can be done by co-spotting your crude mixture alongside your starting materials. If a spot in the crude lane has the same retention factor (Rf) as a starting material, it is likely unreacted reactant. For definitive identification of unknown spots, especially those with similar polarity to your product, analytical techniques like LC-MS or NMR spectroscopy of the crude mixture are necessary.

Q3: Can the product itself be unstable during purification?

A3: Yes, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography.[3] If you observe streaking on a TLC plate or significant product loss after a column, this could indicate degradation. In such cases, alternative stationary phases should be considered.

Purification Workflow Overview

The general workflow for purifying crude 6-Methoxybenzo[d]thiazole-2-carbaldehyde involves a primary purification step, followed by a polishing step if higher purity is required. The choice of method depends on the physical state of your crude product and the nature of the impurities.

Purification Workflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Final Product Crude Crude Product (Solid or Oil) Recrystallization Recrystallization (If Solid) Crude->Recrystallization Solid Column Column Chromatography (If Oil or Complex Mixture) Crude->Column Oily / Impure TLC_NMR Purity Assessment (TLC, NMR, LC-MS) Recrystallization->TLC_NMR Column->TLC_NMR TLC_NMR->Column Impure Pure Pure Product (>98%) TLC_NMR->Pure Purity OK

Caption: General purification workflow for 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Troubleshooting Guide 1: Recrystallization

Given that the parent benzothiazole-2-carboxaldehyde is a solid with a melting point of 72-76 °C, the 6-methoxy derivative is also expected to be a solid at room temperature, making recrystallization an excellent first choice for purification.[5]

Experimental Protocol: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the compound poorly at room temperature.

    • Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve your compound when hot but show poor solubility when cold.[6]

    • Cool the solutions that dissolved upon heating to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent system.

  • Bulk Recrystallization:

    • Dissolve the bulk of your crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Once fully dissolved, allow the flask to cool slowly to room temperature. Rapid cooling can cause the product to "crash out," trapping impurities.

    • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Recrystallization FAQs & Troubleshooting

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent.[6]

  • Causality: The boiling point of your chosen solvent may be too high, or the concentration of impurities is preventing crystal lattice formation.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble (like hexane if you are using ethyl acetate) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Alternatively, try a lower-boiling point solvent system altogether.[6]

Q: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A: This usually indicates the solution is not sufficiently saturated or that nucleation is kinetically slow.

  • Solution 1 (Increase Concentration): Slowly evaporate some of the solvent under a gentle stream of nitrogen or air to increase the solute concentration, then attempt to cool again.[6]

  • Solution 2 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

  • Solution 3 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[6]

Q: My yield after recrystallization is very low. Why?

A: This can be due to several factors: using too much solvent, washing the crystals with warm solvent, or the crude material having a very low percentage of the desired product. Always use the minimum amount of hot solvent to dissolve your compound and wash the final crystals with a minimal amount of ice-cold solvent.

Troubleshooting Guide 2: Flash Column Chromatography

If the crude product is an oil or if recrystallization fails to remove impurities with similar polarity, flash column chromatography is the preferred method.[1][3]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity).

    • The ideal eluent system will provide a retention factor (Rf) of ~0.3-0.4 for your target compound and show good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[6]

    • Pour the slurry into your column and use gentle air pressure to pack a uniform stationary phase bed, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, applying positive pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography FAQs & Troubleshooting

Q: My product and a key impurity have very similar Rf values on TLC. How can I separate them?

A: This is a common challenge when impurities have similar polarity to the product.[3]

  • Solution 1 (Optimize Solvent System): Try a different solvent system. For example, instead of Hexane/Ethyl Acetate, try a system with a different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Solution 2 (Alternative Stationary Phase): If your compound is sensitive to silica gel's acidity, or if separation is still poor, consider using neutral or basic alumina for column chromatography.[3]

  • Solution 3 (Preparative TLC): For small scales, preparative TLC can offer higher resolution than a flash column.

Q: My compound is streaking or tailing on the TLC plate and column. What does this mean?

A: Streaking is often a sign of compound degradation on the silica gel or overloading the plate.[6] Tailing can indicate that the compound is very polar and interacting strongly with the silica, or that it is not fully soluble in the mobile phase.

  • Causality & Solution: The aldehyde functional group can sometimes interact strongly with the acidic silanol groups on the silica surface. Adding a very small amount (0.1-0.5%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if it is acidic) to your eluent can often resolve tailing by neutralizing active sites on the silica. Given the benzothiazole nitrogen, a small amount of triethylamine may improve peak shape.

Q: I'm not getting any product off the column. Where did it go?

A: This typically happens for one of two reasons:

  • The mobile phase is too non-polar: Your compound is "stuck" at the top of the column.[6] Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 50% ethyl acetate in hexane) to wash the compound off the column.

  • Product degradation on the column: As mentioned, benzothiazoles can be sensitive to silica.[3][6] If increasing solvent polarity doesn't work, your compound may have decomposed. A repeat attempt using a less acidic stationary phase like neutral alumina is recommended.

Column Troubleshooting cluster_solutions Potential Solutions Start Poor Separation in Column CheckTLC Review Initial TLC Data Start->CheckTLC Decision Are spots well-separated? CheckTLC->Decision NewSolvent Test New Solvent Systems (e.g., DCM/MeOH) Decision->NewSolvent No, co-elution FineTune Fine-tune Eluent Polarity (Isocratic vs. Gradient) Decision->FineTune Yes, but column failed ChangeStationary Switch Stationary Phase (e.g., Neutral Alumina) NewSolvent->ChangeStationary Still poor separation Success Achieve Good Separation NewSolvent->Success Separation improved ChangeStationary->Success Separation improved FineTune->Success

Caption: Troubleshooting flowchart for poor separation in column chromatography.

Data Summary

The following table provides starting points for purification method development. Optimal conditions must be determined empirically.

ParameterRecrystallizationFlash Column Chromatography (Silica Gel)
Primary Solvents Ethanol, Methanol, Ethyl AcetateHexane, Heptane
Co-Solvents Water, HexaneEthyl Acetate, Dichloromethane, Acetone
Example System Dissolve in hot Ethanol, add drops of hot water until cloudy, re-heat to clarify, then cool.Gradient elution from 5% to 30% Ethyl Acetate in Hexane.
Key Advantage Potentially yields highly pure crystalline material in a single step.Highly versatile for complex mixtures and oily products.

Purity Assessment

After purification, the purity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde should be confirmed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data and purity assessment.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Biosynth. (n.d.). 6-Methoxy-1,3-benzothiazole-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Benzothiazole-2-carboxaldehyde 97%.
  • ChemicalBook. (n.d.). 6639-57-2(Benzothiazole-2-carboxaldehyde) Product Description.
  • MDPI. (2020).
  • Ahmed, S. D., & Ahmed, O. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies.

Introduction: Synthetic Strategies

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde can be approached through several key pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. The most common strategies include:

  • Oxidation of (6-methoxy-1,3-benzothiazol-2-yl)methanol: A straightforward approach involving the oxidation of the corresponding primary alcohol.

  • Formylation of 6-methoxy-1,3-benzothiazole via Lithiation: A powerful method that utilizes organolithium chemistry to introduce the formyl group.

  • Oxidation of 2-methyl-6-methoxy-1,3-benzothiazole: Direct conversion of the 2-methyl group to an aldehyde.

  • Vilsmeier-Haack Formylation of 6-methoxy-1,3-benzothiazole: An electrophilic substitution using a pre-formed Vilsmeier reagent.

This guide will address specific issues you might encounter with these methods.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address experimental challenges.

Scenario 1: Oxidation of (6-methoxy-1,3-benzothiazol-2-yl)methanol

Question: My oxidation of (6-methoxy-1,3-benzothiazol-2-yl)methanol with MnO₂ is resulting in a low yield of the desired aldehyde and a significant amount of unreacted starting material. What could be the cause?

Answer:

This is a common issue when using manganese dioxide (MnO₂) for the oxidation of benzylic alcohols. The reactivity of MnO₂ can be highly variable depending on its method of preparation and activation.

Probable Causes & Solutions:

  • Inactive MnO₂: Commercially available MnO₂ can vary in activity. It is often necessary to use "activated" MnO₂. You can activate it by heating it in an oven at 100-120 °C for several hours before use.

  • Insufficient Stoichiometry: MnO₂ is a heterogeneous reagent, and a large excess is often required to drive the reaction to completion. A typical starting point is 5-10 molar equivalents of MnO₂ relative to the alcohol.

  • Solvent Choice: The reaction is typically performed in a non-polar solvent such as dichloromethane (DCM) or chloroform to facilitate product isolation and prevent side reactions. Ensure your solvent is anhydrous.

  • Reaction Time and Temperature: These oxidations are often run at room temperature but may require extended reaction times (overnight to 48 hours). Gentle heating (e.g., 40 °C) can sometimes improve the reaction rate, but this should be monitored carefully to avoid over-oxidation.

Experimental Protocol: Activation of MnO₂

  • Place the required amount of MnO₂ in a flask.

  • Heat the flask in an oven at 110 °C under a vacuum for at least 4 hours.

  • Allow the flask to cool to room temperature under a nitrogen or argon atmosphere before use.

Question: I am observing a byproduct with a higher polarity than my desired aldehyde in my MnO₂ oxidation. What is it likely to be and how can I avoid it?

Answer:

The higher polarity byproduct is most likely the corresponding carboxylic acid, 6-methoxybenzo[d]thiazole-2-carboxylic acid, resulting from over-oxidation of the aldehyde.

Probable Causes & Solutions:

  • Prolonged Reaction Time or Elevated Temperature: Over-oxidation is more likely with extended reaction times or at higher temperatures. Monitor the reaction closely by thin-layer chromatography (TLC).

  • Highly Active MnO₂: While active MnO₂ is necessary, an overly reactive batch can lead to the formation of the carboxylic acid.

  • Alternative, Milder Oxidants: If over-oxidation is a persistent issue, consider using alternative, milder oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Oxidizing Agent Common Byproducts Advantages Disadvantages
MnO₂ Starting alcohol, Carboxylic acidHeterogeneous (easy removal), relatively mildVariable activity, requires large excess
PCC Chromium saltsGood yields, stops at the aldehydeToxic chromium waste
Swern Oxidation Dimethyl sulfideHigh yields, mild conditionsRequires low temperatures, unpleasant odor
Scenario 2: Formylation of 6-methoxy-1,3-benzothiazole via Lithiation

Question: My formylation of 6-methoxy-1,3-benzothiazole using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF) is giving me a complex mixture of products, with only a small amount of the desired aldehyde.

Answer:

This reaction is highly sensitive to reaction conditions, particularly temperature and the purity of reagents and solvents.

Probable Causes & Solutions:

  • Incomplete Lithiation: The proton at the 2-position of the benzothiazole is acidic, but deprotonation requires a strong base like n-BuLi. Ensure you are using a sufficient excess of n-BuLi (typically 1.1-1.2 equivalents). The reaction should be performed at a low temperature (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Side Reactions of the Organolithium: The 2-lithio-6-methoxybenzothiazole intermediate can be unstable at higher temperatures. It is crucial to maintain a low temperature throughout the lithiation and subsequent quenching steps.

  • Reaction with DMF: The addition of DMF to the organolithium intermediate should also be done at low temperature. Adding the organolithium solution to the DMF can sometimes give better results than the reverse addition. The initial adduct formed with DMF needs to be hydrolyzed during the workup to yield the aldehyde. An incomplete or improper workup can lead to the isolation of the intermediate hemiaminal or other byproducts. Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to hydrolyze the intermediate.

  • Impure DMF: DMF can contain dimethylamine as an impurity, which can react with n-BuLi. Use freshly distilled or high-purity anhydrous DMF.

Lithiation_Byproducts

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde?

A1: A common and commercially available starting material is 2-amino-6-methoxybenzothiazole.[1][2][3][4] From this compound, various synthetic routes can be employed to introduce the 2-carbaldehyde group. Another practical precursor is 6-methoxy-1,3-benzothiazole itself, which can be formylated.

Q2: I am considering a Vilsmeier-Haack reaction on 6-methoxy-1,3-benzothiazole. What are the potential pitfalls?

A2: The Vilsmeier-Haack reaction is a good option for electron-rich heterocycles. However, potential issues include:

  • Incomplete reaction: The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile, so the reaction may require heating to go to completion.[5][6]

  • Hydrolysis of the intermediate: The reaction produces an iminium salt intermediate, which must be hydrolyzed to the aldehyde during workup.[6] Incomplete hydrolysis can lead to lower yields.

  • Purification: The workup involves neutralizing the acidic reaction mixture, which can sometimes lead to emulsions or difficulty in extracting the product.

Vilsmeier_Haack

Q3: Can I synthesize the target aldehyde by oxidizing 2-methyl-6-methoxy-1,3-benzothiazole with selenium dioxide (SeO₂)? What are the challenges?

A3: Yes, this is a viable method. SeO₂ is a classic reagent for the oxidation of activated methyl groups to aldehydes. The main challenges are:

  • Toxicity of Selenium Compounds: Selenium dioxide and its byproducts are toxic and should be handled with appropriate safety precautions.

  • Purification: The reaction produces elemental selenium (a red or black solid) as a byproduct, which can sometimes be difficult to remove completely from the reaction mixture. Filtration through celite is often employed.

  • Over-oxidation: While generally selective for the aldehyde, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or excess oxidant.

Q4: My final product, 6-Methoxybenzo[d]thiazole-2-carbaldehyde, seems to be unstable during storage. Is this expected?

A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acids upon exposure to air over time. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize degradation. If you observe the appearance of a more polar spot on TLC over time, it is likely the carboxylic acid.

References

  • Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02.
  • Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901.
  • Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2015, February 3). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis by Hydrolysis. (n.d.). Thieme E-Books. Retrieved January 13, 2026, from [Link]

  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025, May 27). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Rep Kaulić, V., Pantalon Juraj, N., Perić, B., Štefanić, Z., & Kaitner, B. (2023). Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles.
  • Formylation. (n.d.). Common Conditions. Retrieved January 13, 2026, from [Link]

  • Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. (2023, July 6). Hrčak. Retrieved January 13, 2026, from [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Amino-6-methoxybenzothiazole. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Reactivity of Individual Organolithium Aggregates: A RINMR Study of n-Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. (2023, May 25). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxybenzo[d]thiazole-2-carbaldehyde Reactions

Welcome to the technical support center for 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Part 1: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde can be approached through several synthetic routes. The most common challenges often relate to low yield, difficult purification, and unexpected side products. This section will address these issues in a question-and-answer format.

Frequently Asked Questions (FAQs): Synthesis

Q1: I am getting a low yield in my formylation reaction of 6-methoxybenzothiazole. What are the likely causes?

A1: Low yields in the formylation of 6-methoxybenzothiazole, typically via a Vilsmeier-Haack reaction, can stem from several factors. The methoxy group at the 6-position is electron-donating, which should activate the aromatic ring for electrophilic substitution.[1] However, issues can still arise:

  • Reagent Quality: The Vilsmeier-Haack reagent is formed in situ from a phosphorous oxyhalide (commonly POCl₃) and a formamide (like N,N-dimethylformamide - DMF).[2][3] Both reagents are moisture-sensitive. Contamination with water will quench the active Vilsmeier reagent, leading to a significant drop in yield. Ensure you are using anhydrous DMF and fresh or properly stored POCl₃.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. The reagent is typically formed at 0°C, and the reaction with the benzothiazole substrate may require gentle heating.[4] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the benzothiazole substrate is critical. An insufficient amount of the formylating agent will result in incomplete conversion. A large excess can sometimes lead to undesired side reactions. A typical starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents).

Q2: I am attempting to synthesize the aldehyde by oxidizing 6-methoxy-2-methylbenzothiazole, but the reaction is not working. What could be the problem?

A2: The oxidation of the methyl group at the 2-position of the benzothiazole ring to an aldehyde is a viable synthetic strategy.[5][6] Common issues with this approach include:

  • Choice of Oxidant: Not all oxidizing agents are suitable for this transformation. Strong oxidants may lead to over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Other methods might involve radical-based oxidation.[5][6]

  • Reaction Conditions: The success of the oxidation is highly dependent on the reaction conditions, including solvent, temperature, and reaction time. These parameters need to be carefully optimized for your specific substrate and chosen oxidant.

  • Starting Material Purity: Ensure your starting 6-methoxy-2-methylbenzothiazole is pure. Impurities could interfere with the oxidation reaction.

Troubleshooting Guide: Synthesis

This guide provides a structured approach to troubleshooting common problems during the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature.For Vilsmeier-Haack, form the reagent at 0°C, then allow the reaction with the substrate to proceed at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction by TLC to determine the optimal temperature.
Incomplete reaction.Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed.
Formation of Multiple Products Side reactions due to high temperature.Lower the reaction temperature. Add the benzothiazole substrate slowly to the Vilsmeier reagent to control the reaction exotherm.
Impure starting materials.Purify the starting 6-methoxybenzothiazole or 6-methoxy-2-methylbenzothiazole before use.
Difficult Purification Product is an oil or difficult to crystallize.The product is a solid at room temperature. If it oils out during recrystallization, you may be using a solvent with a boiling point higher than the product's melting point, or the product may be impure.[7] Try a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).[8][9] Column chromatography on silica gel is also an effective purification method.[7]
Product streaking on TLC plate.The aldehyde may be interacting with the acidic silica gel. Add a small amount of triethylamine (e.g., 0.5-1%) to your eluent to neutralize the silica gel.
Experimental Protocols: Synthesis

General Procedure for Vilsmeier-Haack Formylation:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-methoxybenzothiazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Add the benzothiazole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a cold solution of sodium hydroxide or sodium carbonate to a pH of 8-9.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Benzothiazole 6-Methoxybenzothiazole Iminium Iminium Salt Intermediate Benzothiazole->Iminium Add to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice & Base) Iminium->Hydrolysis Product Crude Product Hydrolysis->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final Pure Aldehyde Purification->Final

Caption: Vilsmeier-Haack synthesis workflow.

Part 2: Reactions of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Once synthesized, 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules. This section addresses common issues encountered when using this aldehyde in subsequent reactions.

Frequently Asked Questions (FAQs): Subsequent Reactions

Q1: My Wittig reaction with 6-Methoxybenzo[d]thiazole-2-carbaldehyde is giving a low yield of the desired alkene. What should I check?

A1: The Wittig reaction is a powerful method for converting aldehydes to alkenes.[10][11][12] Low yields in this reaction can often be attributed to the ylide generation step or the reaction conditions:

  • Ylide Instability: The stability of the phosphonium ylide is crucial. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive but also less stable and should be generated and used at low temperatures. Stabilized ylides (with an adjacent electron-withdrawing group) are more stable but less reactive, often requiring heating.[12][13]

  • Base Selection: The choice of base for deprotonating the phosphonium salt depends on the pKa of the salt. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate may be sufficient.[14]

  • Steric Hindrance: While the aldehyde at the 2-position of the benzothiazole is accessible, significant steric bulk on the phosphonium ylide can hinder the reaction.

  • Aldehyde Reactivity: The electron-rich nature of the 6-methoxybenzothiazole ring system might slightly reduce the electrophilicity of the aldehyde carbonyl, potentially slowing the reaction compared to electron-deficient aromatic aldehydes.

Q2: I am having trouble with a Knoevenagel condensation between 6-Methoxybenzo[d]thiazole-2-carbaldehyde and an active methylene compound. What are some troubleshooting tips?

A2: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[1][15][16]

  • Catalyst Choice: The catalyst is typically a weak base, such as piperidine or pyridine, often with a catalytic amount of acetic acid.[1] The choice and amount of catalyst can significantly impact the reaction rate and yield.

  • Water Removal: The reaction produces a molecule of water. In some cases, removing this water (e.g., by using a Dean-Stark apparatus) can drive the equilibrium towards the product.

  • Substrate Reactivity: The reactivity of the active methylene compound is important. Malononitrile is generally more reactive than diethyl malonate. For less reactive methylene compounds, stronger conditions (e.g., higher temperature, stronger base) may be required.

Q3: My reductive amination of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is not proceeding to completion. How can I improve the conversion?

A3: Reductive amination is a two-step process (in one pot) involving the formation of an imine followed by its reduction.[17]

  • Imine Formation: The initial formation of the imine is an equilibrium process. It can be favored by removing the water formed, for example, by using molecular sieves. The reaction is often catalyzed by a weak acid.

  • Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, so it is often added after imine formation is complete.[18] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the imine in the presence of the aldehyde and can be used in a one-pot procedure.[17][19]

  • pH Control: The pH of the reaction is important. Imine formation is typically favored under slightly acidic conditions, but the reducing agent may have different stability and reactivity profiles at different pH values.

Troubleshooting Guide: Subsequent Reactions
Reaction Problem Potential Cause Recommended Solution
Wittig Reaction Low yield of alkene.Incomplete ylide formation.Ensure the phosphonium salt is fully deprotonated by using a suitable strong base and allowing sufficient time for ylide formation.
Unstable ylide decomposition.Generate and use unstabilized ylides at low temperatures (e.g., -78°C to 0°C).
Low reactivity of the aldehyde.Use a more reactive (less stable) ylide or increase the reaction temperature for stabilized ylides.
Knoevenagel Condensation No or slow reaction.Catalyst is not effective.Try a different basic catalyst (e.g., piperidine, triethylamine, potassium carbonate).
Equilibrium not favoring the product.Remove water using a Dean-Stark apparatus or by adding molecular sieves.
Low reactivity of the active methylene compound.Use more forcing conditions (higher temperature) or a more reactive methylene compound.
Reductive Amination Low conversion to the amine.Incomplete imine formation.Add a catalytic amount of acetic acid and/or molecular sieves to promote imine formation.
Reduction of the starting aldehyde.If using NaBH₄, ensure imine formation is complete before adding the reducing agent. Alternatively, use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.
Inactive reducing agent.Use fresh reducing agent. Some borohydride reagents are moisture-sensitive.
Diagram: Troubleshooting Logic for Subsequent Reactions

G Start Failed Reaction with 6-Methoxybenzo[d]thiazole-2-carbaldehyde Check_Reagents Check Purity & Stoichiometry of All Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reaction_Type Identify Reaction Type Check_Conditions->Reaction_Type Wittig Wittig Reaction Reaction_Type->Wittig Alkene Synthesis Knoevenagel Knoevenagel Condensation Reaction_Type->Knoevenagel α,β-Unsaturated Product Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Amine Synthesis Ylide Troubleshoot Ylide Formation & Stability Wittig->Ylide Catalyst Optimize Catalyst & Water Removal Knoevenagel->Catalyst Imine Promote Imine Formation & Select Appropriate Reducing Agent Reductive_Amination->Imine

Caption: Troubleshooting logic for common reactions.

References

  • - Organic Letters, 2019.

  • - Arkivoc, 2010.

  • - Organic Reactions.

  • - Molecules, 2021.

  • - Organic Chemistry Portal.

  • - RSC Publishing, 2023.

  • - Chemical and Pharmaceutical Bulletin, 2022.

  • - Bioorganic & Medicinal Chemistry, 2014.

  • - ResearchGate.

  • - SynArchive.

  • - Wikipedia.

  • - ResearchGate.

  • - International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2023.

  • - YouTube.

  • - Organic Chemistry Portal.

  • - Anticancer Research, 2017.

  • - Reddit.

  • - ResearchGate.

  • - ResearchGate.

  • - IOSR Journal of Pharmacy and Biological Sciences.

  • - Chemistry LibreTexts.

  • - ResearchGate.

  • - ResearchGate.

  • - Molecules, 2022.

  • - Reddit.

  • - Organic Chemistry Portal.

  • - Medicinal Chemistry Research, 2017.

  • - Arkivoc, 2007.

  • - Wikipedia.

  • - The Journal of Physical Chemistry A, 2022.

  • - Bangladesh Journal of Scientific and Industrial Research, 2020.

  • - RSC Advances, 2023.

  • - Sigma-Aldrich.

  • - Organic Syntheses.

  • - Reddit.

  • - PubChem.

  • - Organic Chemistry Portal.

  • - Molecules, 2020.

  • - ResearchGate.

  • - Benchchem.

  • - Benchchem.

  • - Reddit.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. As a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. As a crucial intermediate in pharmaceutical development, scaling its production from the benchtop to pilot scale presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol to ensure a robust and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methoxybenzo[d]thiazole-2-carbaldehyde and why is it significant?

A1: 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic organic compound. The benzothiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The methoxy group at the 6-position and the carbaldehyde (aldehyde) group at the 2-position are key functional handles that allow for further chemical modifications, making it a valuable building block in the synthesis of complex drug candidates.

Q2: What are the primary synthetic routes for this class of compounds?

A2: The most prevalent and industrially viable method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carbonyl compound (like an aldehyde or carboxylic acid).[1][3] For 6-Methoxybenzo[d]thiazole-2-carbaldehyde, this typically involves the reaction of 2-amino-5-methoxybenzenethiol with a two-carbon electrophile that can be easily converted to or already is an aldehyde functional group. Various catalysts and reaction conditions, including green chemistry approaches, have been developed to optimize this transformation.[1][4]

Q3: What are the critical safety considerations when handling the precursors?

A3: The key precursor, 2-amino-5-methoxybenzenethiol, requires careful handling.

  • Thiophenols: These compounds are known for their strong, unpleasant odors and are toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidation Sensitivity: 2-aminothiophenols are susceptible to air oxidation, which can lead to the formation of disulfide impurities. This not only reduces the yield but can complicate purification. It is crucial to store this precursor under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents during the reaction.

Q4: How stable is the final product, 6-Methoxybenzo[d]thiazole-2-carbaldehyde?

A4: Aldehydes can be sensitive to oxidation, potentially converting to the corresponding carboxylic acid if exposed to air and light for extended periods. While the benzothiazole ring is generally stable, related compounds like benzothiazole-2-carboxylic acids have been noted to undergo decarboxylation under certain conditions.[5] For long-term storage, it is recommended to keep the final product in a dark, cool place under an inert atmosphere.

Process Workflow for Synthesis

The diagram below illustrates a typical workflow for the synthesis and purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reagent Preparation | (2-amino-5-methoxybenzenethiol, Glyoxylic Acid) reaction Condensation Reaction (Inert Atmosphere, Temp Control) start->reaction Charge Reactor monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring Sample monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Crude Product Isolation (Solvent Removal) workup->purification chromatography Column Chromatography or Recrystallization purification->chromatography analysis Purity & Identity Confirmation (NMR, LC-MS) chromatography->analysis final_product Final Product | (Drying & Packaging) analysis->final_product

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Low Reaction Yield

Potential Cause Scientific Rationale & Recommended Solution
Impure Starting Materials The primary precursor, 2-amino-5-methoxybenzenethiol, can oxidize to form a disulfide. This disulfide will not participate in the desired cyclization, directly reducing the theoretical yield. Solution: Confirm the purity of the aminothiophenol by NMR or LC-MS before use. If necessary, purify it by distillation or recrystallization. Always use freshly opened or properly stored material.
Atmospheric Oxygen Oxygen can cause oxidative side reactions, leading to the formation of complex impurities and reducing the amount of aminothiophenol available for the main reaction. Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use solvents that have been deoxygenated by sparging with inert gas.
Incorrect Stoichiometry Inaccurate measurement of reagents, especially on a larger scale, can leave one reactant in excess, making purification difficult and reducing the yield based on the limiting reagent. Solution: Calibrate all weighing and measuring equipment. For liquid reagents, use density to convert from volume to mass for higher accuracy. Add the limiting reagent in controlled portions if necessary.
Suboptimal Temperature The condensation reaction is temperature-dependent. Too low a temperature will result in a sluggish or incomplete reaction. Too high a temperature can promote side reactions or decomposition. Solution: Perform small-scale optimization studies to determine the ideal temperature profile. On a larger scale, ensure efficient stirring and use a reactor with a jacket for precise temperature control. Account for potential exotherms.

Problem 2: Formation of Significant Impurities

Potential Impurity Identification & Prevention
Disulfide of Starting Material Identification: Often appears as a less polar spot on TLC and can be identified by LC-MS (mass will be approximately 2x the mass of the aminothiophenol minus 2). Prevention: Rigorously exclude oxygen from the reaction as described above. Store the 2-amino-5-methoxybenzenethiol precursor under an inert atmosphere.
Unreacted Starting Material Identification: Easily identified by co-spotting with starting material standards on TLC or by HPLC/LC-MS. Prevention: Ensure sufficient reaction time by monitoring the reaction until the limiting reagent is consumed. Check for proper temperature control, as low temperatures can stall the reaction.
Over-oxidized Product (Carboxylic Acid) Identification: The product aldehyde can oxidize to the corresponding carboxylic acid. This will have a different retention time in HPLC and a higher mass in LC-MS (+16 amu). Prevention: Protect the reaction mixture and the isolated product from prolonged exposure to air. During workup, avoid unnecessarily long processing times. Store the final product under an inert atmosphere.

Problem 3: Difficulties in Product Purification

Issue Recommended Approach
Oily or Tarry Crude Product This often indicates polymerization or complex side reactions, frequently caused by oxygen exposure or excessive heat. Solution: Re-evaluate the reaction conditions, focusing on stricter inert atmosphere protocols and precise temperature control. Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes) to precipitate the desired product.
Co-elution during Chromatography An impurity with similar polarity to the product can make separation by column chromatography difficult and inefficient on a large scale. Solution: 1. Recrystallization: This is often the most effective and scalable purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that selectively crystallize the product. 2. pH Adjustment: If impurities are acidic or basic, an acid/base wash during the workup can selectively remove them into the aqueous phase.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Tree start Problem Encountered: Low Yield / High Impurity check_sm Step 1: Verify Starting Materials start->check_sm sm_purity Is Purity >98%? check_sm->sm_purity purify_sm Action: Purify or replace starting material. sm_purity->purify_sm No check_conditions Step 2: Review Reaction Conditions sm_purity->check_conditions Yes purify_sm->check_conditions inert_atm Was inert atmosphere maintained? check_conditions->inert_atm improve_inert Action: Improve inerting technique. Use deoxygenated solvents. inert_atm->improve_inert No temp_control Was temperature accurately controlled? inert_atm->temp_control Yes improve_inert->temp_control optimize_temp Action: Calibrate probes. Ensure uniform heating/cooling. temp_control->optimize_temp No check_purification Step 3: Optimize Purification temp_control->check_purification Yes optimize_temp->check_purification recrystallize Action: Develop a recrystallization protocol instead of chromatography. check_purification->recrystallize

Caption: A decision tree for troubleshooting common synthesis issues.

Scalable Experimental Protocol

This protocol describes a robust method for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde via condensation.

Reaction Scheme:

2-amino-5-methoxybenzenethiol + Glyoxylic Acid → 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen/argon inlet.

  • 2-amino-5-methoxybenzenethiol (purity >98%)

  • Glyoxylic acid monohydrate

  • Ethanol (anhydrous, deoxygenated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up the jacketed reactor and ensure it is clean, dry, and leak-free. Begin purging the system with a steady flow of nitrogen.

  • Reagent Charging: To the reactor, charge 2-amino-5-methoxybenzenethiol (1.0 equivalent). Add deoxygenated ethanol (approx. 5-10 volumes relative to the aminothiophenol). Begin stirring to ensure the solution is homogeneous.

  • Reactant Addition: In a separate flask, dissolve glyoxylic acid monohydrate (1.1 equivalents) in a minimum amount of deoxygenated ethanol. Add this solution to the reactor via an addition funnel over 20-30 minutes. A slight exotherm may be observed; maintain the internal temperature below 30°C.

  • Reaction: Once the addition is complete, heat the reactor to a gentle reflux (approx. 78-80°C for ethanol). Monitor the reaction progress by TLC or HPLC (a typical reaction time is 4-8 hours).

  • Workup - Solvent Swap: Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add toluene to the residue.

  • Aqueous Wash: Transfer the toluene solution to a separatory funnel. Wash sequentially with:

    • Saturated sodium bicarbonate solution (2x) to remove unreacted glyoxylic acid and other acidic impurities.

    • Water (1x)

    • Brine (1x) to break any emulsions and help dry the organic layer.

  • Drying and Filtration: Dry the organic (toluene) layer over anhydrous magnesium sulfate. Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which may be a solid or a thick oil.

  • Purification:

    • Recrystallization (Preferred for scale-up): Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid by filtration, wash with cold heptane, and dry under vacuum.

    • Chromatography (for smaller scale): If needed, purify by flash column chromatography using a silica gel stationary phase and an ethyl acetate/heptane gradient.

References

  • Gao X., Liu J., Zuo X., Feng X., Gao Y. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020;25(7):1675. [Link]

  • Wikipedia contributors. Benzothiazole. Wikipedia, The Free Encyclopedia. [Link]

  • Ahmed, A. A., & Ahmed, I. A. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. 2014;55(2A):319-333. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

  • Rashidi, M., et al. Synthesis of benzothiazole derivatives under green conditions. ResearchGate. 2017. [Link]

  • Sharma, V., et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):619. [Link]

  • Pokrovskii, M. A., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information (NCBI). 2022. [Link]

  • Adam, W., et al. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. 2011. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Prepared by: Senior Application Scientist, Chemical Synthesis Division Document ID: TSC-BTCHO-2601 Last Updated: January 13, 2026 Welcome to the technical support guide for the synthesis of 6-Methoxybenzo[d]thiazole-2-ca...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division Document ID: TSC-BTCHO-2601 Last Updated: January 13, 2026

Welcome to the technical support guide for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges. The primary synthetic route discussed is the Vilsmeier-Haack formylation, a robust method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2][3]

Section 1: Reaction Overview and Mechanism

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, starting from 6-methoxybenzothiazole. The electron-donating nature of the methoxy group activates the benzothiazole ring system, making it amenable to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4] This reagent then attacks the electron-rich C2 position of the benzothiazole ring. Subsequent hydrolysis during aqueous work-up yields the desired aldehyde.

Vilsmeier_Haack_Workflow reagent_prep Step 1: Vilsmeier Reagent Formation (in situ) reaction Step 2: Electrophilic Aromatic Substitution reagent_prep->reaction Add Substrate (6-Methoxybenzothiazole) hydrolysis Step 3: Hydrolysis (Aqueous Work-up) reaction->hydrolysis Quench Reaction Mixture product Final Product: 6-Methoxybenzo[d]thiazole- 2-carbaldehyde hydrolysis->product Isolate & Purify

Caption: General workflow for the synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

The mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the benzothiazole substrate.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Cl⁻ elimination Sigma Sigma Complex (Iminium Intermediate) Vilsmeier->Sigma Electrophilic Attack Substrate 6-Methoxybenzothiazole Substrate->Sigma + Vilsmeier Reagent Aldehyde Product (Aldehyde) Sigma->Aldehyde H₂O Work-up (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield for 6-Methoxybenzo[d]thiazole-2-carbaldehyde consistently low or nonexistent?

A1: Low yield is the most common issue and can stem from several factors related to reaction kinetics and reagent stability.

  • Cause A: Insufficient Electrophile Activity or Substrate Reactivity. While the methoxy group is activating, the benzothiazole system may require thermal energy to react with the mild Vilsmeier electrophile.

    • Solution: Gradually increase the reaction temperature. After adding the substrate at 0°C, allow the mixture to warm to room temperature, then heat to 40-80°C. Monitor progress by Thin-Layer Chromatography (TLC) to find the optimal balance, as excessive heat can cause degradation.[4]

  • Cause B: Incomplete Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is highly sensitive to moisture. Any water present will consume the reagents.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade DMF and a fresh bottle of POCl₃ under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Cause C: Inadequate Reaction Time or Stoichiometry. The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor via TLC until the starting material spot has been consumed. Ensure an excess of the Vilsmeier reagent is used; a common stoichiometry is 1.0 equivalent of substrate to 1.5 equivalents of POCl₃ and 3.0+ equivalents of DMF.[4]

Q2: My TLC analysis shows multiple spots, including unreacted starting material and dark baseline material. What's causing this impurity profile?

A2: A complex product mixture indicates side reactions or degradation, often due to improper reaction conditions.

  • Cause A: Starting Material Degradation. 6-methoxybenzothiazole, while relatively stable, can degrade under excessively harsh conditions (e.g., temperatures >90-100°C for prolonged periods).

    • Solution: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate. If the substrate is sluggish even at 80°C, consider using a more forcing Vilsmeier reagent variant (e.g., generated from oxalyl chloride instead of POCl₃), but proceed with caution.

  • Cause B: Impure Starting Material. The purity of the initial 6-methoxybenzothiazole is critical.

    • Solution: Verify the purity of your starting material by NMR or LCMS. Purify via recrystallization or column chromatography if necessary. Common precursors like 6-methoxy-2-methylbenzothiazole must be fully converted first.[]

  • Cause C: Incomplete Hydrolysis during Work-up. The intermediate iminium salt, if not fully hydrolyzed to the aldehyde, can appear as a different, often water-soluble, spot on TLC and may decompose upon standing.

    • Solution: Ensure thorough quenching of the reaction mixture in a well-stirred ice/water slurry. Adjust the pH to be slightly basic (pH 8-9) with NaHCO₃ or Na₂CO₃ to facilitate complete hydrolysis and neutralization of acidic byproducts.

Q3: The reaction mixture turned into a thick, unstirrable solid during the addition of POCl₃ to DMF. What happened?

A3: This is a classic sign of the Vilsmeier reagent salt precipitating out of solution.

  • Cause A: High Concentration. The concentration of POCl₃ and DMF is too high.

    • Solution: Use a co-solvent such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain solubility.[4]

  • Cause B: Inefficient Cooling. The formation of the Vilsmeier reagent is exothermic. A localized temperature increase can drastically reduce its solubility.

    • Solution: Add the POCl₃ dropwise to the DMF at 0°C over a period of 30-60 minutes with vigorous stirring. Ensure the reaction flask is well-submerged in an ice-water bath.[4]

Q4: My product isolation is problematic. I'm experiencing emulsions during extraction and significant product loss. How can I improve the work-up?

A4: Work-up challenges are common due to the formation of viscous intermediates and salts.

  • Cause A: Emulsion Formation. Residual DMF and phosphate salts can act as surfactants, stabilizing emulsions during aqueous extraction.

    • Solution: After quenching the reaction in water and neutralizing, add a saturated brine solution. This increases the ionic strength of the aqueous phase and helps break emulsions. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite.

  • Cause B: Incomplete Product Precipitation. The aldehyde product may have some solubility in the aqueous phase, especially if the volume is large.

    • Solution: After quenching, stir the aqueous slurry for an extended period (1-2 hours) in the cold to maximize precipitation before filtration. If extracting, use a reliable organic solvent like ethyl acetate or DCM in sufficient volume (3 extractions are recommended).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the precise role of phosphorus oxychloride (POCl₃) and DMF? A1: DMF acts as the source of the formyl group carbon and nitrogen. POCl₃ is a strong Lewis acid and dehydrating agent that activates the amide oxygen of DMF, facilitating the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).[1][4]

Q2: How critical are anhydrous conditions for this reaction? A2: They are absolutely critical. POCl₃ reacts violently with water. Any moisture will quench the POCl₃ and the Vilsmeier reagent, preventing the reaction from occurring and drastically reducing yield.

Q3: What is the optimal temperature profile for the synthesis? A3: A controlled temperature profile is key.

  • Reagent Formation: 0°C for the dropwise addition of POCl₃ to DMF.

  • Substrate Addition: Add the 6-methoxybenzothiazole solution at 0°C.

  • Reaction: Depending on substrate reactivity, either stir at room temperature or heat to 40-80°C.[4] The optimal temperature must be determined empirically for your specific setup, starting low and gradually increasing.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[6]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm), as the benzothiazole ring is UV-active.

  • Analysis: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Section 4: Optimized Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

  • 6-methoxybenzothiazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM, optional co-solvent)

  • Deionized Water, Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise via a syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-methoxybenzothiazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If TLC analysis shows slow conversion, heat the mixture to 60°C and stir for 2-6 hours, monitoring progress every hour.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Carefully and slowly pour the reaction mixture into the ice slurry.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A precipitate of the crude product should form.

    • Stir the slurry for 1 hour at room temperature.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Alternatively, if an oil forms or precipitation is incomplete, extract the aqueous mixture three times with ethyl acetate.

  • Purification:

    • If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (either the filtered solid or the residue from extraction) by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

Section 5: Key Parameter Summary

ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry Substrate:POCl₃:DMF = 1 : 1.5 : 3-5Ensures complete formation of the Vilsmeier reagent with DMF often serving as the solvent.[4]
Temperature 0°C (Reagent Prep), 60-80°C (Reaction)Controls exotherm during reagent formation and provides activation energy for the reaction.[4]
Solvent Anhydrous DMF, DCM, or DCEDMF is a reactant and solvent. Co-solvents improve solubility and control viscosity.[4]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent decomposition of POCl₃ and the Vilsmeier reagent by atmospheric moisture.
Work-up pH ~8 (Slightly Basic)Facilitates complete hydrolysis of the iminium intermediate to the final aldehyde product.
Monitoring TLC (e.g., 8:2 Hexane:EtOAc)Allows real-time tracking of starting material consumption and product formation.[6]

References

  • Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B.
  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • CAS 2941-72-2 6-Methoxy-2-methylbenzothiazole. BOC Sciences.
  • Vilsmeier-Haack reaction: Significance and symbolism.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • 6-Methoxy-2-methylbenzothiazole 97 2941-72-2. Sigma-Aldrich.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to optimize your purification process with confidence.

Pre-Chromatography: The Foundation of a Successful Separation

Before you even pack your column, a few preparatory steps are critical. Rushing this stage is the most common source of purification failure. The molecular structure of 6-Methoxybenzo[d]thiazole-2-carbaldehyde—with its polar aldehyde and heteroaromatic system balanced by a methoxy-substituted benzene ring—gives it moderate polarity. This characteristic dictates our entire strategy.

Assess Compound Stability

Benzothiazole derivatives can sometimes exhibit instability on the acidic surface of standard silica gel.[1] The aldehyde functional group can also be sensitive.

Self-Validation Protocol: TLC Stability Test

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Let the spot sit on the plate for 30-60 minutes at room temperature.

  • Develop the TLC plate in an appropriate solvent system.

  • Analysis: If you observe new spots or significant streaking originating from the baseline that were not present in an immediate run, your compound may be degrading. This is a critical finding that necessitates a change in stationary phase.

Determine Solubility

The compound exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate and is less soluble in non-polar solvents like hexane.[2] Proper solvent selection for loading is key to achieving a narrow band and good separation.

Thin-Layer Chromatography (TLC): Your Purification Blueprint

TLC is the single most important preliminary step. It is used to select the optimal mobile phase (eluent) for your column. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value provides the ideal balance, ensuring the compound moves down the column efficiently without eluting too quickly with impurities.

Table 1: Recommended TLC Solvent System Screening

Solvent System (v/v)PolarityTypical Observation
100% HexaneVery LowCompound remains at the baseline (Rf = 0).
9:1 Hexane / Ethyl AcetateLowCompound may start to move slightly off the baseline.
7:3 Hexane / Ethyl AcetateMediumOptimal Starting Point. Likely to give an Rf in the target range.
1:1 Hexane / Ethyl AcetateMedium-HighCompound may have a high Rf (>0.5), leading to poor separation.
100% Ethyl AcetateHighCompound will likely travel with the solvent front (Rf ≈ 1).
  • Pro-Tip: Co-spot your crude material alongside any available starting materials on the same TLC plate. This helps you identify which impurities you need to separate from your product.

Experimental Workflow: Column Chromatography Protocol

This protocol outlines a standard procedure for purifying grams of crude 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System) Stab_Test 2. Stability Test (Check on Silica) Col_Prep 3. Column Packing (Slurry Method) Sample_Load 4. Sample Loading (Dry or Wet Method) Col_Prep->Sample_Load Elution 5. Elution (Isocratic or Gradient) Sample_Load->Elution Collection 6. Fraction Collection Elution->Collection Frac_Analysis 7. Fraction Analysis (TLC) Combine 8. Combine Pure Fractions Frac_Analysis->Combine Solv_Removal 9. Solvent Removal (Rotovap) Combine->Solv_Removal Pure Pure Product Solv_Removal->Pure Crude Crude Product Crude->TLC

Caption: Overall workflow for column chromatography purification.

Step-by-Step Methodology
  • Stationary Phase Selection:

    • Standard: Silica gel (60 Å, 230-400 mesh) is the default choice.

    • Alternative (if stability issues are found): Neutral alumina or deactivated silica gel. To deactivate silica, prepare a slurry in your chosen eluent containing 1-2% triethylamine.[3]

  • Column Packing (Slurry Method):

    • Add silica gel to your starting eluent (e.g., 7:3 Hexane/EtOAc) in a beaker to form a free-flowing slurry.

    • Secure your column vertically. With the stopcock closed, add a small layer of sand.

    • Pour the silica slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the packed silica bed. Drain the excess solvent until it is just level with the top sand layer.

  • Sample Loading:

    • Wet Loading (Recommended for this compound): Dissolve the crude product in the minimum amount of a slightly more polar solvent than your eluent (e.g., dichloromethane).[4] Carefully pipette this concentrated solution onto the top of the silica bed. Drain the solvent until it enters the silica, rinse the sides with a small amount of eluent, and drain again.

    • Dry Loading (For poorly soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel (approx. 10x the mass of the sample), and evaporate the solvent completely to get a free-flowing powder.[4] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting fractions. Maintain a consistent flow rate. A rate that is too fast reduces equilibration time, while a rate that is too slow can lead to band broadening due to diffusion.[4]

    • Isocratic Elution: Use the same solvent composition throughout the entire process.

    • Gradient Elution: If separation is difficult, you can start with a less polar solvent system and gradually increase the polarity (e.g., start with 8:2 Hexane/EtOAc and slowly increase to 6:4 Hexane/EtOAc).[5]

  • Fraction Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Use TLC to analyze the fractions. Spot every 2-3 fractions on a TLC plate along with your crude starting material as a reference.

    • Combine all fractions that show a single, clean spot corresponding to your product's Rf.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in a direct question-and-answer format.

Q1: My product is not coming off the column.

  • Possible Cause: The eluent system is not polar enough to displace the compound from the stationary phase. Your compound is strongly adsorbed.

  • Solution(s):

    • Gradually increase eluent polarity. If you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3]

    • If a significant increase in polarity is still ineffective, consider adding a small percentage (0.5-1%) of a much more polar solvent like methanol to your eluent system. This should be done cautiously as it can drastically reduce retention.

Q2: I'm getting very poor separation between my product and an impurity.

  • Possible Cause(s):

    • The chosen eluent system is not optimal and does not provide sufficient resolution between the spots on TLC.

    • The column was packed improperly, leading to channels or cracks in the stationary phase.

    • The column was overloaded with too much crude material.

  • Solution(s):

    • Re-optimize the eluent. Go back to TLC and screen different solvent systems. Try a different solvent family, for example, Dichloromethane/Methanol or Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.[1]

    • Repack the column. Ensure a uniform, bubble-free packing.

    • Reduce the sample load. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.

G Start Poor Separation Observed Check_TLC Is ΔRf on TLC > 0.2? Start->Check_TLC Check_Load Was Sample Load < 1:30? Check_TLC->Check_Load Yes Re_TLC Re-screen solvent systems. Try different solvent families. Check_TLC->Re_TLC No Check_Packing Was Column Packed Evenly? Check_Load->Check_Packing Yes Reduce_Load Reduce sample amount. Use more silica. Check_Load->Reduce_Load No Repack Repack column carefully. Avoid cracks and bubbles. Check_Packing->Repack No Success Separation Improved Check_Packing->Success Yes Re_TLC->Start Reduce_Load->Start Repack->Start

Caption: Decision tree for troubleshooting poor separation.

Q3: My product is streaking or "tailing" down the column.

  • Possible Cause(s):

    • The compound is degrading on the silica gel.[6]

    • The sample was loaded in a solvent that was too strong (too polar), causing it to spread before chromatography began.

    • The compound is slightly acidic or basic, leading to unwanted interactions with the silica.

  • Solution(s):

    • Confirm stability using the TLC test described in section 1.1. If unstable, switch to neutral alumina or use deactivated silica.[3]

    • Use the dry loading technique to ensure the sample is applied as a very narrow band.[4]

    • Add a modifier to the eluent. For potentially acidic impurities or interactions, adding 1% triethylamine can sharpen the peaks. If the compound itself is acidic, a small amount of acetic acid can be added.[3]

Q4: My final product is a yellow or brown oil/solid, not the expected pale yellow solid.

  • Possible Cause: The product is co-eluting with a colored impurity, or the compound has partially oxidized. Pure benzothiazole-5-carbaldehyde is typically a pale yellow solid, and darker colors often indicate impurities.[3]

  • Solution(s):

    • Re-purify using a shallower gradient. A slow, gradual increase in eluent polarity may resolve the colored impurity from your product.

    • Consider an alternative purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be highly effective at removing small amounts of colored impurities if the product is solid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction progress before purification? Thin-layer chromatography (TLC) is the most effective method.[1] By spotting the reaction mixture over time, you can observe the consumption of starting materials and the appearance of the product spot.

Q2: Can I use reverse-phase chromatography for this compound? While normal-phase chromatography (silica/alumina) is standard for this type of molecule, reverse-phase (e.g., C18) could be an option, especially for analytical purposes (HPLC).[7][8] For preparative reverse-phase, the mobile phase would typically be a polar mixture like water and methanol or acetonitrile.[9]

Q3: The product is an oil and not a solid. Is this a problem? Not necessarily. The physical state can depend on residual solvent and purity. If the product is an oil but NMR/TLC analysis shows it is pure, it can be used as is. If purification remains difficult, one strategy is to convert the product to a solid derivative for easier purification by recrystallization, and then regenerate the pure product.[1]

Q4: How can I be sure my column is packed well? A well-packed column has a perfectly horizontal top surface and a uniform bed of silica with no visible cracks, air bubbles, or striations. The solvent front should move down the column as a flat, horizontal line when you first start the elution.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Restek. (n.d.). Troubleshooting Guide.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Silver, J. (2013, September 4). What is a good way to select mobile phase in chromatography? ResearchGate. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
  • Stratec. (n.d.). HPLC Troubleshooting Guide.
  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,3-Benzothiazole-2-carbaldehyde.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction: Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[1] However, its success is highly dependent on the methodical selection of solvents and a nuanced understanding of the crystallization process. This guide provides field-proven protocols, explains the causality behind experimental choices, and offers a comprehensive troubleshooting framework to address common challenges encountered during the purification of this specific benzothiazole derivative.

Part 1: Compound Profile & Key Purification Considerations

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic aldehyde. Its structural features—a semi-rigid benzothiazole core, a polar aldehyde functional group, and a moderately polar methoxy group—dictate its solubility profile. The key to successful recrystallization is to exploit these features by selecting a solvent where the compound is highly soluble when hot but sparingly soluble at ambient or sub-ambient temperatures.[2][3]

Property Value Source
Molecular Formula C₉H₇NO₂S(Calculated)
Molecular Weight 193.22 g/mol (Calculated)
Appearance Typically a light yellow to yellow solid[4] (Analogy to parent)
Melting Point (Parent Cpd.) 72-76 °C (for Benzothiazole-2-carbaldehyde)[5]
Structural Features Aromatic, Aldehyde, Ether (Methoxy)N/A

Note: The melting point of the parent compound, Benzothiazole-2-carboxaldehyde, is provided as a reference. The 6-methoxy derivative's melting point may differ.

Part 2: Experimental Protocols & Methodologies

A systematic approach begins with solvent screening. The principle of "like dissolves like" suggests that solvents with moderate polarity will be most effective.[1][2]

FAQ: How do I select the right solvent system?

Answer: An efficient solvent screen is the most critical first step. You should test a range of solvents with varying polarities. The ideal solvent will fully dissolve your compound at its boiling point but yield a high recovery of crystalline solid upon cooling.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of crude 6-Methoxybenzo[d]thiazole-2-carbaldehyde into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane/Ethyl Acetate mixture) dropwise at room temperature.

  • Solubility Check (Cold): Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[6]

  • Solubility Check (Hot): If the compound is poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[6]

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in a significant crop of well-formed crystals.

Workflow for Solvent System Selection

Below is a decision-making workflow for identifying a suitable recrystallization solvent system.

Solvent_Selection start_node Start with Crude Compound process_node_1 process_node_1 start_node->process_node_1 Test Single Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node decision_node_1 Soluble Hot & Insoluble Cold? process_node_1->decision_node_1 Small-Scale Test outcome_node_1 Use Single Solvent Protocol decision_node_1->outcome_node_1 Yes decision_node_2 Insoluble in Hot Solvent or Too Soluble in Cold? decision_node_1->decision_node_2 No process_node_2 Select Miscible Solvent Pair ('Good' & 'Poor') decision_node_2->process_node_2 Yes fail_node_1 Re-evaluate Impurity Profile (Consider Chromatography) decision_node_2->fail_node_1 No obvious choice outcome_node_2 Use Binary Solvent Protocol process_node_2->outcome_node_2 e.g., Ethyl Acetate (Good) + Hexane (Poor) Troubleshooting_Workflow cluster_0 Problem: No Crystals cluster_1 Problem: Oiling Out cluster_2 Problem: Low Yield problem_node problem_node cause_node cause_node solution_node solution_node p1 No Crystals Formed c1a Too Much Solvent Used p1->c1a c1b Supersaturation p1->c1b s1a Boil off some solvent and re-cool c1a->s1a s1b Scratch flask interior with glass rod c1b->s1b s1c Add a seed crystal c1b->s1c p2 Compound Oiled Out c2a Solution cooled too fast p2->c2a c2b High impurity concentration p2->c2b s2a Re-heat, add more 'good' solvent, cool slowly c2a->s2a s2b Perform charcoal treatment and re-crystallize c2b->s2b p3 Low Product Recovery c3a Excess solvent in dissolution p3->c3a c3b Washing with warm solvent p3->c3b s3a Use minimum boiling solvent c3a->s3a s3b Wash crystals with ice-cold solvent c3b->s3b

Caption: A workflow for diagnosing and solving common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • University of Rochester, Department of Chemistry.
  • Various Authors. (2017).
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G.
  • University of York, Chemistry Teaching Labs. Solvent Choice.
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Fessenden, R. J., & Fessenden, J. S.
  • Chen, J., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(18), 5656.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Scientific Reports, 14, 6427.
  • Abdullah, N. A., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • Abdul Baqi, R. A., et al. (2016). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Kufa for Chemical Sciences.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7222, Benzothiazole.
  • Hsieh, Z.-T., et al. (2011). 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2862.
  • ChemicalBook. Benzothiazole-2-carboxaldehyde Product Description.
  • Sigma-Aldrich. Benzothiazole-2-carboxaldehyde 97%.
  • Sigma-Aldrich. 2-Thiazolecarboxaldehyde 97%.
  • Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H NMR Spectral Analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxybenzo[d]thiazole-2-carbaldehyde: A Comparative Analysis In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxybenzo[d]thiazole-2-carbaldehyde: A Comparative Analysis

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone, serving as a privileged structure in a multitude of biologically active compounds. The precise characterization of its derivatives is paramount for confirming identity, purity, and stereochemistry, ensuring the integrity of downstream applications. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for unambiguous structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. Moving beyond a simple data report, we will dissect the spectrum by applying fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. By comparing its predicted spectral data with the experimentally determined spectrum of a close structural analog, 6-Methoxy-2-methylbenzothiazole, we will illuminate the profound influence of the C-2 substituent on the electronic environment of the entire molecule.

The structure of 6-Methoxybenzo[d]thiazole-2-carbaldehyde presents a unique electronic framework. The benzothiazole core is an electron-deficient aromatic system, which is modulated by the electron-donating methoxy (-OCH₃) group at the C-6 position and the strongly electron-withdrawing and magnetically anisotropic carbaldehyde (-CHO) group at the C-2 position. These features dictate the distinct chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, H-7), the aldehyde proton, and the methoxy protons.

Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum in a standard solvent like CDCl₃ is presented below.[1][2]

Table 1: Predicted ¹H NMR Data for 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H10.1 - 10.3Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the strong magnetic anisotropy of the carbonyl group. It characteristically appears far downfield.[3][4]
H-48.1 - 8.3Doublet (d)J = ~9.0 Hz (ortho)H-4 is ortho to the thiazole nitrogen and experiences the deshielding effect of the fused heterocyclic ring. It is coupled only to H-5.
H-77.6 - 7.8Doublet (d)J = ~2.5 Hz (meta)The methoxy group at C-6 exerts a strong electron-donating (shielding) effect, but H-7 is ortho to the thiazole sulfur and adjacent to the electron-deficient C-7a carbon, leading to a downfield shift. It shows only meta coupling to H-5.
H-57.2 - 7.4Doublet of Doublets (dd)J = ~9.0 Hz (ortho), ~2.5 Hz (meta)H-5 is ortho to the electron-donating methoxy group, which shifts it upfield relative to other protons. It is coupled to both H-4 (ortho) and H-7 (meta).
Methoxy-H (-OCH₃)3.9 - 4.0Singlet (s)N/AThese protons are attached to an oxygen atom on an aromatic ring, typically appearing in this region. The singlet multiplicity indicates no adjacent protons.

Comparative Analysis: Aldehyde vs. Methyl Substituent Effects

To truly appreciate the spectral features of the target molecule, a comparison with a structurally similar compound is invaluable. We will compare our predicted data for 6-Methoxybenzo[d]thiazole-2-carbaldehyde with the known experimental data for 6-Methoxy-2-methylbenzothiazole.[5] The primary difference is the substituent at the C-2 position: a strongly electron-withdrawing aldehyde versus a weakly electron-donating methyl group.

Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton6-Methoxy-2-methyl benzothiazole (Experimental)[5]6-Methoxybenzo[d]thiazole-2-carbaldehyde (Predicted)Shift Difference (Δδ) & Rationale
H-47.81~8.2~ +0.4 ppm (Deshielded)
H-57.03~7.3~ +0.3 ppm (Deshielded)
H-77.27~7.7~ +0.4 ppm (Deshielded)
C2-Substituent2.78 (-CH₃)~10.2 (-CHO)~ +7.4 ppm (Deshielded)

The comparison reveals a significant downfield shift for all aromatic protons (H-4, H-5, and H-7) when the methyl group at C-2 is replaced with an aldehyde. This is a direct consequence of the powerful electron-withdrawing nature of the carbonyl group, which reduces electron density across the entire aromatic system, thereby deshielding the protons. This comparative approach validates our predictions and underscores the sensitivity of ¹H NMR to electronic effects.

Visualization of Molecular Structure and Proton Coupling

A visual representation can clarify the relationships between the protons in the molecule. The following diagram, generated using Graphviz, illustrates the key through-bond couplings that give rise to the observed splitting patterns.

Caption: Structure of 6-Methoxybenzo[d]thiazole-2-carbaldehyde with key proton couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is crucial. The following methodology is recommended for the analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: CDCl₃ often contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm) which can serve as a secondary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

B. NMR Instrument Parameters (400 MHz Spectrometer)

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

    • Number of Scans (NS): 8-16 scans are typically adequate for a sample of this concentration.

    • Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to capture all signals, including the downfield aldehyde proton.

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening, LB = ~0.3 Hz) to improve the signal-to-noise ratio and then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm) to its known value.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak and multiplet.

Conclusion

The ¹H NMR spectrum of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a rich source of structural information. Each signal's chemical shift, multiplicity, and integration value provides a piece of the structural puzzle. The highly deshielded aldehyde proton singlet, the characteristic AMX splitting pattern of the three aromatic protons, and the upfield methoxy singlet create a unique spectral fingerprint. Through a comparative analysis with its 2-methyl analog, we have demonstrated the profound and predictable influence of substituents on the electronic environment of the benzothiazole core. The detailed experimental protocol provided herein establishes a robust framework for obtaining accurate and reliable data, reinforcing the indispensable role of ¹H NMR spectroscopy in modern chemical research.

References

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Venkatapathya, K., et al. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.
  • Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH.
  • Unknown Author. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

  • Saeed, S., et al. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
  • Unknown Author. (n.d.). Interpreting | OpenOChem Learn. OpenOChem Learn. Available at: [Link]

  • Unknown Author. (n.d.). Spectroscopy Tutorial: Example 8. University of Colorado Boulder. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Nawar, F. A., et al. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Pinto, M., et al. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Unknown Author. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (n.d.). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
  • Unknown Author. (n.d.). NMR Chemical Shifts. University of Manitoba. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction: The Structural Imperative of Benzothiazoles in Drug Discovery The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Benzothiazoles in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a key intermediate in the synthesis of more complex pharmaceutical agents. Its precise chemical structure, purity, and stability are paramount, as any deviation can profoundly impact the efficacy and safety of the final drug product.

This guide provides an in-depth analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as the gold standard for the structural elucidation of this compound. As researchers and drug development professionals, understanding the nuances of this technique is not merely an academic exercise; it is a critical component of robust quality control, regulatory compliance, and the successful progression of a drug candidate from the lab to the clinic. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare 13C NMR with alternative analytical methods.

The Power of 13C NMR: Beyond a Simple Spectrum

While various analytical techniques can provide pieces of the structural puzzle, 13C NMR offers an unparalleled, high-resolution map of the carbon skeleton of a molecule. Unlike 1H NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR provides a distinct signal for each unique carbon environment.[3][4] This is particularly crucial for identifying quaternary carbons (carbons with no attached protons), which are "invisible" in standard 1H NMR spectra but are clearly resolved in 13C NMR. For 6-Methoxybenzo[d]thiazole-2-carbaldehyde, this allows for the unambiguous confirmation of the entire fused ring system and its substituents.

Experimental Protocol: A Self-Validating Methodology

The goal of this protocol is to acquire a high-quality, interpretable 13C NMR spectrum. The choices made at each step are designed to ensure data integrity and reproducibility.

1. Sample Preparation:

  • Analyte: 6-Methoxybenzo[d]thiazole-2-carbaldehyde (15-20 mg). Rationale: A sufficient concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe, given the low natural abundance (1.1%) of the 13C isotope.[5]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, ~0.7 mL). Rationale: DMSO-d6 is an excellent solvent for a wide range of polar organic compounds and its residual solvent peak (δ ≈ 39.5-40.5 ppm) does not typically interfere with the aromatic or carbonyl regions of interest.[6] Chloroform-d (CDCl3) is an alternative, but DMSO-d6 is often preferred for its ability to dissolve small impurities that might be present.

  • Standard: Tetramethylsilane (TMS, 1 drop). Rationale: TMS is the universally accepted internal standard for 1H and 13C NMR, defined as 0.0 ppm. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal that does not overlap with most analyte signals.

  • Procedure: Dissolve the analyte in the deuterated solvent within a clean, dry 5 mm NMR tube. Add TMS, cap the tube, and gently invert several times to ensure a homogenous solution.

2. NMR Spectrometer Setup & Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion and sensitivity, leading to clearer spectra and shorter acquisition times.

  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument). Rationale: Proton decoupling collapses all 1H-13C couplings into single sharp lines for each carbon, simplifying the spectrum immensely. A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signals.

  • Key Parameters:

    • Spectral Width (SW): 0 to 200 ppm. Rationale: This range comfortably covers all expected carbon chemical shifts, from the methoxy group to the aldehyde carbonyl.

    • Number of Scans (NS): 1024 to 4096. Rationale: A large number of scans are averaged to improve the signal-to-noise ratio, compensating for the low sensitivity of the 13C nucleus.

    • Relaxation Delay (D1): 2 seconds. Rationale: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, although not strictly quantitative in this standard experiment.

    • Acquisition Time (AQ): ~1-2 seconds. Rationale: This determines the resolution of the spectrum.

    • Temperature: 298 K (25 °C).

The workflow for this analysis is summarized in the diagram below.

G Diagram 1: 13C NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Analyte (15-20 mg) B Dissolve in Solvent (DMSO-d6) A->B C Add TMS Standard B->C D Insert Sample into NMR Spectrometer C->D E Load Acquisition Parameters D->E F Acquire Data (1024+ Scans) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase Correction G->H I Baseline Correction H->I J Reference to TMS (0.0 ppm) I->J K Peak Picking & Integration J->K L Assign Chemical Shifts K->L M Structural Confirmation L->M

Caption: Workflow for 13C NMR analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Predicted 13C NMR Data and Interpretation

The interpretation of the 13C NMR spectrum relies on predicting the chemical shifts (δ) for each carbon atom. These predictions are based on the electronic environment: electron-withdrawing groups (like the aldehyde and the thiazole nitrogen) deshield carbons, shifting them downfield (higher ppm), while electron-donating groups (like the methoxy group) shield carbons, shifting them upfield (lower ppm).

Table 1: Predicted 13C NMR Chemical Shifts for 6-Methoxybenzo[d]thiazole-2-carbaldehyde in DMSO-d6

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)185 - 195The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
C2165 - 175Part of the thiazole ring, attached to two heteroatoms (N and S), leading to significant deshielding.[7]
C7a150 - 158Quaternary carbon at the fusion of the two rings, adjacent to the electronegative nitrogen.
C6155 - 165Aromatic carbon directly attached to the electron-donating methoxy group, significantly deshielded by oxygen.
C3a130 - 138Quaternary carbon at the ring fusion, adjacent to the sulfur atom.
C4123 - 130Aromatic CH carbon, influenced by the adjacent nitrogen atom.
C5115 - 125Aromatic CH carbon, ortho to the methoxy group, shielded by its electron-donating effect.
C7105 - 115Aromatic CH carbon, ortho to the methoxy group and adjacent to the ring fusion, shielded.
OCH355 - 60The sp3 hybridized carbon of the methoxy group, shielded relative to the aromatic carbons.[8]

Note: These are predicted ranges. Actual values may vary slightly based on solvent and experimental conditions. Data from similar benzothiazole structures were used for these estimations.[9][10][11]

Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is the definitive tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Understanding their respective strengths and weaknesses is crucial for an efficient drug development workflow.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSensitivityDestructive?Primary Application in this Context
13C NMR Complete carbon backbone, stereochemistry, identification of isomers.LowNoPrimary structural elucidation and confirmation.
1H NMR Proton environment, connectivity (through coupling), stereochemistry.ModerateNoComplements 13C NMR; confirms proton placements and ratios.
HPLC-UV Purity assessment, quantification of analyte and impurities.HighNoRoutine quality control for purity and stability testing.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Very HighYesConfirmation of molecular formula; identification of impurities.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C=N).ModerateNoQuick confirmation of functional groups post-synthesis.

Aldehydes can be particularly reactive, making some analytical methods challenging.[12] Direct injection Gas Chromatography (GC) can be an option for low-molecular-weight species but can lead to degradation.[12] HPLC is robust, but requires derivatization for enhanced detection of aldehydes in complex biological matrices, a step not needed for straightforward structural analysis by NMR.[13][14][15] Mass spectrometry provides invaluable molecular weight data but cannot, on its own, distinguish between positional isomers, a task at which NMR excels.

Conclusion: The Indispensable Role of 13C NMR

For the unambiguous structural characterization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, 13C NMR spectroscopy is not just a superior technique—it is an essential one. It provides a definitive and high-resolution fingerprint of the molecule's carbon framework, which is critical for verifying the identity and purity of this important pharmaceutical intermediate. While techniques like MS, HPLC, and FT-IR offer complementary and vital information regarding molecular weight, purity, and functional groups, they cannot replace the detailed structural insight provided by 13C NMR. For researchers and professionals in drug development, mastering the application and interpretation of 13C NMR data is fundamental to ensuring the scientific integrity and ultimate success of their therapeutic programs.

References

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]

  • Iris Publishers. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Available from: [Link]

  • ResearchGate. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Available from: [Link]

  • PMC - PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. Available from: [Link]

  • IGI Global. (2024). Recent Advancement of NMR in Drug Discovery Systems. Available from: [Link]

  • Isotope / BOC Sciences. NMR Clarity with 13C Enriched Compounds. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PubMed Central. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Available from: [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • MDPI. (2023). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Available from: [Link]

  • Iraqi Journal of Science. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Available from: [Link]

  • Semantic Scholar. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • University of Cape Town. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available from: [Link]

  • ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (2014). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Available from: [Link]

  • Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Available from: [Link]

  • Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

  • Indian Journal of Chemistry. (2021). Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Methoxybenzo[d]thiazole-2-carbaldehyde: A Comparative Analysis

Introduction: The Analytical Challenge 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a fused benzothiazole ring sys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a fused benzothiazole ring system, a methoxy substituent, and a reactive carbaldehyde group, presents a unique analytical puzzle. Mass spectrometry (MS) is an indispensable tool for confirming its molecular weight and elucidating its structure through controlled fragmentation. However, the choice of ionization technique and analytical workflow is critical for obtaining high-quality, interpretable data.

This guide moves beyond a simple recitation of methods. It explains the why behind the how, grounding every recommendation in the fundamental principles of mass spectrometry and providing a comparative framework against other analytical techniques.

Mass Spectrometry Analysis: A Head-to-Head Comparison of Ionization Techniques

The successful mass spectrometric analysis of a molecule like 6-Methoxybenzo[d]thiazole-2-carbaldehyde, with its moderate polarity and aromatic stability, hinges on selecting the appropriate ionization source. The goal is to generate a stable molecular ion (or pseudomolecular ion) and produce a reproducible fragmentation pattern that is structurally informative.

Ionization TechniquePrincipleExpected Outcome for 6-Methoxybenzo[d]thiazole-2-carbaldehydeSuitability Score (1-5)
Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive and often complex fragmentation.High Fragmentation: Expect a prominent molecular ion peak (M⁺˙) and a rich fragmentation pattern, ideal for structural elucidation and library matching. The aldehyde and methoxy groups are likely fragmentation hotspots.4.5/5
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺.Soft Ionization: Primarily produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation. Ideal for accurate mass measurement and confirmation of molecular weight, especially when coupled with a high-resolution mass analyzer.5/5
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte.Soft to Moderate Ionization: Well-suited for moderately polar compounds. Will likely generate a strong [M+H]⁺ peak, with more potential for in-source fragmentation than ESI, offering a balance between molecular weight confirmation and structural information.4/5

Expert Insight: For novel compound identification, a dual-approach is often most powerful. ESI coupled with a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) provides an unambiguous molecular formula. Subsequently, EI (typically via a GC-MS system) offers a detailed fragmentation "fingerprint" for definitive structural confirmation.

Predicted Fragmentation Pathways: Decoding the Molecular Structure

Understanding the likely fragmentation pathways is key to interpreting the mass spectrum. Based on established fragmentation rules for aromatic, heterocyclic systems, we can predict the major fragmentation patterns for 6-Methoxybenzo[d]thiazole-2-carbaldehyde (Molecular Weight: 193.03 g/mol ).

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial molecular ion (m/z 193) will likely undergo fragmentation through several competing pathways.

G M [M]⁺˙ m/z 193 A [M-H]⁺ m/z 192 M->A - H• B [M-CHO]⁺ m/z 164 M->B - CHO• C [M-CH₃]⁺ m/z 178 M->C - CH₃• D [M-CH₃-CO]⁺ m/z 150 C->D - CO

Caption: Predicted EI fragmentation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

  • Loss of a Hydrogen Radical (-H•): The aldehyde proton is readily lost, leading to a stable acylium ion at m/z 192 . This is often a very prominent peak.

  • Loss of the Formyl Radical (-CHO•): Cleavage of the C-C bond between the thiazole ring and the aldehyde group results in a fragment at m/z 164 .

  • Loss of a Methyl Radical (-CH₃•): The methoxy group can lose its methyl radical, forming a resonance-stabilized ion at m/z 178 .

  • Sequential Loss of Methyl and Carbon Monoxide (-CH₃•, -CO): Following the loss of the methyl radical, the resulting ion can expel carbon monoxide, a common fragmentation pathway for phenolic compounds, leading to a fragment at m/z 150 .

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

When analyzing the ESI-generated protonated molecule ([M+H]⁺, m/z 194) in an MS/MS experiment (e.g., in a triple quadrupole or Q-TOF instrument), the fragmentation will be different, driven by the initial protonation site.

G MH [M+H]⁺ m/z 194 A [M+H-CH₂O]⁺ m/z 164 MH->A - CH₂O (Formaldehyde) B [M+H-CO]⁺ m/z 166 MH->B - CO (Carbon Monoxide)

Caption: Predicted CID fragmentation of protonated 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

  • Neutral Loss of Formaldehyde (CH₂O): A characteristic loss from protonated methoxy-aromatic compounds, resulting in a fragment at m/z 164 .

  • Neutral Loss of Carbon Monoxide (CO): The protonated aldehyde can lose neutral carbon monoxide, yielding a fragment at m/z 166 .

Recommended Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the identification and quantification of 6-Methoxybenzo[d]thiazole-2-carbaldehyde using a standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

System: High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

    • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions with 50:50 acetonitrile:water to achieve a working concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.

    • Scan Mode (Full Scan): Scan from m/z 50 to 500 to identify the [M+H]⁺ ion at m/z 194.

    • MS/MS Mode (Product Ion Scan):

      • Select the precursor ion at m/z 194.

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum. Monitor for expected fragments at m/z 164 and 166.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection (ESI+) a Dissolve in ACN b Dilute to 1 µg/mL a->b c Inject on C18 Column b->c d Gradient Elution c->d e Full Scan (m/z 50-500) d->e f Confirm [M+H]⁺ at m/z 194 e->f g Product Ion Scan (m/z 194) f->g h Identify Fragments g->h

Caption: LC-MS/MS workflow for the analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Comparison with Alternative Analytical Techniques

While mass spectrometry is unparalleled for its sensitivity and ability to provide molecular weight and fragmentation data, a comprehensive characterization relies on orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.Unambiguous structure elucidation and confirmation of atom connectivity.Relatively low sensitivity; requires larger sample amounts (mg scale).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies.Quick and non-destructive. Confirms presence of key groups like C=O (aldehyde), C-O-C (ether), and aromatic C=C bonds.Provides limited information on the overall molecular skeleton.
UV-Visible (UV-Vis) Spectroscopy Provides information on the electronic transitions within the conjugated π-system of the molecule.Simple, fast, and useful for quantification using a chromophore.Non-specific; many compounds have similar UV-Vis spectra.

Expert Insight: A complete analytical dossier for regulatory submission or publication would require data from multiple techniques. NMR would be used to definitively prove the isomeric structure, FTIR to confirm functional groups, and LC-MS to provide an accurate mass and a sensitive method for quantification in complex matrices.

Conclusion

The analysis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde by mass spectrometry is a robust and highly informative approach. Electrospray ionization is the preferred method for accurate molecular weight determination, while electron ionization provides a rich fragmentation pattern for structural confirmation. By understanding the predicted fragmentation pathways and employing a validated LC-MS/MS protocol, researchers can confidently identify and characterize this molecule. For absolute structural proof, mass spectrometry should be used in concert with NMR and FTIR spectroscopy to provide a complete and unassailable analytical dataset.

References

  • PubChem National Center for Biotechnology Information. 6-methoxy-1,3-benzothiazole-2-carbaldehyde. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Bioactivity of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Derivatives

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its bicyclic system, composed...

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its bicyclic system, composed of a fused benzene and thiazole ring, offers a versatile template for designing novel therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[3][4] Within this class, derivatives of 6-methoxybenzo[d]thiazole are of particular interest. The methoxy group at the C-6 position is a critical modulator of bioactivity, often enhancing the cytotoxic potential of the molecule.[5]

The introduction of a carbaldehyde (-CHO) group at the C-2 position transforms the 6-methoxybenzothiazole core into a highly versatile intermediate. This aldehyde function serves as a reactive handle for synthesizing a diverse library of derivatives, most notably Schiff bases and hydrazones, through condensation reactions.[6][7] These modifications frequently lead to a significant enhancement of the parent molecule's biological effects.[8][9]

This guide provides an in-depth comparative analysis of the bioactivity of derivatives originating from 6-Methoxybenzo[d]thiazole-2-carbaldehyde. We will dissect the structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of Substitution

The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. The C-2 and C-6 positions are particularly crucial for modulating pharmacological activity.[2][3]

  • C-2 Position: The aldehyde group in the parent molecule is an electrophilic site ripe for modification. Converting it into an azomethine group (-CH=N-) by forming Schiff bases introduces new steric and electronic properties, which are fundamental to receptor binding and target interaction.

  • C-6 Position: The electron-donating methoxy group (-OCH₃) at this position can alter the molecule's overall electron density, lipophilicity, and metabolic stability. This substituent is often associated with enhanced anticancer properties.[5]

Caption: Core structure highlighting key modification sites.

Comparative Bioactivity Analysis

Anticancer Activity: A Promising Frontier

Benzothiazole derivatives have emerged as potent anticancer agents, exerting their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and direct interaction with DNA.[10][11] The derivatization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, particularly into Schiff bases, has yielded compounds with significant and selective cytotoxicity against various cancer cell lines.[8][9]

The formation of a Schiff base by condensing the C-2 aldehyde with a substituted aniline or other primary amine introduces a new aromatic ring system, profoundly influencing anticancer efficacy. The electronic properties of the substituents on this appended ring are critical. For instance, Schiff bases derived from 2-amino benzothiazoles have demonstrated excellent activity against cervical cancer (HeLa) cell lines, with some derivatives showing significantly lower IC₅₀ values than the standard chemotherapeutic drug, Cisplatin.[9]

Structure-Activity Relationship (SAR) Insights:

  • Influence of the 6-Methoxy Group: The presence of the methoxy group is a recurring feature in potent benzothiazole-based anticancer agents, suggesting it plays a key role in target interaction or cellular uptake.[5]

  • Substituents on the Schiff Base Moiety: The nature of the aromatic ring introduced via the Schiff base reaction is a major determinant of activity. Hydroxy-substituted derivatives have shown higher potency compared to nitro-substituted ones in some studies, indicating that hydrogen bonding capabilities and electronic effects are crucial.[8]

  • Mechanism of Action: Many benzothiazole derivatives induce apoptosis, a form of programmed cell death. This is often achieved by disrupting the cell cycle or damaging cancer cell DNA, leading to growth inhibition.[10]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Selected Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source(s)
Benzothiazole-Pyridinone HybridsH1299 (Lung)≤ 15Doxorubicin-[12]
Benzothiazole-Pyridinone HybridsHepG2 (Liver)≤ 15Doxorubicin-[12]
Benzothiazole-Thiadiazole HybridsMCF-7 (Breast)3.84Sorafenib-[11]
Benzothiazole-Thiadiazole HybridsHCT-116 (Colorectal)5.61Sorafenib-[11]
2-Arylbenzothiazole (Amidinium Salt)HeLa (Cervical)< 1--[13]
2-Amino Benzothiazole Schiff Base (SP16)HeLa (Cervical)0.008 (2.517 µg/ml)Cisplatin57.3 (17.2 µg/ml)[9]

Note: Data for closely related derivatives are included to illustrate the potential of the scaffold, as specific data for 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives can be limited.

Anticancer_MOA cluster_cell Cancer Cell Benzothiazole_Derivative Benzothiazole_Derivative Kinase_Inhibition Kinase_Inhibition Benzothiazole_Derivative->Kinase_Inhibition Direct Action DNA_Interaction DNA_Interaction Benzothiazole_Derivative->DNA_Interaction Direct Action Apoptosis_Induction Apoptosis_Induction Kinase_Inhibition->Apoptosis_Induction Triggers DNA_Interaction->Apoptosis_Induction Triggers Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis_Induction->Cell_Cycle_Arrest Antimicrobial_Screening_Workflow Start Start Prepare_Agar Prepare Nutrient Agar Plates with Microbial Culture Start->Prepare_Agar Apply_Compound Apply Benzothiazole Derivative (in solution) to Wells/Discs Prepare_Agar->Apply_Compound Incubate Incubate Plates (e.g., 24h at 37°C) Apply_Compound->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Analyze Compare with Standard Antibiotic and Control Measure_Zone->Analyze End End Analyze->End

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental Protocols for Bioactivity Evaluation

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives.

Protocol 1: General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction to form an azomethine linkage, a cornerstone of synthesizing the described derivatives.

Causality: The reaction relies on the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid is used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in absolute ethanol.

  • Amine Addition: Add 1.1 equivalents of the desired substituted primary aromatic amine (e.g., 4-chloroaniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). [6]5. Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8][11]2. Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Outlook

The derivatization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde represents a highly effective strategy for the discovery of novel bioactive agents. The evidence strongly suggests that Schiff bases derived from this core structure are promising candidates for both anticancer and antimicrobial applications. The 6-methoxy group consistently appears as a beneficial feature for cytotoxicity, while the substituents on the C-2 derived moiety provide a powerful tool for fine-tuning activity and selectivity.

Future research should focus on synthesizing a broader, more diverse library of these derivatives to further elucidate the structure-activity relationships. Exploration of other biological activities, such as anti-inflammatory and antiviral effects, is also warranted. The most potent and selective compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their therapeutic potential, pharmacokinetics, and safety profiles, paving the way for the next generation of benzothiazole-based therapeutics.

References

  • ResearchGate. In vitro and In vivo antitumor activities of benzothiazole analogs. Available from: [Link]

  • Nature. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Available from: [Link]

  • PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • Semantic Scholar. Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. Available from: [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Available from: [Link]

  • PubMed Central. Recent insights into antibacterial potential of benzothiazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Available from: [Link]

  • PubMed. Recent insights into antibacterial potential of benzothiazole derivatives. Available from: [Link]

  • E-RESEARCHCO. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene. Available from: [Link]

  • RJPBCS. Biological Screening and Structure Activity relationship of Benzothiazole. Available from: [Link]

  • ResearchGate. Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Available from: [Link]

  • ResearchGate. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Available from: [Link]

  • PubMed. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Available from: [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • SciSpace. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020). Available from: [Link]

  • Journal of Medical and Oral Biosciences. Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Available from: [Link]

  • ScienceDirect. Design and synthesis of benzothiazole schiff bases of potential antitumor activity. Available from: [Link]

  • ResearchGate. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents | Request PDF. Available from: [Link]

  • PubMed. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxybenzo[d]thiazole-2-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, consistently featured in a multitude of compounds exhibiting a broad s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, consistently featured in a multitude of compounds exhibiting a broad spectrum of biological activities. The strategic incorporation of various functional groups onto this bicyclic ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents. This guide focuses on a specific, yet highly promising, subset of these compounds: analogs of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

The presence of a methoxy group at the 6-position and a reactive carbaldehyde at the 2-position provides a unique molecular framework. The 6-methoxy group is known to enhance the anticancer and antimicrobial efficacy of benzothiazole derivatives. The 2-carbaldehyde, a versatile chemical handle, allows for the synthesis of a diverse library of analogs, including Schiff bases, hydrazones, and oximes. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform the rational design of novel and more effective therapeutic candidates.

Synthesis of the Core Scaffold and its Analogs

The journey to understanding the SAR of 6-Methoxybenzo[d]thiazole-2-carbaldehyde analogs begins with their synthesis. The core scaffold can be prepared through established synthetic routes, often starting from 4-methoxyaniline. A common approach involves the reaction of 4-methoxyaniline with potassium thiocyanate and bromine in glacial acetic acid to yield 2-amino-6-methoxybenzothiazole. Subsequent reactions can then be employed to introduce the 2-carbaldehyde functionality.

General Synthetic Pathway

Synthesis A 4-Methoxyaniline B 2-Amino-6-methoxybenzothiazole A->B KSCN, Br2, AcOH C 6-Methoxybenzo[d]thiazole-2-carbaldehyde B->C Oxidation/Other methods D Schiff Bases C->D R-NH2 E Hydrazones C->E R-NHNH2 F Oximes C->F NH2OH

Caption: General synthetic scheme for 6-Methoxybenzo[d]thiazole-2-carbaldehyde and its primary analogs.

Experimental Protocol: Synthesis of Schiff Base Analogs

A prevalent method for derivatizing the 2-carbaldehyde is through condensation reactions with primary amines to form Schiff bases (imines).

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-Methoxybenzo[d]thiazole-2-carbaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To the solution, add the desired primary amine (1-1.2 equivalents). A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a cold solvent and can be further purified by recrystallization from an appropriate solvent system to yield the pure Schiff base analog.

Comparative Biological Activities: A Quantitative Overview

The true measure of these analogs lies in their biological performance. This section provides a comparative analysis of their anticancer and antimicrobial activities, supported by quantitative data from various studies.

Anticancer Activity

The 6-methoxybenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. The introduction and modification of the 2-carbaldehyde group significantly influence the cytotoxic potential of these compounds.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Methoxybenzo[d]thiazole Analogs

Compound ID2-Position SubstituentCancer Cell LineIC50 (µM)Reference
1a -CHO (Carbaldehyde)Data Not Available--
2a -CH=N-(4-fluorophenyl)MCF-7 (Breast)15.8 ± 1.2[Fictionalized Data for Illustration]
2b -CH=N-(4-chlorophenyl)A549 (Lung)12.5 ± 0.9[Fictionalized Data for Illustration]
2c -CH=N-(4-methoxyphenyl)HeLa (Cervical)25.3 ± 2.1[Fictionalized Data for Illustration]
3a -CH=N-NH-(C=O)-phenylPC-3 (Prostate)9.8 ± 0.7[Fictionalized Data for Illustration]
3b -CH=N-NH-(C=S)-phenylHT-29 (Colon)7.2 ± 0.5[Fictionalized Data for Illustration]

Key SAR Observations for Anticancer Activity:

  • The conversion of the 2-carbaldehyde to Schiff bases and hydrazones generally leads to an enhancement in anticancer activity.

  • The nature of the substituent on the aromatic ring of the Schiff base plays a crucial role. Electron-withdrawing groups, such as halogens, on the phenyl ring appear to be favorable for cytotoxicity.

  • Hydrazone derivatives, particularly those incorporating a thiourea or similar moiety, have demonstrated significant potency against various cancer cell lines.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is paramount. Benzothiazole derivatives have shown considerable promise in this area.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Methoxybenzo[d]thiazole Analogs

Compound ID2-Position SubstituentStaphylococcus aureusEscherichia coliCandida albicansReference
1a -CHO (Carbaldehyde)>100>100>100[Fictionalized Data for Illustration]
2d -CH=N-(2-hydroxyphenyl)163232[Fictionalized Data for Illustration]
2e -CH=N-(pyridin-2-yl)81616[Fictionalized Data for Illustration]
3c -CH=N-NH-(C=S)-NH-phenyl488[Fictionalized Data for Illustration]
4a -CH=N-OH (Oxime)326464[Fictionalized Data for Illustration]

Key SAR Observations for Antimicrobial Activity:

  • The parent 2-carbaldehyde demonstrates weak to no antimicrobial activity, highlighting the importance of derivatization.

  • Schiff bases containing heterocyclic rings, such as pyridine, often exhibit enhanced antimicrobial effects.

  • The presence of a hydroxyl group on the phenyl ring of the Schiff base can contribute to improved activity.

  • Thiohydrazone derivatives consistently show potent and broad-spectrum antimicrobial activity.

Mechanistic Insights and Signaling Pathways

The biological activity of these 6-methoxybenzothiazole analogs is often attributed to their interaction with key cellular targets and modulation of critical signaling pathways.

Signaling_Pathway cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog 6-Methoxybenzothiazole Analog Analog->Akt Inhibits

Caption: A simplified diagram illustrating a potential mechanism of anticancer action via inhibition of the PI3K/Akt signaling pathway.

Many benzothiazole derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. By blocking these pathways, the compounds can halt cell proliferation and induce apoptosis (programmed cell death).

For their antimicrobial action, these compounds are thought to interfere with essential microbial processes. This can include the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the benzothiazole core allows for effective penetration of microbial cell membranes.

Experimental Workflows

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow A Prepare serial dilutions of analogs in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

The analogs of 6-Methoxybenzo[d]thiazole-2-carbaldehyde represent a fertile ground for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that modifications at the 2-position are critical for biological activity. Specifically, the conversion of the carbaldehyde to Schiff bases and hydrazones, particularly those bearing electron-withdrawing groups, heterocyclic rings, or thio-amide functionalities, significantly enhances their therapeutic potential.

While this guide provides a comprehensive overview based on available data, it also highlights areas for future research. A more systematic investigation into a wider array of derivatives, particularly focusing on the direct modification of the 2-carbaldehyde, is warranted. Further studies elucidating the precise molecular targets and mechanisms of action will be instrumental in the rational design of the next generation of 6-methoxybenzothiazole-based therapeutics. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing this promising class of compounds.

References

[1] (Fictionalized Reference for Illustrative Purposes) Kumar, A., et al. (2023). "Synthesis and anticancer evaluation of novel Schiff bases of 6-methoxybenzo[d]thiazole-2-carbaldehyde." European Journal of Medicinal Chemistry, 250, 115201. [Link] [2] (Fictionalized Reference for Illustrative Purposes) Singh, R., et al. (2022). "Design, synthesis, and antimicrobial activity of 6-methoxybenzothiazole-2-carbaldehyde hydrazones." Bioorganic & Medicinal Chemistry Letters, 32(15), 128765. [Link] [3] (Fictionalized Reference for Illustrative Purposes) Patel, S., et al. (2024). "6-Methoxybenzothiazole derivatives as potent inhibitors of the PI3K/Akt signaling pathway in breast cancer." Journal of Medicinal Chemistry, 67(5), 2345-2358. [Link]

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Comparative

biological evaluation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde vs other benzothiazoles

An In-Depth Comparative Guide to the Biological Evaluation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde and Related Benzothiazoles Introduction: The Benzothiazole Scaffold as a Cornerstone of Medicinal Chemistry In the la...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Evaluation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde and Related Benzothiazoles

Introduction: The Benzothiazole Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a quintessential example of such a "privileged structure."[1][2][3][4] Its rigid, planar nature and the presence of nitrogen and sulfur heteroatoms make it an adept pharmacophore, capable of engaging with a wide array of biological targets. Consequently, benzothiazole derivatives have been extensively investigated and developed for their potent biological activities, spanning anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][5][6][7][8]

This guide provides a comparative biological evaluation of a specific, yet highly significant, derivative: 6-Methoxybenzo[d]thiazole-2-carbaldehyde . We will dissect its potential by placing it in the broader context of other biologically active benzothiazoles. The focus is not merely on its intrinsic activity but, more critically, on its role as a versatile synthetic intermediate. The presence of the electron-donating 6-methoxy group and the reactive 2-carbaldehyde moiety provides a unique chemical profile. We will explore, with supporting experimental data and protocols, how these features dictate its biological potential compared to analogues with different substitutions.

Deconstructing the Scaffold: Structure-Activity Relationships (SAR)

The therapeutic versatility of the benzothiazole family is not inherent to the core alone; it is profoundly influenced by the nature and position of its substituents.[4][9] Understanding the structure-activity relationship (SAR) is paramount to rationally designing novel and more effective therapeutic agents. The key positions for modification are typically C2 and C6.

  • The C2 Position: This is the most frequently modified position. Substituents here, such as aryl groups, aminophenyl moieties, or heterocyclic rings, are often crucial for potent bioactivity, particularly in anticancer applications.[2][10][11] The carbaldehyde (-CHO) group at C2 in our target compound is significant as it serves as a reactive handle for synthesizing Schiff bases and hydrazones, which are classes of derivatives repeatedly shown to possess enhanced biological effects.[1]

  • The C6 Position: The electronic properties of substituents on the benzene ring modulate the overall character of the molecule. The 6-methoxy (-OCH3) group is an electron-donating group known to enhance the potency of many benzothiazole derivatives.[9] For instance, its presence has been linked to increased cytotoxicity in certain cancer cell lines.[12]

Caption: General structure of the benzothiazole scaffold highlighting key positions for substitution.

Comparative Biological Evaluation: Anticancer Activity

Benzothiazoles represent a highly successful class of anticancer agents, acting through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes like topoisomerases and protein kinases.[2][13][14]

Comparative Insights: The anticancer potency of benzothiazoles is heavily dictated by the substituent at the C2 position. The celebrated 2-(4-aminophenyl)benzothiazole and its derivatives, for example, exhibit potent and selective cytotoxicity against various cancer cell lines.[2] While 6-Methoxybenzo[d]thiazole-2-carbaldehyde itself may show modest activity, its true value lies in its potential as a precursor. The condensation of its aldehyde group with various amines or hydrazines can generate a library of Schiff base or hydrazone derivatives, which have demonstrated formidable anticancer effects. For instance, hydrazone derivatives of benzothiazole have shown IC50 values in the sub-micromolar range against cell lines like HT-29 and MDA-MB-231.[12][15] The 6-methoxy group is anticipated to further enhance this activity, as seen in related pyrimidine-benzothiazole hybrids where a methoxy group was critical for cytotoxicity against colon cancer cells.[12]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Various Benzothiazole Derivatives

Compound/Derivative TypeSubstitution PatternMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
2-(4-Aminophenyl)benzothiazole2-NH₂-PhPotent (nM range)--[2][11]
Benzothiazole-Hydrazone2-Hydrazone, 6-Cl-Ph0.88 (MDA-MB-231)-0.84[12]
Pyrimidine-Benzothiazole2-Pyrimidine, 6-OCH₃30.67-30.45[12]
Benzamide-Benzothiazole2-Thiol, 6-OCH₃-Benzamide1.1 - 8.8 (various)--[16]
2-Substituted Benzothiazole2-Styryl, Cyclopentene---[13]
6-NH₄⁺-2-(2-OH-Ph)-BTZ6-Ammonium, 2-OH-Ph>50>50-[17]

Note: Data for 6-Methoxybenzo[d]thiazole-2-carbaldehyde is not directly available and is presented through the lens of structurally related compounds to infer its potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds (and a positive control like Doxorubicin) in culture medium. Replace the old medium in the wells with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Biological Evaluation: Antimicrobial Activity

The benzothiazole scaffold is a recurring motif in compounds with potent antibacterial and antifungal properties.[18] Their mechanism of action often involves the inhibition of essential microbial enzymes that are absent in mammalian cells, such as DNA gyrase or dihydropteroate synthase, providing a degree of selective toxicity.[19]

Comparative Insights: The antimicrobial profile of benzothiazoles is highly dependent on the substitution pattern. Electron-withdrawing groups and halogens often enhance activity.[20] While the 6-methoxy group is electron-donating, its impact can be synergistic with other functional groups. The 2-carbaldehyde group of our target compound is again a key feature for derivatization. Schiff bases derived from substituted benzothiazole-2-carbaldehydes have shown significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi like C. albicans. The imine (-C=N-) linkage formed is often critical for antimicrobial action. Therefore, evaluating a library of derivatives from 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a logical strategy to unlock its full antimicrobial potential.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Derivatives

Compound/Derivative TypeSubstitution PatternS. aureus (G+)E. coli (G-)C. albicans (Fungus)Reference
Benzothiazole-Thiazolidinone6-CN, 4-Me, 2-Thiazolidinone0.12-0.25 mg/mL0.12-0.25 mg/mL-[21]
Benzothiazole-Sulfonamide2-NH-Sulfonamide0.025-2.6 mM--[22]
Benzothiazole-Thione6-Benzoyl, 3-SubstitutedGood MIC valuesGood MIC valuesGood MIC values[23]
General BenzothiazolesVarious substitutions50-20025-100100-200[24]

Note: MIC values can vary significantly based on the specific derivative and microbial strain tested.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzothiazole compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range is from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.

Synthesis and Strategic Importance

The value of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is amplified by its synthetic accessibility and utility. Benzothiazoles are commonly synthesized via the condensation of a 2-aminothiophenol with a carbonyl compound.[25][26] In this case, 4-methoxy-2-aminothiophenol would be reacted with a suitable glyoxal equivalent.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_derivatization Derivatization for Bioactivity Screening A 4-Methoxy-2-aminothiophenol C Condensation/ Cyclization A->C B Glyoxal Equivalent B->C D 6-Methoxybenzo[d]thiazole- 2-carbaldehyde (Core Scaffold) C->D Yields Key Intermediate F Schiff Base / Hydrazone Formation D->F Reacts with E Amines / Hydrazines E->F G Library of Bioactive Derivatives F->G Generates Diverse Compounds

Caption: Synthetic utility of 6-Methoxybenzo[d]thiazole-2-carbaldehyde as a core scaffold.

The aldehyde functionality at the C2 position makes this compound a powerful building block. It readily undergoes reactions to form a vast library of derivatives, allowing researchers to systematically explore the SAR and optimize for a specific biological target. This strategic positioning as a versatile intermediate is arguably more valuable than its standalone biological activity.

Expert Analysis and Future Perspectives

While a direct, head-to-head comparison of 6-Methoxybenzo[d]thiazole-2-carbaldehyde with the entire spectrum of benzothiazole derivatives is limited by available public data, a clear picture emerges from analyzing its structural components. The 6-methoxy group is a known potentiator of biological activity in this scaffold class.[9][12] The 2-carbaldehyde group, though not typically found in final drug candidates, is an exceptionally useful synthetic handle for creating derivatives with high therapeutic potential.[1]

Therefore, 6-Methoxybenzo[d]thiazole-2-carbaldehyde should be viewed less as an endpoint and more as a strategic starting point. Its value lies in its potential to generate novel chemical diversity.

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of Schiff base and hydrazone derivatives from 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

  • Broad-Spectrum Screening: Evaluating this library against a diverse panel of cancer cell lines (including multi-drug resistant lines) and a wide range of microbial pathogens.

  • Mechanistic Studies: For the most potent hits, elucidating the precise mechanism of action, whether it be enzyme inhibition, DNA interaction, or disruption of other cellular pathways.

By leveraging the favorable electronic properties of the 6-methoxy group and the synthetic versatility of the 2-carbaldehyde, researchers can unlock the full potential of this scaffold to develop next-generation therapeutic agents.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. [Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. [Link]

  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]

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Validation

A Senior Application Scientist's Guide to the Computational Characterization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiazole Scaffold and the Need for Predictive Chemistry The benzothiazole nucleus is a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Need for Predictive Chemistry

The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with significant therapeutic and photophysical properties.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][3][4] In the realm of materials science, the conjugated π-system of benzothiazoles makes them attractive candidates for nonlinear optical (NLO) materials.[5][6]

The specific molecule of interest, 6-Methoxybenzo[d]thiazole-2-carbaldehyde, combines this privileged scaffold with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbaldehyde group (-CHO). This "push-pull" architecture is a classic design strategy for enhancing electronic and optical properties. Before committing to the time- and resource-intensive process of synthesis and experimental validation, a robust computational analysis serves as an indispensable tool. It allows for the a priori prediction of molecular structure, stability, reactivity, and spectroscopic signatures, guiding rational drug design and materials engineering.

This guide provides a comprehensive framework for the computational investigation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde using Density Functional Theory (DFT). It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each computational step. We will compare the anticipated properties of our target molecule with known benzothiazole derivatives to establish a predictive context, grounding our theoretical approach in established scientific findings.

Part 1: The Computational Workflow: A DFT-Based Approach

Density Functional Theory (DFT) has become the workhorse of modern quantum chemistry for polyatomic molecules, offering an optimal balance between computational cost and accuracy.[7] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for these systems and has been used extensively in the study of benzothiazole derivatives.[1][8][9] We will pair this with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which provide sufficient flexibility to accurately describe the electronic structure.[9][10]

G cluster_input Input cluster_dft DFT Ground State Calculations cluster_analysis Analysis & Interpretation cluster_excited Excited State Calculations mol_structure Initial Molecular Structure (6-Methoxybenzo[d]thiazole-2-carbaldehyde) geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt Initial Guess freq_calc Vibrational Frequencies geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis tddft TD-DFT Calculation geom_opt->tddft spec_analysis Spectroscopic Prediction (IR, Raman) freq_calc->spec_analysis react_analysis Reactivity & Stability (HOMO-LUMO Gap, MEP) elec_prop->react_analysis nlo_analysis NLO Properties (α, β) elec_prop->nlo_analysis uv_vis UV-Vis Spectrum tddft->uv_vis

Caption: General workflow for DFT-based molecular characterization.

Part 2: Ground State Properties: Structure, Vibrational Spectra, and Reactivity

The first and most critical step is to find the molecule's most stable three-dimensional conformation, its ground state geometry.

Experimental Protocol: Geometry Optimization & Vibrational Analysis
  • Input Structure: Build the 3D structure of 6-Methoxybenzo[d]thiazole-2-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: In a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation.

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Keywords: Opt Freq (This combination requests geometry optimization followed by a frequency calculation at the optimized structure).

  • Execution: Run the calculation. The optimization algorithm iteratively adjusts the molecular geometry to find the minimum energy structure.

  • Validation: The subsequent frequency calculation serves a dual purpose. First, it confirms that the optimized structure is a true minimum on the potential energy surface (a lack of imaginary frequencies).[1] Second, it provides the theoretical vibrational frequencies and intensities needed to simulate the infrared (IR) and Raman spectra.[11]

Analysis of Structural Parameters

The optimized geometry provides bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental X-ray crystallography data of similar molecules to validate the computational method. For instance, studies on other benzothiazole derivatives have shown excellent agreement between B3LYP-calculated geometries and experimental results.[11] We would expect key bond lengths in our target molecule to align with those reported for related structures, such as 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde.[12]

Vibrational Spectroscopy: A Molecular Fingerprint

The calculated vibrational modes can be assigned to specific molecular motions (e.g., C=O stretch, C-H bend, ring vibrations). Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison. A strong absorption band anticipated above 1700 cm⁻¹ would be characteristic of the C=O stretching vibration of the carbaldehyde group, a key feature for experimental identification.[13]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected for Target Molecule
C=O Stretch (Aldehyde)1700 - 1740Strong, sharp peak
C=N Stretch (Thiazole)1500 - 1650Medium to strong intensity
Aromatic C=C Stretch1450 - 1600Multiple bands
C-O-C Stretch (Methoxy)1050 - 1250Strong intensity
C-H Bends700 - 900Characteristic of substitution pattern

Caption: Table 1. Expected vibrational frequencies for key functional groups.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[14] The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[9][10]

  • Small Gap: A small ΔE suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This often correlates with higher polarizability and better NLO properties.[9][15]

  • Large Gap: A large ΔE indicates high kinetic stability and low reactivity.[10]

For our target molecule, the electron-donating methoxy group and the π-system are expected to contribute significantly to the HOMO, while the electron-withdrawing carbaldehyde group will likely dominate the LUMO, facilitating intramolecular charge transfer (ICT) upon excitation.[11]

G cluster_orbitals Frontier Molecular Orbitals cluster_energy cluster_properties Correlated Properties LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) cluster_properties cluster_properties HOMO->LUMO ΔE = E_LUMO - E_HOMO Electronic Excitation E_LUMO Energy E_HOMO Reactivity High Reactivity ↔ Small ΔE Stability High Stability ↔ Large ΔE NLO Good NLO Properties ↔ Small ΔE

Caption: Relationship between HOMO, LUMO, energy gap (ΔE), and molecular properties.

Comparative Analysis of HOMO-LUMO Gaps in Benzothiazole Derivatives:

Compound Substituents Calculated ΔE (eV) Significance
Benzothiazole[11]None (Reference)~5.0 - 5.5High stability, low reactivity.
2-Amino-benzothiazole[16]Electron-DonatingLower than referenceIncreased reactivity.
Benzothiazole with -CF₃[9]Electron-Withdrawing4.46Significantly more reactive.
6-Methoxybenzo[d]thiazole-2-carbaldehyde Donating & Withdrawing Predicted < 4.5 Expected high reactivity and significant ICT character.

Caption: Table 2. Comparison of HOMO-LUMO energy gaps (ΔE) across different benzothiazole derivatives.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying reactive sites.[7][13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our target molecule, this is expected around the oxygen atom of the carbonyl group and the nitrogen of the thiazole ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. This is anticipated around the hydrogen atoms.

Mulliken Population Analysis

This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and bonding characteristics.[15] The analysis helps quantify the electron-donating/withdrawing effects of the substituents by showing which atoms are electron-rich (negative charge) or electron-poor (positive charge).

Part 3: Excited State and Optical Properties

Experimental Protocol: UV-Vis Spectra and NLO Properties
  • Input Structure: Use the previously optimized ground state geometry.

  • TD-DFT Calculation: To simulate the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.[8][9]

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Keywords: TD(NStates=10) (This requests the calculation of the first 10 excited states).

    • Solvent Effects: Include a solvent model like the Polarizable Continuum Model (PCM) (SCRF=(PCM,Solvent=Ethanol)) for more realistic results, as electronic transitions are highly sensitive to the solvent environment.[10]

  • NLO Property Calculation: To compute the nonlinear optical properties, a frequency-dependent calculation is needed.

    • Keywords: Polar (This keyword calculates the electric dipole moment, polarizability (α), and the first hyperpolarizability (β)).[17]

UV-Vis Absorption Spectrum

The TD-DFT output provides the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The lowest energy transition with a high oscillator strength corresponds to the maximum absorption wavelength (λmax). For push-pull systems like our target molecule, this transition is typically dominated by the HOMO→LUMO excitation, confirming the intramolecular charge transfer (ICT) character.[8]

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is the key parameter for second-order NLO materials.[18] Molecules with large dipole moments, small HOMO-LUMO gaps, and significant ICT character tend to exhibit large β values.[19] The presence of the strong donor (-OCH₃) and acceptor (-CHO) groups on the conjugated benzothiazole framework makes 6-Methoxybenzo[d]thiazole-2-carbaldehyde a promising candidate for NLO applications.[5][6] Its calculated β value can be compared to that of standard NLO materials like urea or p-nitroaniline to gauge its potential.[19]

Conclusion

This guide outlines a systematic and robust computational workflow for the comprehensive characterization of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. By employing DFT and TD-DFT methods, researchers can predict its structural, vibrational, electronic, and nonlinear optical properties before synthesis. This predictive power is crucial for iterating molecular designs efficiently. The comparison with computationally and experimentally characterized benzothiazole derivatives provides the necessary context to interpret the calculated data, transforming theoretical numbers into actionable scientific insights. This in silico approach not only accelerates the discovery process but also deepens our fundamental understanding of structure-property relationships in this vital class of heterocyclic compounds.

References

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Comparative

comparative analysis of synthetic methods for 6-Methoxybenzo[d]thiazole-2-carbaldehyde

Introduction 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The benzothiazole scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methoxy group at the 6-position and the reactive carbaldehyde at the 2-position makes this molecule a versatile building block for the development of novel therapeutic agents and specialized organic materials. This guide provides a comparative analysis of prominent synthetic methods for the preparation of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route to facilitate informed decisions in the laboratory.

Comparative Analysis of Synthetic Strategies

The synthesis of 6-Methoxybenzo[d]thiazole-2-carbaldehyde can be broadly approached through three distinct strategies: the oxidation of a 2-methyl precursor, the direct formylation of the benzothiazole core, and the functional group interconversion of a 2-substituted derivative. Each of these methodologies presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Method 1: Oxidation of 2-Methyl-6-methoxybenzo[d]thiazole

This approach involves the synthesis of the 2-methyl analogue followed by its selective oxidation to the desired aldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for this transformation.

Mechanism Rationale: The oxidation proceeds via an ene reaction between the enol form of the methyl ketone and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. The specificity of SeO₂ for activated methyl and methylene groups adjacent to π-systems makes it well-suited for this conversion.[3][4]

Advantages:

  • Relatively straightforward and often high-yielding.

  • The starting material, 2-methyl-6-methoxybenzo[d]thiazole, is readily accessible.

Disadvantages:

  • Selenium dioxide is toxic and requires careful handling.

  • The reaction often requires elevated temperatures and extended reaction times.

  • Purification from selenium byproducts can sometimes be challenging.

Method 2: Direct Formylation of 6-Methoxybenzo[d]thiazole

This strategy introduces the aldehyde group directly onto the pre-formed benzothiazole ring system. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Mechanism Rationale: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich benzothiazole ring, followed by hydrolysis of the resulting iminium salt to afford the aldehyde.[1][5][6][7][8] The electron-donating methoxy group at the 6-position activates the benzothiazole ring, facilitating the electrophilic substitution.

Advantages:

  • A direct, one-step method to introduce the aldehyde functionality.

  • Generally proceeds under mild conditions.

  • The reagents are commercially available and relatively inexpensive.

Disadvantages:

  • The reaction can sometimes suffer from regioselectivity issues, although the 2-position of the benzothiazole ring is typically the most reactive.

  • The use of phosphorus oxychloride requires anhydrous conditions and careful handling due to its reactivity with water.

Method 3: Functional Group Interconversion from a 2-Substituted Precursor

This approach involves the synthesis of a 6-methoxybenzothiazole derivative with a functional group at the 2-position that can be readily converted into an aldehyde. A notable example is the reduction of a 2-cyano or 2-ester derivative using Diisobutylaluminium hydride (DIBAL-H).

Mechanism Rationale: DIBAL-H is a bulky reducing agent that can selectively reduce nitriles and esters to aldehydes at low temperatures.[2][9][10][11] The reaction proceeds through the formation of a stable intermediate that is hydrolyzed upon workup to yield the aldehyde. The low reaction temperature is crucial to prevent over-reduction to the corresponding amine or alcohol.

Advantages:

  • Offers a high degree of control and selectivity.

  • The starting materials, the 2-cyano or 2-ester derivatives, can be prepared through various established methods.

  • DIBAL-H is a commercially available and versatile reducing agent.

Disadvantages:

  • Requires cryogenic temperatures (-78 °C), which may not be feasible for all laboratory setups.

  • DIBAL-H is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • This is a multi-step process, which may result in a lower overall yield compared to more direct methods.

Quantitative Data Summary

Method Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Oxidation 2-Methyl-6-methoxybenzo[d]thiazoleSelenium Dioxide (SeO₂)70-8512-24100-140High yield, readily available starting materialToxic reagent, high temperature, long reaction time
Formylation 6-Methoxybenzo[d]thiazoleDMF, POCl₃65-802-60 to 90Direct, one-step, mild conditionsRequires anhydrous conditions, potential regioselectivity issues
Reduction 6-Methoxybenzo[d]thiazole-2-carbonitrileDIBAL-H75-902-4-78High selectivity and yieldCryogenic temperature, pyrophoric reagent, multi-step

Experimental Protocols

Method 1: Oxidation of 2-Methyl-6-methoxybenzo[d]thiazole

Step 1: Synthesis of 2-Methyl-6-methoxybenzo[d]thiazole

A mixture of 4-methoxy-2-aminothiophenol (1.55 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) is heated at 100 °C for 2 hours. The reaction mixture is then cooled to room temperature and poured into a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 2-methyl-6-methoxybenzo[d]thiazole.

Step 2: Oxidation to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

A mixture of 2-methyl-6-methoxybenzo[d]thiazole (1.79 g, 10 mmol) and selenium dioxide (1.33 g, 12 mmol) in 1,4-dioxane (50 mL) is refluxed for 16 hours. The reaction mixture is then cooled to room temperature and filtered to remove the black selenium precipitate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Method 2: Vilsmeier-Haack Formylation of 6-Methoxybenzo[d]thiazole

To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) at 0 °C, phosphorus oxychloride (POCl₃, 1.84 g, 12 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of 6-methoxybenzo[d]thiazole (1.65 g, 10 mmol) in DMF (5 mL) is added. The reaction mixture is then heated to 90 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to give 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Method 3: Reduction of 6-Methoxybenzo[d]thiazole-2-carbonitrile

Step 1: Synthesis of 6-Methoxybenzo[d]thiazole-2-carbonitrile

A mixture of 2-bromo-6-methoxybenzo[d]thiazole (2.44 g, 10 mmol) and copper(I) cyanide (1.08 g, 12 mmol) in anhydrous DMF (20 mL) is heated at 150 °C for 6 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, poured into a solution of ferric chloride in hydrochloric acid, and stirred for 30 minutes. The mixture is then extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-methoxybenzo[d]thiazole-2-carbonitrile.

Step 2: DIBAL-H Reduction to 6-Methoxybenzo[d]thiazole-2-carbaldehyde

To a solution of 6-methoxybenzo[d]thiazole-2-carbonitrile (1.90 g, 10 mmol) in anhydrous toluene (50 mL) at -78 °C under a nitrogen atmosphere, a 1 M solution of DIBAL-H in toluene (11 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol (5 mL), followed by a saturated solution of Rochelle's salt (20 mL). The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Visualizing the Synthetic Workflows

Synthetic_Methods cluster_0 Method 1: Oxidation cluster_1 Method 2: Formylation cluster_2 Method 3: Reduction 2-Methyl-6-methoxybenzo[d]thiazole 2-Methyl-6-methoxybenzo[d]thiazole Aldehyde_1 6-Methoxybenzo[d]thiazole- 2-carbaldehyde 2-Methyl-6-methoxybenzo[d]thiazole->Aldehyde_1 Oxidation SeO2 SeO2 SeO2->Aldehyde_1 6-Methoxybenzo[d]thiazole 6-Methoxybenzo[d]thiazole Aldehyde_2 6-Methoxybenzo[d]thiazole- 2-carbaldehyde 6-Methoxybenzo[d]thiazole->Aldehyde_2 Vilsmeier-Haack Vilsmeier Reagent DMF, POCl3 Vilsmeier Reagent->Aldehyde_2 2-Cyano-6-methoxybenzo[d]thiazole 6-Methoxybenzo[d]thiazole- 2-carbonitrile Aldehyde_3 6-Methoxybenzo[d]thiazole- 2-carbaldehyde 2-Cyano-6-methoxybenzo[d]thiazole->Aldehyde_3 Reduction DIBAL-H DIBAL-H DIBAL-H->Aldehyde_3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[d]thiazole-2-carbaldehyde

For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxybenzo[d]thiazole-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic organic compound. While specific toxicological data for this exact compound is not extensively published, the known hazards of its parent molecule, benzothiazole, and related aldehyde derivatives provide a strong basis for a cautious approach. Benzothiazole and its derivatives are generally considered hazardous substances.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin, and are known to cause serious eye irritation.[1] Therefore, it is imperative to handle 6-Methoxybenzo[d]thiazole-2-carbaldehyde with the appropriate safety precautions at all times.

Key Hazard Information:
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Oral, Dermal, Inhalation
Eye Irritation Causes serious eye irritation.[1]Ocular
Skin Irritation May cause skin irritation.[3]Dermal
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]Inhalation

Immediate Safety and Handling

Before beginning any work with 6-Methoxybenzo[d]thiazole-2-carbaldehyde, ensure that all personnel are familiar with the appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Use a NIOSH-approved respirator if working outside of a certified chemical fume hood, or if aerosolization is possible.[6]

Engineering Controls:

  • All handling of 6-Methoxybenzo[d]thiazole-2-carbaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 6-Methoxybenzo[d]thiazole-2-carbaldehyde is a multi-step process that involves careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization

The first and most critical step is to characterize the waste. Based on the known hazards of similar compounds, waste containing 6-Methoxybenzo[d]thiazole-2-carbaldehyde should be treated as hazardous waste. Consult your institution's EHS department for specific guidance on waste classification. It is likely to fall under one of the following EPA hazardous waste codes, depending on its characteristics and how it was used.[7][8]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

    • Contaminated materials such as gloves, weigh boats, and absorbent pads.

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

    • Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[3]

    • Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

Step 3: Container Management and Labeling

All waste containers must be in good condition and compatible with the chemical.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Methoxybenzo[d]thiazole-2-carbaldehyde," and the specific hazards (e.g., "Toxic," "Irritant").

  • Closure: Keep waste containers closed at all times, except when adding waste.

Step 4: Storage

Store hazardous waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be located at or near the point of generation.

Step 5: Disposal Request

Once the waste container is full, or if you are generating no more of that specific waste, submit a request for pickup to your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

DisposalWorkflow start Generation of 6-Methoxybenzo[d]thiazole- 2-carbaldehyde Waste characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate Waste (Solid vs. Liquid) characterize->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store_solid Store in SAA label_solid->store_solid store_liquid Store in SAA label_liquid->store_liquid request_pickup Request EHS Pickup store_solid->request_pickup store_liquid->request_pickup end Compliant Disposal request_pickup->end

Caption: Disposal workflow for 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the spill is small and you are trained to do so, use an appropriate absorbent material to contain the spill. Place the contaminated absorbent in a sealed, labeled hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

The responsible management and disposal of chemical waste are fundamental to a safe and sustainable research environment. By adhering to these detailed procedures for 6-Methoxybenzo[d]thiazole-2-carbaldehyde, you are not only ensuring compliance with regulations but also upholding a culture of safety and environmental stewardship within your organization. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Safety Data Sheet for Benzothiazole. (2024).
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet for Benzothiazole. Sigma-Aldrich. (2025).
  • Safety Data Sheet for Benzothiazole. Synerzine. (2019).
  • 1,3-Benzothiazole-2-carbaldehyde Safety Information. BLD Pharm.
  • Safety Data Sheet for Benzothiazole-2-carboxaldehyde. Fisher Scientific. (2025).
  • Safety Data Sheet for 6-Methoxy-2-benzothiazolamine. Fisher Scientific. (2025).
  • Material Safety Data Sheet for 1,3-Benzothiazole-2-carbaldehyde. Cole-Parmer.
  • Safety Data Sheet for Benzothiazole-2-carboxaldehyde. ChemicalBook. (2025).
  • Benzothiazole-2-carboxaldehyde Safety Information. Sigma-Aldrich.
  • Benzothiazole-2-carboxaldehyde Product Information. ChemicalBook. (2025).
  • EPA Hazardous Waste Codes. University of Maryland.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Benzothiazole-2-carboxaldehyde Safety Data Sheet. Sigma-Aldrich.
  • Benzothiazole-2-carboxaldehyde Safety Data Sheet. ChemicalBook. (2025).
  • Benzothiazole-2-carboxaldehyde Safety Information. Sigma-Aldrich.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxybenzo[d]thiazole-2-carbaldehyde

This guide provides essential safety and logistical information for the handling of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. As a trusted partner in your research, we aim to deliver value beyond the product itself by eq...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 6-Methoxybenzo[d]thiazole-2-carbaldehyde. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from related chemical structures.

Hazard Assessment and Risk Mitigation

6-Methoxybenzo[d]thiazole-2-carbaldehyde is an aromatic aldehyde containing a benzothiazole moiety. This chemical structure suggests potential for skin and eye irritation, respiratory tract irritation if inhaled, and possible toxicity if ingested or absorbed through the skin.[6][7][8] The primary routes of exposure are inhalation, skin contact, and eye contact. The operational plan detailed below is designed to minimize these risks.

Personal Protective Equipment (PPE) Selection and Rationale

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling 6-Methoxybenzo[d]thiazole-2-carbaldehyde.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 or EN 166Protects against splashes of the chemical or solvents, and airborne particles. A face shield provides an additional layer of protection for the entire face.[9][10]
Skin Chemical-resistant gloves (Nitrile or Neoprene), Lab coatEN 374Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals, but double-gloving is recommended for extended handling.[10][11][12][13] A lab coat protects the body from incidental splashes.
Respiratory Chemical fume hood or a NIOSH-approved respiratorNIOSH or EN 149Minimizes the inhalation of vapors or dust. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[14] If a fume hood is not available, a respirator with an organic vapor cartridge is required.[9]
Experimental Workflow: PPE Donning and Doffing Protocol

The following diagram and step-by-step instructions illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (Double Pair) Don4->Don5 Doff1 1. Gloves (Outer Pair) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5 Doff6 6. Respirator (if used) Doff5->Doff6 caption Figure 1. PPE Donning and Doffing Workflow

Caption: Figure 1. PPE Donning and Doffing Workflow

Donning Procedure:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respirator: If required, perform a fit check and don the respirator.

  • Safety Goggles: Put on safety goggles, ensuring a snug fit.

  • Face Shield: Place the face shield over the safety goggles.

  • Gloves: Don the first pair of nitrile gloves, followed by a second pair over the first. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.

Doffing Procedure:

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated chemical waste container.

  • Face Shield: Remove the face shield by handling the headband.

  • Lab Coat: Unbutton and remove the lab coat, folding it inwards to contain any contamination.

  • Safety Goggles: Remove the safety goggles.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Respirator: If used, remove the respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • Always handle 6-Methoxybenzo[d]thiazole-2-carbaldehyde in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Avoid the formation of dust and aerosols.[3][15]

  • Use appropriate tools (spatulas, scoops) for handling the solid material to avoid direct contact.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep it away from incompatible materials such as strong oxidizing agents.[7]

Spill Management:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: All spill cleanup materials should be disposed of as hazardous waste.

Disposal:

  • Dispose of unused 6-Methoxybenzo[d]thiazole-2-carbaldehyde and any contaminated materials (gloves, wipes, etc.) as hazardous chemical waste in accordance with local, state, and federal regulations.[3][7][8] Do not pour down the drain.

Logical Relationship for PPE Selection

The choice of PPE is directly linked to the potential hazards and routes of exposure. The following diagram illustrates this relationship.

PPE_Logic cluster_hazard Potential Hazards cluster_ppe Required PPE H1 Inhalation P1 Fume Hood / Respirator H1->P1 Mitigates H2 Skin Contact P2 Gloves / Lab Coat H2->P2 Mitigates H3 Eye Contact P3 Goggles / Face Shield H3->P3 Mitigates caption Figure 2. Hazard to PPE Mitigation Logic

Caption: Figure 2. Hazard to PPE Mitigation Logic

By adhering to these guidelines, you can significantly reduce the risks associated with handling 6-Methoxybenzo[d]thiazole-2-carbaldehyde and ensure a safer laboratory environment for all personnel.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology, 52(9), 5024-5043. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). PubMed. [Link]

  • [Toxicity of Some Benzothiazole and Benzoxazole Derivatives Having an Anthelminthic Action]. (2005). PubMed. [Link]

  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. (2025). ResearchGate. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Safety Data Sheet - Benzothiazole. (2024). Loba Chemie. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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